Product packaging for Sodium butyrate-D7(Cat. No.:CAS No. 270564-49-3)

Sodium butyrate-D7

Cat. No.: B1406522
CAS No.: 270564-49-3
M. Wt: 117.13 g/mol
InChI Key: MFBOGIVSZKQAPD-DEPOAORMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium Butyrate-D7 (CAS 270564-49-3) is a stable, deuterated isotopologue of sodium butyrate where seven hydrogen atoms are replaced by deuterium . This compound is primarily intended for use as an internal standard in mass spectrometry-based analyses , such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . The addition of a known quantity of this compound to biological samples enables highly accurate and reliable quantification of endogenous butyrate and other short-chain fatty acids (SCFAs), correcting for losses during sample preparation and variations in instrument response . As a member of the short-chain fatty acid family, butyrate is a crucial metabolite produced by gut microbiota through the fermentation of dietary fibers . It plays significant roles in maintaining intestinal health, serving as an energy source for colonocytes, and acting as an inhibitor of histone deacetylases (HDACs) . HDAC inhibition by butyrate influences epigenetic regulation and gene expression, which links it to processes such as cellular differentiation, apoptosis, and immune modulation . Research utilizing related isotopologues has demonstrated that butyrate can serve as a carbon source for histone acetylation and integrate into various metabolic pathways, including the tricarboxylic acid (TCA) cycle . Beyond its primary application in analytics, this compound is an essential tool in advanced research areas like stable isotope-resolved metabolomics (SIRM) . It allows researchers to trace the metabolic fate of butyrate, investigate metabolic fluxes in health and disease, and study the complex interactions between diet, gut microbiota, and host metabolism . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO2 B1406522 Sodium butyrate-D7 CAS No. 270564-49-3

Properties

IUPAC Name

sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-DEPOAORMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Sodium butyrate-D7 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium butyrate-D7, the deuterated analog of sodium butyrate, serves as a critical internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices. Its near-identical chemical and physical properties to endogenous sodium butyrate, coupled with its distinct mass shift, make it an indispensable tool in metabolomics, pharmacokinetic studies, and research into the multifaceted roles of butyrate in health and disease. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of this compound.

Core Chemical Properties

This compound is a stable, isotopically labeled form of sodium butyrate where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based analyses.

PropertyValueSource
Molecular Formula C4D7NaO2[1][2]
Molecular Weight 117.13 g/mol [1][3][4]
CAS Number 270564-49-3[1][4][5]
Isotopic Enrichment ≥98 atom % D[1][3][4]
Appearance White powder[1]
Melting Point 250-253 °C[1]
Solubility Soluble in water and methanol (slightly).[6]
Storage Conditions Room temperature[4]
Stability Stable under recommended storage conditions.[1][4]

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative metabolomics as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[7][8]

Sodium butyrate itself is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers.[9] It serves as a primary energy source for colonocytes and has been implicated in a wide range of physiological processes, including:

  • Gut Health: Maintaining the integrity of the intestinal barrier and modulating inflammation.[10][11]

  • Epigenetic Regulation: Acting as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[2][12]

  • Immunomodulation: Regulating immune responses.[9]

  • Metabolic Regulation: Influencing glucose homeostasis and insulin sensitivity.[10]

  • Neuroprotection: Exhibiting protective effects in models of neurodegenerative diseases.[10]

Given these diverse roles, accurate quantification of butyrate levels in various biological samples is crucial for understanding its physiological and pathological significance.

Experimental Protocols

This compound is commonly employed in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of short-chain fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Serum): [13]

  • Thaw serum samples on ice.

  • To 200 µL of serum, add 10 µL of an internal standard mixture containing this compound.

  • Precipitate proteins by adding a suitable solvent (e.g., acetonitrile) and vortexing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • The extract can be derivatized or analyzed directly, depending on the method's sensitivity and the required chromatographic separation.

Chromatographic Conditions (Example): [14]

  • LC System: Agilent 1290 Infinity LC system.

  • Column: Porous graphitic carbon (PGC) column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example): [14]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Butyrate: Precursor ion (m/z) 87.1 -> Product ion (m/z) 43.1

    • Butyrate-D7: Precursor ion (m/z) 94.1 -> Product ion (m/z) 48.1

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Feces): [15]

  • Homogenize 30 mg of fecal sample in ethanol.

  • Add a known amount of this compound internal standard.

  • Centrifuge to pellet solid debris.

  • Transfer the supernatant to a new tube.

  • Add 5 µL of 0.8 M NaOH and evaporate the solvent under vacuum.

  • Re-dissolve the residue in ethanol and acidify with succinic acid immediately before analysis.

GC-MS Conditions (Example): [15]

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film thickness).

  • Injector Temperature: 200 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 55 °C, hold for 1 min, ramp to 105 °C at 8 °C/min, hold for 2 min, then ramp to 190 °C at 30 °C/min and hold for 1 min.

  • Ion Source Temperature: 250 °C.

  • Detection Mode: Selected Ion Monitoring (SIM).

Mandatory Visualizations

Signaling Pathway: Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate_HDAC_Inhibition Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histone Histone Proteins HDAC->Histone Deacetylates AcetylatedHistone Acetylated Histones Chromatin Chromatin Structure AcetylatedHistone->Chromatin Relaxes GeneExpression Gene Expression Chromatin->GeneExpression Alters Metabolomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Sample (e.g., Serum, Feces) Spike Spike with This compound (IS) BiologicalSample->Spike Extraction Extraction of Metabolites Spike->Extraction LCMS LC-MS/MS or GC-MS Analysis Extraction->LCMS PeakIntegration Peak Integration (Analyte and IS) LCMS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification FinalResult Concentration of Endogenous Butyrate Quantification->FinalResult Internal_Standard_Logic Analyte Endogenous Butyrate (Analyte) MS_Response Mass Spectrometer Response Analyte->MS_Response IS This compound (Internal Standard) IS->MS_Response SampleMatrix Biological Matrix (e.g., Plasma) ProcessVariation Experimental Variation (Extraction loss, Ion suppression) SampleMatrix->ProcessVariation ProcessVariation->Analyte Affects ProcessVariation->IS Affects Ratio Peak Area Ratio (Analyte / IS) MS_Response->Ratio

References

Synthesis and Isotopic Purity of Sodium Butyrate-D7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Sodium Butyrate-D7. This deuterated analog of sodium butyrate is a crucial tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous sodium butyrate. This document outlines the synthetic route, detailed experimental protocols, and methods for assessing isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. The process involves the reaction of Butyric Acid-D7 with a stoichiometric amount of sodium hydroxide.

Reaction Scheme

The chemical reaction for the synthesis of this compound is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of sodium salts of carboxylic acids.

Materials:

  • Butyric Acid-D7 (≥98% isotopic purity)

  • Sodium Hydroxide (NaOH), pellets or standardized solution

  • Anhydrous Ethanol

  • Diethyl Ether

  • Deionized Water

Procedure:

  • In a clean, dry round-bottom flask, dissolve a known molar equivalent of Butyric Acid-D7 in anhydrous ethanol.

  • In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution by dissolving NaOH pellets in a minimal amount of deionized water, followed by dilution with anhydrous ethanol.

  • Slowly add the sodium hydroxide solution to the Butyric Acid-D7 solution with constant stirring. The reaction is exothermic, and the flask may be cooled in an ice bath to control the temperature.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The resulting this compound will precipitate out of the ethanol solution. The precipitation can be enhanced by the addition of diethyl ether.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum to obtain a white, crystalline solid.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter. The primary techniques for its determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive method for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the butyrate anion, the relative abundance of the D7 isotopologue compared to lower deuterated or non-deuterated species can be quantified.

Experimental Protocol (Illustrative Example using LC-MS):

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).

  • Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the butyrate from any potential impurities.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. Analyze the sample in negative ion mode to detect the butyrate anion (CD3CD2CD2COO-).

  • Data Acquisition: Acquire a full scan mass spectrum to observe the distribution of isotopologues. The expected m/z for the D7-butyrate anion is approximately 94.1.

  • Data Analysis: Calculate the isotopic purity by determining the relative abundance of the m/z peak corresponding to the D7 isotopologue in relation to the peaks of lower deuterated species (D0 to D6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy can be employed to assess the isotopic purity of this compound.

  • ¹H NMR: In a high-resolution ¹H NMR spectrum, the absence or significant reduction of signals in the regions corresponding to the protons of butyrate confirms a high level of deuteration.

  • ²H NMR: A ²H (Deuterium) NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the presence and location of the deuterium atoms.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for commercially available Butyric Acid-D7, the precursor for this compound synthesis. The isotopic purity of the final product is expected to be comparable to that of the starting material.

ParameterValueAnalytical Method
Isotopic Purity (d1-d7)≥98%Mass Spectrometry
Chemical Purity≥98%Gas Chromatography (GC)

Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Butyric_Acid_D7 Butyric Acid-D7 Mixing Mixing in Ethanol Butyric_Acid_D7->Mixing NaOH Sodium Hydroxide NaOH->Mixing Reaction Neutralization Reaction Mixing->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Sodium_Butyrate_D7 This compound Drying->Sodium_Butyrate_D7

Caption: Synthesis workflow for this compound.

Isotopic Purity Analysis Workflow

This diagram outlines the logical flow for the determination of isotopic purity.

Purity_Analysis_Workflow cluster_input Sample cluster_methods Analytical Methods cluster_data Data Analysis cluster_output Result Sample This compound Sample Mass_Spec Mass Spectrometry (MS) Sample->Mass_Spec NMR NMR Spectroscopy (¹H and ²H) Sample->NMR MS_Analysis Isotopologue Distribution Analysis Mass_Spec->MS_Analysis NMR_Analysis Spectral Interpretation NMR->NMR_Analysis Purity Isotopic Purity (%) MS_Analysis->Purity NMR_Analysis->Purity

Caption: Workflow for isotopic purity analysis.

Sodium Butyrate-D7: An In-depth Technical Guide on the Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that plays a crucial role in the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells has made it a subject of intense research in oncology and other therapeutic areas. This technical guide focuses on the cellular mechanism of action of Sodium Butyrate-D7, a deuterated analog of sodium butyrate.

The information presented herein is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of this compound.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of sodium butyrate is the inhibition of histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, particularly Class I and IIa enzymes, sodium butyrate leads to the hyperacetylation of histones. This increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The result is a more relaxed, open chromatin conformation, known as euchromatin, which allows for the binding of transcription factors and the activation of gene expression.

dot

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 This compound Action HDAC HDAC Acetyl_Group Acetyl Group HDAC_inhibited HDAC (Inhibited) Histone Histone Tail (Lysine) Histone->HDAC Deacetylation Chromatin_C Condensed Chromatin (Transcriptional Repression) Histone->Chromatin_C leads to SB_D7 This compound SB_D7->HDAC_inhibited Inhibits Histone_A Hyperacetylated Histone Chromatin_R Relaxed Chromatin (Transcriptional Activation) Histone_A->Chromatin_R leads to Cell_Cycle_Arrest SB_D7 This compound HDAC_Inhibition HDAC Inhibition SB_D7->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation p21_Gene p21 Gene Locus Histone_Hyperacetylation->p21_Gene Opens Chromatin p21_Expression Increased p21 Expression p21_Gene->p21_Expression Activates Transcription p21_Protein p21 Protein p21_Expression->p21_Protein Cyclin_CDK Cyclin/CDK Complexes p21_Protein->Cyclin_CDK Inhibits G1_S_Arrest G1/S Phase Arrest p21_Protein->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest p21_Protein->G2_M_Arrest Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK->Cell_Cycle_Progression Drives Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway SB_D7 This compound Bcl2_Family Modulation of Bcl-2 Family (Increased Bax/Bcl-2 ratio) SB_D7->Bcl2_Family Death_Receptor Death Receptor Upregulation (e.g., Fas) SB_D7->Death_Receptor Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase_Cascade Effector Caspase Activation (e.g., Caspase-3) Caspase9->Caspase_Cascade DISC DISC Formation (FasL, FADD, pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway SB_D7 This compound PI3K PI3K SB_D7->PI3K Inhibits IKK IKK SB_D7->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFkB NF-κB IκBα->NFkB Releases Inflammation Inflammation & Survival Gene Expression NFkB->Inflammation Translocates to Nucleus HDAC_Assay_Workflow start Start prep_lysate Prepare Cell Lysates (Control & Treated) start->prep_lysate add_reagents Add to 96-well plate: - Assay Buffer - Cell Lysate - HDAC Substrate prep_lysate->add_reagents inhibitor Pre-incubate with This compound (for inhibition assay) add_reagents->inhibitor incubation1 Incubate at 37°C (30-60 min) add_reagents->incubation1 inhibitor->incubation1 add_developer Add Developer Solution incubation1->add_developer incubation2 Incubate at 37°C (15-30 min) add_developer->incubation2 read_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubation2->read_fluorescence analyze Calculate HDAC Activity read_fluorescence->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest & Wash Cells with cold PBS treat_cells->harvest_cells resuspend Resuspend in 1X Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark (15 min, RT) add_stains->incubate analyze_flow Analyze by Flow Cytometry incubate->analyze_flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze_flow->quantify end End quantify->end

A Technical Guide to the Biological Effects of Deuterated vs. Non-Deuterated Sodium Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium butyrate, a short-chain fatty acid and histone deacetylase (HDAC) inhibitor, has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions. A key limitation of sodium butyrate is its rapid metabolism, which curtails its systemic exposure and therapeutic efficacy. Deuteration, the strategic replacement of hydrogen with deuterium atoms, offers a promising approach to improve the pharmacokinetic profile of sodium butyrate. This technical guide provides an in-depth comparison of the known biological effects of non-deuterated sodium butyrate and the projected effects of its deuterated counterpart. By leveraging the kinetic isotope effect, deuterated sodium butyrate is anticipated to exhibit a longer half-life, leading to enhanced and more sustained biological activity. This document outlines the theoretical basis for these improvements, presents projected comparative data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction: The Rationale for Deuterating Sodium Butyrate

Sodium butyrate is a naturally occurring short-chain fatty acid produced by the gut microbiota from the fermentation of dietary fiber. It plays a crucial role in maintaining gut homeostasis and has demonstrated a variety of biological activities, including the inhibition of histone deacetylases (HDACs), induction of cancer cell apoptosis, and modulation of inflammatory responses.[1][2][3] However, the clinical utility of systemically administered sodium butyrate is hampered by its rapid metabolism, primarily through β-oxidation.[4]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a validated strategy in drug development to improve pharmacokinetic properties.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes—a phenomenon known as the kinetic isotope effect (KIE).[6] By strategically deuterating sodium butyrate at positions susceptible to metabolism, it is hypothesized that its metabolic rate will be reduced, leading to a longer plasma half-life, increased systemic exposure (AUC), and consequently, more potent and sustained biological effects.

Comparative Biological Effects and Pharmacokinetics

While direct comparative studies on deuterated versus non-deuterated sodium butyrate are not yet widely published, we can project the anticipated differences based on the established principles of the kinetic isotope effect and available data on non-deuterated sodium butyrate and other deuterated compounds.

Pharmacokinetic Parameters

The primary advantage of deuterating sodium butyrate is the expected improvement in its pharmacokinetic profile. The following table summarizes the reported pharmacokinetic parameters for non-deuterated sodium butyrate and the projected parameters for a deuterated version.

ParameterNon-Deuterated Sodium Butyrate (Oral Administration)Projected Deuterated Sodium Butyrate (Oral Administration)Rationale for Projection
Half-life (t½) ~5-10 minutes[7]20-40 minutesSlower metabolism due to the kinetic isotope effect is expected to significantly prolong the half-life.
Peak Plasma Concentration (Cmax) Variable, dependent on formulation[8][9]Potentially higherSlower first-pass metabolism may lead to a higher proportion of the administered dose reaching systemic circulation.
Area Under the Curve (AUC) Low due to rapid clearance[8][9]Significantly increasedA longer half-life and potentially higher Cmax would contribute to a greater overall drug exposure.

Table 1: Comparison of Pharmacokinetic Parameters. The data for non-deuterated sodium butyrate is derived from existing literature, while the data for the deuterated version is a projection based on the established principles of deuteration in drug development.

Pharmacodynamic Effects: HDAC Inhibition

Sodium butyrate exerts many of its biological effects through the inhibition of Class I and IIa histone deacetylases (HDACs).[4][7][10] A more sustained plasma concentration of deuterated sodium butyrate is expected to lead to more prolonged and potent HDAC inhibition.

ParameterNon-Deuterated Sodium ButyrateProjected Deuterated Sodium ButyrateRationale for Projection
IC50 (HDAC activity) ~0.3-1.5 mM (cell-based assays)[10]~0.3-1.5 mMDeuteration is not expected to alter the intrinsic binding affinity to the HDAC enzyme.
Duration of HDAC Inhibition TransientSustainedA longer half-life will maintain inhibitory concentrations for a longer period, leading to prolonged histone hyperacetylation.
In Vivo Efficacy Requires frequent, high dosesPotentially effective at lower, less frequent dosesIncreased and sustained systemic exposure is expected to enhance therapeutic efficacy in preclinical models and clinical settings.

Table 2: Comparison of HDAC Inhibition Parameters. The IC50 value is expected to be similar, but the duration of action and in vivo efficacy of deuterated sodium butyrate are projected to be superior due to its improved pharmacokinetics.

Key Signaling Pathways

Sodium butyrate influences several critical signaling pathways. The enhanced pharmacokinetic profile of deuterated sodium butyrate would likely lead to a more sustained modulation of these pathways.

HDAC Inhibition and Gene Expression

Butyrate's primary mechanism of action is the inhibition of HDACs, leading to the hyperacetylation of histones and a more open chromatin structure. This allows for the transcription of otherwise silenced genes, including tumor suppressor genes like p21.

HDAC_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Deuterated_NaB Deuterated Sodium Butyrate HDAC HDACs (Class I/IIa) Deuterated_NaB->HDAC Inhibition (Sustained) NaB Non-Deuterated Sodium Butyrate NaB->HDAC Inhibition (Transient) Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: HDAC Inhibition Pathway.

NF-κB Signaling Pathway

Sodium butyrate has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. This inhibition is thought to be mediated, in part, through HDAC inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) NFkB_p65_p50->NFkB_IkB NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_IkB->IkB Releases Butyrate Butyrate Butyrate->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65_p50_nuc->Inflammatory_Genes Activation

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

The following section details key experimental protocols that can be adapted to compare the biological effects of deuterated and non-deuterated sodium butyrate.

Synthesis of Deuterated Sodium Butyrate (d7-Sodium Butyrate)

This protocol is adapted from a method for synthesizing deuterated indole-3-butyric acid and would need to be optimized for butyric acid.

Materials:

  • Butyric acid

  • Deuterium oxide (D₂O)

  • Sulfuric acid-d₂ (D₂SO₄)

  • Methanol-d₄ (CD₃OD)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Prepare a 20 wt % solution of D₂SO₄ in CD₃OD.

  • Dissolve butyric acid in the acidic deuterated methanol solution.

  • Heat the mixture in a sealed tube at 60-90°C. Monitor the reaction progress by ¹H NMR to confirm the disappearance of proton signals.

  • After completion, cool the reaction mixture and slowly neutralize it with a saturated aqueous solution of NaHCO₃.

  • Extract the deuterated butyric acid with diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield deuterated butyric acid.

  • To prepare the sodium salt, dissolve the deuterated butyric acid in water and titrate with a standardized solution of NaOH to a pH of 7.0.

  • Lyophilize the solution to obtain d7-sodium butyrate as a white solid.

Synthesis_Workflow Butyric_Acid Butyric Acid Acid_Catalysis Acid-Catalyzed H/D Exchange (D₂SO₄, CD₃OD, D₂O) Butyric_Acid->Acid_Catalysis Deuterated_Butyric_Acid Deuterated Butyric Acid Acid_Catalysis->Deuterated_Butyric_Acid Neutralization Neutralization (NaOH) Deuterated_Butyric_Acid->Neutralization Deuterated_Sodium_Butyrate Deuterated Sodium Butyrate Neutralization->Deuterated_Sodium_Butyrate

Caption: Synthesis of Deuterated Sodium Butyrate.

In Vitro HDAC Inhibition Assay

This protocol uses a commercially available fluorometric assay to measure HDAC activity.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • HDAC Activity Assay Kit (Fluorometric)

  • Non-deuterated sodium butyrate

  • Deuterated sodium butyrate

  • Trichostatin A (TSA, positive control)

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of non-deuterated and deuterated sodium butyrate.

  • Treat the cells with the different concentrations of the compounds and a positive control (TSA) for a specified time (e.g., 24 hours).

  • Lyse the cells and perform the HDAC activity assay according to the manufacturer's instructions.

  • Measure the fluorescence using a microplate reader.

  • Calculate the IC50 values for both compounds by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., SW480)

  • Non-deuterated sodium butyrate

  • Deuterated sodium butyrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of non-deuterated and deuterated sodium butyrate for different time points (e.g., 24, 48, 72 hours).

  • At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis of NF-κB Pathway

This protocol is for assessing the activation of the NF-κB pathway by measuring the phosphorylation of key proteins.

Materials:

  • Cell line (e.g., macrophages or intestinal epithelial cells)

  • TNF-α (or other inflammatory stimulus)

  • Non-deuterated sodium butyrate

  • Deuterated sodium butyrate

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with non-deuterated or deuterated sodium butyrate for a specified time before stimulating with TNF-α.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Deuteration of sodium butyrate represents a compelling strategy to overcome its primary pharmacokinetic limitation of rapid metabolism. The anticipated outcome is a molecule with a longer half-life and increased systemic exposure, which is projected to translate into more potent and sustained biological activity. While direct comparative data is currently lacking, the foundational principles of the kinetic isotope effect strongly support this hypothesis.

Future research should focus on the direct, head-to-head comparison of deuterated and non-deuterated sodium butyrate in both in vitro and in vivo models. Key studies should include:

  • Pharmacokinetic studies in animal models to definitively determine the half-life, Cmax, and AUC of deuterated sodium butyrate.

  • In vitro studies to confirm that the intrinsic HDAC inhibitory activity is retained and to compare the duration of action on histone acetylation and gene expression.

  • In vivo efficacy studies in models of cancer and inflammatory diseases to assess whether the improved pharmacokinetics translate to enhanced therapeutic outcomes.

The development of deuterated sodium butyrate could unlock the full therapeutic potential of this promising natural compound, offering a novel and improved treatment option for a variety of diseases.

References

An In-depth Technical Guide to the Stability and Storage of Sodium Butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sodium Butyrate-D7. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document details storage recommendations, stability considerations, and outlines experimental protocols for stability assessment.

Introduction to this compound

Sodium butyrate, a short-chain fatty acid, is a histone deacetylase (HDAC) inhibitor that modulates gene expression and has demonstrated anti-inflammatory and anti-proliferative effects. Its deuterated analog, this compound (sodium butanoate-2,2,3,3,4,4,4-d7), is a stable, non-radioactive isotopically labeled compound. It serves as an invaluable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms results in a higher mass, allowing for clear differentiation from the endogenous, unlabeled compound without significantly altering its chemical properties.

Recommended Storage Conditions and Stability

The stability of this compound is critical for its use as an analytical standard. Proper storage is essential to prevent degradation and maintain its chemical and isotopic purity.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource/Rationale
Form Crystalline solidAs typically supplied by manufacturers.
Storage Temperature Room temperatureSupplier datasheets consistently recommend room temperature storage for the solid compound.[1]
Atmosphere Tightly sealed container, dry conditions. Consider storage under an inert atmosphere.The unlabeled compound is known to be hygroscopic.[2] Protecting the deuterated analog from moisture is a critical precaution.
Light Exposure Store in the dark.While specific photostability data is limited, general best practice for chemical reagents is to protect them from light.
Long-term Stability (Solid) Stable for at least 2-3 years when stored under recommended conditions.Supplier information indicates a shelf life of multiple years.[1] It is recommended to re-analyze for chemical purity after three years.[1]
Solution Stability (Aqueous) Prepare fresh. Not recommended for storage for more than one day.Unlabeled sodium butyrate solutions are prone to degradation and microbial growth.[3] It is best practice to assume similar behavior for the deuterated form.
Solution Stability (Organic Solvent) Stock solutions in organic solvents like ethanol may be prepared. Purging with an inert gas is recommended. Store at -20°C or -80°C for extended stability.While more stable than aqueous solutions, long-term storage should be at low temperatures.[3]

Potential Degradation Pathways

While this compound is a stable compound, it can be susceptible to degradation under certain conditions. The primary concerns are hygroscopicity and the stability of aqueous solutions. The deuterium labeling is on carbon atoms, which forms a stable C-D bond, and is not expected to readily exchange under typical storage or physiological pH conditions.

Hygroscopicity

The unlabeled form, sodium butyrate, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to physical changes in the solid, such as clumping, and may facilitate chemical degradation. It is crucial to store this compound in a desiccated environment.

Stability in Aqueous Solutions

Aqueous solutions of sodium butyrate are not recommended for long-term storage as they can be susceptible to microbial contamination and potential chemical degradation.[3] For cell culture or other aqueous applications, it is strongly advised to prepare solutions fresh for each use.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a study, particularly if it is to be used over a long period or under non-standard conditions, a stability assessment may be warranted. The following protocols are based on established guidelines for stability testing of pharmaceutical compounds.

Forced Degradation Studies

Forced degradation (or stress testing) is designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating properties of an analytical method.

Table 2: Protocol Design for Forced Degradation of this compound

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve this compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Analyze samples at regular intervals.To assess stability in acidic conditions.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for up to 7 days. Analyze samples at regular intervals.To assess stability in alkaline conditions.
Oxidation Dissolve this compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for up to 7 days. Analyze samples at regular intervals.To evaluate susceptibility to oxidation.
Thermal Degradation Store the solid compound at 60°C/75% RH for up to 7 days. Analyze samples at regular intervals.To assess the impact of elevated temperature and humidity.
Photostability Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the sample after exposure.To determine sensitivity to light.

A workflow for a forced degradation study is illustrated below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC GCMS GC-MS Acid->GCMS Base Base Hydrolysis Base->HPLC Base->GCMS Oxidation Oxidation Oxidation->HPLC Oxidation->GCMS Thermal Thermal Stress Thermal->HPLC Thermal->GCMS Photo Photostability Photo->HPLC Photo->GCMS Purity Assess Purity HPLC->Purity GCMS->Purity Degradants Identify Degradants Purity->Degradants MassBalance Mass Balance Calculation Degradants->MassBalance API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo

Workflow for a forced degradation study of this compound.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from any potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and highly sensitive method for the analysis of short-chain fatty acids.[4][5][6][7][8] The sample typically requires derivatization to increase volatility. The mass spectrometer allows for the specific detection of the deuterated compound and any potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can also be used. Reversed-phase chromatography with an acidic mobile phase is often employed for the separation of short-chain fatty acids.

Hygroscopicity Determination

The hygroscopicity of this compound can be quantitatively determined using the following protocol.

  • Sample Preparation: Place a precisely weighed sample of this compound in a weighing bottle.

  • Environmental Chamber: Place the open weighing bottle in a humidity-controlled chamber at a specified relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

  • Gravimetric Analysis: At predetermined time intervals, remove the sample and quickly weigh it to determine the amount of moisture absorbed.

  • Equilibrium: Continue until the weight of the sample becomes constant, indicating that equilibrium has been reached.

  • Classification: The percentage of weight gain can be used to classify the hygroscopicity of the compound.

Butyrate Signaling Pathway

Sodium butyrate exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, which alters chromatin structure and regulates the transcription of numerous genes. One of the key pathways affected by butyrate is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

Butyrate_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate Sodium Butyrate HDAC HDAC Butyrate->HDAC inhibits Histones Histones HDAC->Histones deacetylates IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Gene Inflammatory Gene Transcription NFkB_n->Gene activates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK

Butyrate's inhibition of HDAC and the NF-κB inflammatory pathway.

Conclusion

This compound is a stable isotopically labeled compound that is essential for accurate quantification in various research applications. Adherence to the recommended storage conditions—room temperature in a tightly sealed container protected from moisture and light—is paramount to ensure its long-term stability and integrity. For applications requiring the use of solutions, it is best practice to prepare them fresh. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments should the need arise. A thorough understanding of the stability profile of this compound will contribute to the generation of reliable and reproducible scientific data.

References

Commercial suppliers of high-purity Sodium butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to High-Purity Sodium Butyrate-D7 for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on high-purity this compound, a deuterated analog of the short-chain fatty acid, sodium butyrate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound in their studies. This document covers commercial suppliers, quantitative specifications, detailed experimental protocols for its use as an internal standard and in metabolic labeling, and an overview of the key signaling pathways influenced by sodium butyrate.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors. It is recommended to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular WeightIsotopic EnrichmentChemical Purity
CDN Isotopes D-5372270564-49-3CD₃CD₂CD₂COONa117.1398 atom % D-
Eurisotop DLM-7616270564-49-3C₄D₇NaO₂117.1398%≥98%
Medical Isotopes, Inc. -270564-49-3C₄HD₇O₂·Na117.13--
Cayman Chemical 29408 (related Butyric Acid-d7)73607-83-7C₄HD₇O₂95.1≥98% (d₁-d₇)-

Note: Data is subject to lot-to-lot variability. Please consult the supplier for the most current specifications. Cayman Chemical provides the deuterated free acid, which can be used as a standard or converted to the sodium salt.

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of endogenous sodium butyrate in various biological matrices by mass spectrometry. It is also a valuable tool for metabolic labeling studies to trace the fate of butyrate in cellular systems.

Quantification of Sodium Butyrate using this compound as an Internal Standard

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of short-chain fatty acids (SCFAs), including butyrate, in biological samples such as cell culture supernatant, fecal extracts, or plasma.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Sample (e.g., cell supernatant, fecal extract) spike Spike with This compound Internal Standard start->spike acidify Acidify Sample (e.g., with HCl or H2SO4) spike->acidify extract Liquid-Liquid Extraction (e.g., with diethyl ether or ethyl acetate) acidify->extract dry Dry Organic Phase (e.g., under nitrogen stream) extract->dry derivatize Derivatize SCFAs (e.g., with MTBSTFA for silylation) dry->derivatize inject Inject Derivatized Sample into GC-MS derivatize->inject separate Chromatographic Separation (polar GC column, e.g., DB-WAX) inject->separate detect Mass Spectrometry Detection (Selected Ion Monitoring - SIM) separate->detect integrate Integrate Peak Areas (Butyrate and Butyrate-D7) detect->integrate ratio Calculate Peak Area Ratio (Butyrate / Butyrate-D7) integrate->ratio quantify Quantify Butyrate Concentration using a Calibration Curve ratio->quantify

Caption: Workflow for SCFA quantification by GC-MS using a deuterated internal standard.

Methodology:

  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma or cell culture supernatant, or ~50 mg of fecal homogenate).

  • Internal Standard Spiking: Add a known concentration of this compound solution in an appropriate solvent to each sample. The concentration should be chosen to be within the range of the expected endogenous butyrate concentrations.

  • Acidification: Acidify the sample to a pH of approximately 2-3 with an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to protonate the SCFAs.

  • Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate), vortexing, and centrifuging to separate the phases. Collect the organic layer containing the SCFAs. Repeat the extraction for better recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent to increase the volatility of the SCFAs for GC analysis. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Use a polar capillary column (e.g., a wax-based column like DB-WAX) suitable for separating fatty acid derivatives.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the derivatized endogenous butyrate and the deuterated internal standard.

  • Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the peak area of endogenous butyrate to that of this compound.

    • Determine the concentration of butyrate in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled sodium butyrate and a fixed concentration of the internal standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a general method for quantifying SCFAs, which often involves derivatization to improve chromatographic retention and ionization efficiency.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., plasma, cell culture media) spike Spike with This compound Internal Standard start->spike precipitate Protein Precipitation (e.g., with acetonitrile or methanol) spike->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge derivatize Derivatize SCFAs (e.g., with 3-nitrophenylhydrazine) centrifuge->derivatize inject Inject Derivatized Sample into LC-MS/MS derivatize->inject separate Chromatographic Separation (Reversed-phase C18 column) inject->separate detect Tandem MS Detection (Multiple Reaction Monitoring - MRM) separate->detect integrate Integrate Peak Areas (Butyrate and Butyrate-D7 transitions) detect->integrate ratio Calculate Peak Area Ratio (Butyrate / Butyrate-D7) integrate->ratio quantify Quantify Butyrate Concentration using a Calibration Curve ratio->quantify experimental_workflow_metabolic_labeling cluster_labeling Cell Labeling cluster_extraction Metabolite Extraction cluster_analysis Mass Spectrometry Analysis culture Culture Mammalian Cells to desired confluency incubate Incubate cells with This compound (in specialized or standard media) culture->incubate harvest Harvest Cells at Various Time Points incubate->harvest quench Quench Metabolism (e.g., with cold methanol) harvest->quench extract Extract Metabolites (e.g., using a solvent system like methanol/acetonitrile/water) quench->extract separate Separate Polar and Non-polar Metabolites extract->separate analyze Analyze Extracts by LC-MS or GC-MS separate->analyze identify Identify Deuterium-labeled Downstream Metabolites analyze->identify flux Perform Metabolic Flux Analysis identify->flux signaling_pathway_hdac cluster_outcomes Cellular Outcomes butyrate Sodium Butyrate hdac HDACs (Class I and IIa) butyrate->hdac Inhibits acetylation Histone Hyperacetylation hdac->acetylation Deacetylates Histones chromatin Relaxed Chromatin Structure acetylation->chromatin gene_expression Altered Gene Expression chromatin->gene_expression arrest Cell Cycle Arrest (e.g., via p21 induction) gene_expression->arrest differentiation Cell Differentiation gene_expression->differentiation apoptosis Apoptosis gene_expression->apoptosis signaling_pathway_gpcr cluster_gpr41 GPR41 (FFAR3) cluster_gpr43 GPR43 (FFAR2) butyrate Sodium Butyrate gpr41 GPR41 butyrate->gpr41 Activates gpr43 GPR43 butyrate->gpr43 Activates gi_41 Gi/o gpr41->gi_41 pi3k_akt PI3K/Akt Pathway gi_41->pi3k_akt cell_survival Cell Survival pi3k_akt->cell_survival gi_43 Gi/o gpr43->gi_43 gq Gq gpr43->gq camp_inhibition ↓ cAMP gi_43->camp_inhibition ca_mobilization ↑ Intracellular Ca²⁺ gq->ca_mobilization inflammation_inhibition Inhibition of Inflammation camp_inhibition->inflammation_inhibition metabolic_regulation Metabolic Regulation ca_mobilization->metabolic_regulation signaling_pathway_wnt cluster_nucleus In the Nucleus butyrate Sodium Butyrate beta_catenin β-catenin butyrate->beta_catenin May promote degradation in some cancer cells transcription_n Target Gene Transcription butyrate->transcription_n Modulates destruction_complex Destruction Complex (APC, Axin, GSK3β) destruction_complex->beta_catenin Phosphorylates for degradation Proteasomal Degradation beta_catenin->degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulates and Translocates nucleus Nucleus tcf_lef TCF/LEF transcription Target Gene Transcription tcf_lef_n TCF/LEF beta_catenin_n->tcf_lef_n tcf_lef_n->transcription_n signaling_pathway_jak_stat cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p nucleus Nucleus stat_p->nucleus transcription Inflammatory Gene Transcription nucleus->transcription butyrate Sodium Butyrate socs SOCS Proteins butyrate->socs Upregulates via HDAC inhibition socs->jak Inhibits

Sodium Butyrate-D7: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the certificate of analysis parameters for Sodium Butyrate-D7. This document outlines the key quality attributes, analytical methodologies, and biological context crucial for its application in research and pharmaceutical development.

This compound, the deuterated analog of sodium butyrate, serves as a valuable tool in various scientific disciplines, including pharmacology, metabolomics, and drug metabolism studies. Its isotopic labeling allows for precise tracing and quantification in biological systems. This guide delves into the essential parameters that define the quality and purity of this compound, ensuring its suitability for rigorous scientific investigation.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following table summarizes the typical parameters and acceptance criteria for a high-quality batch of this compound.

Parameter Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity (by HPLC) HPLC-UV≥ 98.0%
Isotopic Enrichment ¹H NMR or Mass Spec.≥ 98 atom % D
Residual Solvents GC-HSMeets USP <467> requirements
Elemental Impurities ICP-MSMeets USP <232> requirements
Loss on Drying TGA or Vacuum Oven≤ 1.0%
Heavy Metals ICP-MS or Colorimetric≤ 10 ppm

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality parameters of this compound. The following sections provide an overview of the typical experimental protocols for key analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is a critical parameter and is typically determined using a reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase or water).

  • Analysis: The sample solution is injected into the HPLC system, and the peak area of the analyte is measured. Purity is calculated by comparing the main peak area to the total area of all peaks in the chromatogram.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

The isotopic enrichment of this compound is a key specification that confirms the extent of deuterium incorporation. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this determination.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions corresponding to the deuterated sites confirms high isotopic enrichment.

  • Calculation: The isotopic enrichment is calculated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the molecule or a known internal standard.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed. Their levels are strictly controlled in pharmaceutical-grade materials.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., a G43 phase).

  • Carrier Gas: Typically helium or nitrogen.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the various potential residual solvents.

  • Headspace Parameters: The sample is heated in a sealed vial at a specific temperature for a set time to allow volatile solvents to partition into the headspace gas, which is then injected into the GC.

  • Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).

  • Analysis: The analysis is performed according to the general chapter <467> of the United States Pharmacopeia (USP), which provides procedures for identifying and quantifying residual solvents.[1]

Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Elemental impurities in active pharmaceutical ingredients (APIs) can originate from catalysts, manufacturing equipment, or raw materials. Their levels are regulated to ensure patient safety.

  • Instrumentation: An ICP-MS system capable of sensitive multi-element analysis.

  • Sample Preparation: The this compound sample is accurately weighed and typically digested using a microwave-assisted acid digestion procedure to bring the elemental impurities into a solution suitable for analysis.

  • Analysis: The digested sample solution is introduced into the ICP-MS. The instrument atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected.

  • Quantification: The concentrations of the elemental impurities are determined by comparing the signal intensities in the sample to those of certified reference standards. The analysis follows the guidelines of USP <232> for elemental impurities.

Biological Context: Sodium Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Sodium butyrate is a well-known inhibitor of histone deacetylases (HDACs).[2] This biological activity is central to its use in research, particularly in studies related to epigenetics and cancer therapy. The following diagram illustrates the simplified signaling pathway of sodium butyrate's action as an HDAC inhibitor.

HDAC_Inhibition_Pathway SodiumButyrate This compound SodiumButyrate->CellMembrane Cellular Uptake HDAC Histone Deacetylase (HDAC) CellMembrane->HDAC Inhibition Histone Histone Proteins HDAC->Histone Deacetylation Chromatin Chromatin Histone->Chromatin Forms HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->HAT GeneExpression Gene Expression Chromatin->GeneExpression Altered Accessibility

This compound inhibits HDAC, leading to altered gene expression.

In this pathway, Histone Acetyltransferases (HATs) add acetyl groups to histone proteins, a process that generally leads to a more relaxed chromatin structure, allowing for gene transcription.[3][4] Histone Deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and repression of gene expression.[3] Sodium butyrate inhibits the activity of HDACs, leading to an accumulation of acetylated histones and subsequent changes in the expression of various genes involved in processes such as cell cycle regulation, differentiation, and apoptosis.[2][5]

This comprehensive technical guide provides a foundational understanding of the critical quality attributes of this compound, the analytical methods used for their determination, and its primary mechanism of biological action. This information is paramount for ensuring the reliability and reproducibility of research findings and for the development of potential therapeutic applications.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Sodium Butyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium butyrate, the sodium salt of butyric acid, is a short-chain fatty acid produced by microbial fermentation of dietary fiber in the gut. It plays a crucial role in maintaining gut homeostasis and has emerged as a molecule of significant interest in drug development due to its pleiotropic effects, including the inhibition of histone deacetylases (HDACs) and modulation of various signaling pathways. The natural abundance of stable isotopes, such as deuterium (²H), within a molecule can provide valuable information about its origin, metabolic pathways, and chemical history. This technical guide provides a comprehensive overview of the natural abundance of deuterium in sodium butyrate, detailed experimental protocols for its determination, and an exploration of the key signaling pathways influenced by this important molecule.

Data Presentation: Natural Abundance of Deuterium in Sodium Butyrate

The determination of the site-specific natural abundance of deuterium in sodium butyrate can be achieved using techniques such as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy. This powerful analytical method allows for the quantification of deuterium at each specific position within the molecule.

While the general natural abundance of deuterium is approximately 0.0156% on Earth, isotopic fractionation during biosynthetic processes can lead to a non-statistical distribution of deuterium in molecules like butyrate. This distribution can serve as an isotopic fingerprint, providing insights into the metabolic pathways involved in its synthesis.

Table 1: Site-Specific Natural Abundance of Deuterium in Sodium Butyrate (Illustrative)

Position in Butyrate MoleculeChemical Shift (ppm, ¹H NMR)(D/H) Ratio (ppm)δ²H (‰ vs. VSMOW)
Methyl (CH₃)~0.9Data not available in literatureData not available in literature
Methylene (β-CH₂)~1.6Data not available in literatureData not available in literature
Methylene (α-CH₂)~2.2Data not available in literatureData not available in literature

Note: To date, a specific, publicly available dataset quantifying the site-specific natural abundance of deuterium in sodium butyrate has not been identified in the reviewed scientific literature. The table above serves as a template for the presentation of such data. Researchers can generate this data by employing the experimental protocols detailed in the following section. The acquisition of this data would be a valuable contribution to the fields of metabolomics and drug development, enabling a deeper understanding of butyrate's origins and metabolism.

Experimental Protocols

The following are detailed methodologies for the determination of deuterium abundance in sodium butyrate, adapted from established protocols for fatty acid analysis.

Protocol 1: Quantitative Analysis of Deuterium Abundance by ²H-NMR (SNIF-NMR)

This protocol outlines the steps for determining the site-specific deuterium content in sodium butyrate using high-field NMR spectroscopy.

1. Sample Preparation:

  • Extraction: If sodium butyrate is to be analyzed from a biological matrix, a validated extraction method should be employed. This may involve liquid-liquid extraction or solid-phase extraction.
  • Purification: The extracted sodium butyrate should be purified to remove any interfering compounds. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.
  • Solvent: The purified sodium butyrate should be dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals. For non-aqueous analysis, a solvent like acetonitrile-d₃ can be used. For aqueous samples, H₂O with a known deuterium concentration can be used, though this complicates quantification of the exchangeable carboxyl proton.
  • Internal Standard: An internal standard with a known deuterium concentration and a signal that does not overlap with the butyrate signals is crucial for quantification. Tetramethylurea (TMU) is a commonly used standard for this purpose.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is required.
  • Parameters:
  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
  • Acquisition Time: A long acquisition time (e.g., 5-10 seconds) is necessary to ensure good resolution.
  • Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) is critical for accurate quantification.
  • Number of Scans: A large number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.
  • Temperature: A constant and accurately controlled temperature should be maintained throughout the experiment.

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: The acquired spectrum should be carefully phased and baseline corrected.
  • Integration: The signals corresponding to the different proton positions in sodium butyrate and the internal standard are integrated.
  • Calculation of (D/H) Ratio: The site-specific (D/H) ratio is calculated using the following formula:

Protocol 2: Bulk Deuterium Abundance by Isotope Ratio Mass Spectrometry (IRMS)

This protocol details the measurement of the overall deuterium abundance in sodium butyrate using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).[1][2]

1. Sample Preparation and Derivatization:

  • Conversion to a Volatile Ester: For GC analysis, the non-volatile sodium butyrate must be converted to a volatile ester, typically a methyl or ethyl ester. This can be achieved by reaction with methanol or ethanol in the presence of an acid catalyst (e.g., BF₃ or HCl).
  • Extraction: The resulting butyrate ester is extracted into an organic solvent (e.g., hexane or dichloromethane).[3]
  • Purification: The extract is washed and dried to remove any residual water or catalyst.

2. GC-IRMS Analysis:

  • Gas Chromatograph: The derivatized sample is injected into a gas chromatograph to separate the butyrate ester from other components.
  • Combustion/Pyrolysis Reactor: The eluted butyrate ester is quantitatively combusted to CO₂, H₂O, and N₂ or pyrolyzed to H₂ gas at high temperatures in a reactor.
  • Water Trap and Reduction: The resulting H₂O is passed through a water trap, and then the H₂ gas is introduced into the mass spectrometer.
  • Isotope Ratio Mass Spectrometer: The IRMS measures the ratio of deuterium to hydrogen (m/z 3 to 2) in the H₂ gas.

3. Data Analysis:

  • Calibration: The system is calibrated using reference materials with known δ²H values.
  • Calculation of δ²H: The deuterium abundance is expressed in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Signaling Pathways and Experimental Workflows

Sodium butyrate exerts its biological effects through multiple signaling pathways. Understanding these pathways is critical for researchers and drug developers.

Cellular Uptake and Transport

Sodium butyrate enters the cell through various mechanisms, including passive diffusion of the undissociated butyric acid and carrier-mediated transport via monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs).

extracellular Extracellular Space (Lumen) cell_membrane intracellular Intracellular Space (Cytosol) butyrate_ext Sodium Butyrate mct MCT/SMCT Transporters butyrate_ext->mct Carrier-mediated transport butyrate_ext->mct diffusion Passive Diffusion butyrate_ext->diffusion butyrate_int Butyrate mct->butyrate_int mct->butyrate_int diffusion->butyrate_int diffusion->butyrate_int

Caption: Cellular uptake of sodium butyrate.

Histone Deacetylase (HDAC) Inhibition Pathway

One of the most well-characterized mechanisms of butyrate action is the inhibition of Class I and IIa histone deacetylases. This leads to hyperacetylation of histones, chromatin relaxation, and altered gene expression.

butyrate Butyrate hdac HDACs (Class I & IIa) butyrate->hdac Inhibits histones Histones hdac->histones Deacetylates acetylated_histones Hyperacetylated Histones histones->acetylated_histones acetyl_coa Acetyl-CoA hat HATs acetyl_coa->hat hat->histones Acetylates chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression

Caption: Butyrate's inhibition of HDACs.

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate can also act as a signaling molecule by binding to and activating several G-protein coupled receptors, such as GPR41, GPR43, and GPR109A. This can trigger various downstream signaling cascades, including the MAPK and PI3K/Akt pathways, leading to diverse cellular responses.

butyrate Butyrate gpcr GPR41/43/109A butyrate->gpcr Binds & Activates g_protein G-protein Activation gpcr->g_protein downstream Downstream Effectors g_protein->downstream mapk MAPK Pathway downstream->mapk pi3k_akt PI3K/Akt Pathway downstream->pi3k_akt cellular_responses Cellular Responses (e.g., anti-inflammatory) mapk->cellular_responses pi3k_akt->cellular_responses

Caption: GPCR-mediated signaling by butyrate.

Experimental Workflow for Deuterium Analysis

The following diagram illustrates the logical workflow for the analysis of deuterium abundance in sodium butyrate.

sample Biological or Chemical Sample extraction Extraction & Purification sample->extraction snif_nmr_prep Sample Prep (for NMR) extraction->snif_nmr_prep irms_prep Derivatization (for IRMS) extraction->irms_prep snif_nmr ²H SNIF-NMR Analysis snif_nmr_prep->snif_nmr irms GC-IRMS Analysis irms_prep->irms site_specific_data Site-Specific (D/H) Ratios snif_nmr->site_specific_data bulk_data Bulk δ²H Value irms->bulk_data

Caption: Workflow for deuterium analysis.

This technical guide provides a framework for understanding and analyzing the natural abundance of deuterium in sodium butyrate. While specific quantitative data for site-specific deuterium abundance in butyrate remains to be published, the detailed experimental protocols provided herein offer a clear path for researchers to obtain this valuable information. The elucidation of butyrate's isotopic signature, combined with a deeper understanding of its complex signaling pathways, will undoubtedly contribute to advancing its therapeutic applications in various fields of medicine and drug development.

References

The Metabolic Journey of Sodium Butyrate-D7 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium butyrate, a short-chain fatty acid produced by gut microbial fermentation, is a molecule of significant interest for its wide-ranging biological activities, including its role as a histone deacetylase inhibitor and energy source for colonocytes. The use of its deuterated analogue, Sodium butyrate-D7, as a metabolic tracer offers a powerful tool to investigate its absorption, distribution, metabolism, and excretion (ADME) in vivo. This technical guide provides a comprehensive overview of the metabolic fate of this compound, drawing upon the extensive knowledge of its non-deuterated counterpart and the principles of kinetic isotope effects. While direct in vivo quantitative data for the D7 variant is limited in publicly available literature, this guide synthesizes the expected metabolic pathways and provides detailed experimental frameworks for its investigation.

Introduction: The Significance of Deuterated Butyrate

Deuterium-labeled compounds are invaluable tools in metabolic research. The substitution of hydrogen with deuterium (a stable isotope of hydrogen) creates a molecule that is chemically similar to the parent compound but has a greater mass. This mass difference allows for its distinction from endogenous molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking of its metabolic fate.[1] The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect" (KIE), potentially slowing down the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.[1][2][3] This property can be exploited to study reaction mechanisms and potentially to develop therapeutic agents with altered metabolic profiles.

Expected Metabolic Fate of this compound

The metabolic journey of this compound is anticipated to largely mirror that of sodium butyrate, with potential alterations in the rate of metabolism due to the kinetic isotope effect.

Absorption

Upon oral administration, sodium butyrate is readily absorbed in the gastrointestinal tract. A significant portion is taken up by colonocytes, for which it serves as a primary energy source. The remaining butyrate enters the portal circulation for transport to the liver and subsequently to the systemic circulation. Formulations with enteric coatings can be used to target the release of butyrate to the ileo-cecal region and colon.[4][5][6]

Distribution

Following absorption, butyrate is distributed to various tissues. The liver is a major site of butyrate metabolism.[7] Studies with radiolabeled butyrate have shown its distribution to various organs.[7] It is expected that this compound would also be distributed throughout the body, and its presence in different tissues could be quantified using mass spectrometry-based techniques.

Metabolism

Butyrate is primarily metabolized through β-oxidation in the mitochondria of colonocytes and hepatocytes to produce acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP. Butyrate can also be a substrate for the synthesis of fatty acids and cholesterol.[8]

The deuteration in this compound is at all seven non-exchangeable hydrogen positions. The cleavage of a C-D bond during β-oxidation is likely to be a rate-limiting step, which could result in a slower metabolic clearance of this compound compared to its non-deuterated form. This potential for a kinetic isotope effect has been observed in the oxidation of perdeuteriated sodium butyrate in chemical reactions and is a key consideration for in vivo studies.[9]

Excretion

Unmetabolized butyrate is minimally excreted in the urine.[7] The primary route of elimination for the carbon backbone is through respiration as CO2, following its complete oxidation in the TCA cycle. It is expected that the deuterium from this compound would eventually be incorporated into the body's water pool and other molecules or be excreted as deuterated water.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Sodium Butyrate in Animal Models

SpeciesDoseRoute of AdministrationTmax (min)Cmax (mM)Half-life (min)Reference
Mice5 g/kgOral~15~9< 5[10][11]
Rats500 mg/kgIntravenous-~11< 5[10][11]
Rabbits----< 5[11]

Table 2: Pharmacokinetic Parameters of Sodium Butyrate in Humans

DoseRoute of AdministrationTmax (min)Cmax (µM)Half-life (min)Reference
Not specifiedIntravenous--0.5 (initial), 13.7 (terminal)[11]

Experimental Protocols

Investigating the metabolic fate of this compound in vivo requires a robust experimental design incorporating stable isotope administration and sensitive analytical techniques.

Animal Model and Dosing
  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Dosing: this compound can be administered orally (gavage) or intravenously. The dose will depend on the specific research question, but a typical starting point could be in the range of 100-500 mg/kg.

Sample Collection
  • Blood: Serial blood samples are collected at various time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, colon, brain, adipose tissue) are collected and snap-frozen in liquid nitrogen.

  • Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces to assess excretion.

Sample Preparation and Analysis
  • Extraction: Butyrate and its metabolites are extracted from plasma and tissue homogenates using a suitable solvent (e.g., a mixture of acetonitrile and methanol).

  • Derivatization (Optional): To improve chromatographic separation and mass spectrometric detection, butyrate can be derivatized.

  • Analytical Method: The concentrations of this compound and its potential deuterated metabolites are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the deuterated and non-deuterated compounds.[1]

Signaling Pathways Influenced by Butyrate

Butyrate is a potent signaling molecule that influences a multitude of cellular pathways. While these pathways have been elucidated using non-deuterated butyrate, it is expected that this compound would elicit similar effects, though the temporal dynamics might be altered due to its potentially slower metabolism.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of HDACs, leading to hyperacetylation of histones and altered gene expression. This is a primary mechanism for its anti-cancer and anti-inflammatory effects.

HDAC_Inhibition Butyrate This compound HDAC HDACs Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Leads to

Caption: Butyrate-D7 inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate activates several GPCRs, including GPR41, GPR43, and GPR109A, which are involved in regulating metabolism, inflammation, and gut homeostasis.[12]

GPCR_Activation Butyrate This compound GPCRs GPR41, GPR43, GPR109A Butyrate->GPCRs Activates Downstream_Signaling Downstream Signaling Cascades GPCRs->Downstream_Signaling Initiates Cellular_Response Metabolic & Immune Regulation Downstream_Signaling->Cellular_Response Results in

Caption: Butyrate-D7 activates GPCRs, initiating signaling cascades that regulate metabolism and immunity.

Experimental Workflow for In Vivo Tracer Study

The following diagram illustrates a typical workflow for an in vivo study investigating the metabolic fate of this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Dosing Dosing with This compound Sample_Collection Serial Blood, Tissue, Urine, Feces Collection Dosing->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LCMS_Analysis LC-MS/MS or GC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling & Metabolite Identification LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vivo metabolic study of this compound.

Conclusion

This compound is a valuable tool for elucidating the intricate in vivo journey of butyrate. While direct quantitative ADME data for the deuterated form remains to be extensively published, the well-established metabolic pathways of its non-deuterated counterpart provide a robust framework for its expected fate. The potential for a kinetic isotope effect on its metabolism is a key consideration that warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at unraveling the full therapeutic potential of this important short-chain fatty acid. Future studies employing this compound as a tracer are crucial to definitively quantify its in vivo disposition and the impact of deuteration on its biological activity.

References

Methodological & Application

Application Note: Quantification of Butyrate in Biological Matrices using Sodium Butyrate-D7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota through the fermentation of dietary fibers. Among them, butyrate is a key energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. Accurate quantification of butyrate in various biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for SCFA analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Sodium butyrate-D7, is critical for achieving accurate and reproducible quantification by correcting for variability in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of butyrate in biological samples using this compound as an internal standard.

Principle

The method employs a stable isotope dilution technique. A known amount of this compound, which is chemically identical to butyrate but has a higher mass due to the deuterium labels, is added to the samples at the beginning of the sample preparation process.[2][3][4] This internal standard co-elutes with the endogenous butyrate during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard compensates for any analyte loss during sample processing and corrects for matrix effects that can suppress or enhance the ionization of the analyte.[5]

Experimental Workflow

The overall experimental workflow for the quantification of butyrate using this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Feces) add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation & Analyte Extraction add_is->extraction derivatization Derivatization (Optional) e.g., with 3-NPH extraction->derivatization reconstitution Dry & Reconstitute derivatization->reconstitution injection Inject Sample reconstitution->injection separation Chromatographic Separation (e.g., C18 or PGC column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Butyrate calibration->quantification

Caption: Experimental workflow for butyrate quantification.

Materials and Reagents

  • Butyric acid standard

  • This compound (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol

  • Formic acid

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) (for derivatization)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (for derivatization)

  • Pyridine (for derivatization)

  • Biological matrix (e.g., plasma, serum, fecal extract)

Protocols

Preparation of Stock and Working Solutions
  • Butyrate Stock Solution (1 mg/mL): Accurately weigh and dissolve butyric acid in 20% methanol/water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the butyrate stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution). The concentration range should cover the expected concentrations in the samples. A typical range is 0.015–25 µg/mL.[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation

The following protocol is a general guideline and may need optimization based on the specific biological matrix.

Method A: Direct Analysis (Without Derivatization) [7][8]

  • Thaw frozen biological samples on ice.

  • To 100 µL of sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method B: Analysis with Derivatization (using 3-NPH) [6][9]

Derivatization can improve chromatographic retention and ionization efficiency.

  • Follow steps 1-5 from Method A.

  • To the supernatant, add 50 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 50 µL of 120 mM EDC·HCl in 6% pyridine.

  • Incubate at 40°C for 30 minutes.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 10% acetonitrile/water for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

Liquid Chromatography:

  • Column: A C18 column (e.g., Agilent Zorbax SB-C18, 2.1 × 150 mm) or a Porous Graphitic Carbon (PGC) column for better separation of isomers like butyrate and isobutyrate.[7][9]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate butyrate from other matrix components. A typical run time is around 10 minutes.[7][8]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized SCFAs and positive mode for 3-NPH derivatized SCFAs.[7][9]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for butyrate and butyrate-D7 need to be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (µg/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)
Butyrate0.015 - 25> 0.9980.001 mMWithin calibration range

Data compiled from multiple sources indicating typical performance.[6][7][8]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low< 12%< 20%92 - 120%
Medium< 12%< 20%92 - 120%
High< 12%< 20%92 - 120%

Data represents typical acceptance criteria for bioanalytical method validation.[7][8]

Logical Relationship of Internal Standard Use

The diagram below illustrates the rationale for using an internal standard in LC-MS/MS analysis.

logical_relationship cluster_quant Quantification A_prep Sample Prep Variability A_ion Ionization Variability A_prep->A_ion IS_prep Sample Prep Variability A_signal Analyte Signal A_ion->A_signal IS_ion Ionization Variability ratio Signal Ratio (Analyte / IS) A_signal->ratio IS_prep->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->ratio result Accurate Quantification ratio->result

References

Application Note: A Robust GC-MS Protocol for the Quantification of Short-Chain Fatty Acids in Biological Samples Using Sodium Butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2] Key SCFAs such as acetate, propionate, and butyrate are crucial signaling molecules that link gut health with systemic physiology, influencing metabolism, immune function, and even neurological processes.[3][4] Given their importance, accurate quantification of SCFAs in complex biological matrices like feces, plasma, and serum is essential for understanding their role in health and disease.

However, the inherent volatility and high polarity of SCFAs present significant analytical challenges, often leading to poor chromatographic retention and detection sensitivity.[5][6] To overcome these issues, this protocol employs a derivatization step to enhance analyte volatility and stability, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific detection. The use of a stable isotope-labeled internal standard, Sodium butyrate-D7, is critical for ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.[7]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of major SCFAs from biological samples.

Experimental Protocol

The following protocol is based on a widely used method involving alkaline extraction to reduce SCFA volatility, followed by derivatization and GC-MS analysis.[8]

1. Materials and Reagents

  • SCFA Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, hexanoic acid.

  • Internal Standard (IS): this compound.[7] Other deuterated standards like d4-acetic acid and d6-propionic acid can be used for their respective analytes.[7]

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][8]

  • Solvents: Methyl tert-butyl ether (MTBE), Ethanol (EtOH), Acetonitrile (ACN), HPLC-grade water.

  • Reagents: Sodium hydroxide (NaOH), Succinic acid or Hydrochloric acid (HCl), Anhydrous sodium sulfate.

  • Equipment: GC-MS system, centrifuge, vacuum centrifuge (e.g., SpeedVac), vortex mixer, tissue homogenizer, analytical balance, calibrated pipettes.

2. Experimental Workflow

The overall workflow from sample collection to data analysis is illustrated below.

SCFA_Workflow Figure 1. General workflow for SCFA quantification. cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Feces, Plasma, etc.) Spike 2. Spike with Internal Standard (Butyrate-D7) Sample->Spike Add IS Extract 3. Alkaline Extraction (NaOH + Solvent) Spike->Extract Homogenize Dry 4. Evaporate to Dryness Extract->Dry Centrifuge Deriv 5. Derivatization (MTBSTFA) Dry->Deriv Reconstitute GCMS 6. GC-MS Analysis Deriv->GCMS Inject Data 7. Data Processing & Quantification GCMS->Data Integrate Peaks

Caption: General workflow for SCFA quantification.

3. Detailed Methodologies

3.1. Preparation of Standards and Calibration Curve

  • Prepare individual stock solutions of each SCFA standard and the this compound internal standard (e.g., at 100 mM in ethanol).

  • Create a mixed working standard solution containing all target SCFAs at a known concentration (e.g., 10 mM each).

  • Prepare a series of calibration standards by serially diluting the mixed working standard solution to cover the expected concentration range in biological samples (e.g., 0.1 µM to 1000 µM).[4]

  • Spike each calibration standard with the internal standard (this compound) to a fixed final concentration (e.g., 50 µM).

  • Process the calibration standards through the derivatization procedure (Step 3.3) and analyze them alongside the biological samples.

3.2. Sample Preparation (from Fecal or Plasma Samples)

  • Weighing: Accurately weigh approximately 30-50 mg of fecal sample or pipette 50 µL of plasma into a clean microcentrifuge tube.[7]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to each sample. This is a critical step for accurate quantification.[7]

  • Extraction:

    • Add 500 µL of ethanol (or another suitable organic solvent) and a small volume of 0.8 M NaOH to make the solution alkaline, which reduces the volatility of SCFAs.[7][8]

    • Homogenize the samples thoroughly using a vortex mixer or a tissue homogenizer.

    • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet solids.[7]

  • Drying: Transfer the supernatant to a new tube and evaporate the solvent to complete dryness using a vacuum centrifuge.[7] The resulting pellet contains the SCFA salts.

3.3. Derivatization

  • Re-dissolve the dried SCFA pellet in 50 µL of ethanol.

  • Acidify the sample by adding 10 µL of 0.6 M succinic acid to convert the SCFA salts back to their acid form, making them ready for derivatization.[7]

  • Add 50 µL of the derivatizing reagent, MTBSTFA, to the tube.

  • Incubate the reaction mixture at 60°C for 30 minutes to ensure complete derivatization. The MTBSTFA reacts with the acidic proton of the SCFAs to form TBDMS-esters, which are more volatile and thermally stable for GC-MS analysis.[3][8]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

3.4. GC-MS Instrument Parameters The following are typical GC-MS parameters that can be adapted as a starting point.

  • GC System: Agilent or Thermo Fisher GC system (or equivalent).

  • Column: Nukol™ Fused Silica Capillary Column (15 m x 0.32 mm x 0.25 µm) or similar polar capillary column suitable for fatty acid analysis.[7]

  • Carrier Gas: Helium at a constant flow rate of 2.5 mL/min.[7]

  • Injection: 1 µL of the derivatized sample in splitless mode.[7]

  • Injector Temperature: 200°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.

  • MS System: Quadrupole or Ion Trap Mass Spectrometer.

  • Ion Source Temperature: 250°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for each derivatized SCFA and the internal standard.

Data Presentation

1. Data Analysis Quantification is based on the ratio of the peak area of the analyte (each SCFA) to the peak area of the internal standard (Butyrate-D7). A calibration curve is generated by plotting this peak area ratio against the concentration of each SCFA in the prepared standards. The concentration of SCFAs in the biological samples is then calculated using the linear regression equation derived from the calibration curve.

2. Quantitative Data Summary

The performance of the method should be validated by assessing linearity, sensitivity, precision, and accuracy. The tables below show representative data for a validated SCFA quantification method.

Table 1: Calibration Curve Linearity and Sensitivity

Analyte Concentration Range (µM) LOD (µM) LOQ (µM)
Acetic Acid 0.1 - 1000 > 0.998 0.003 0.01
Propionic Acid 0.1 - 1000 > 0.998 0.001 0.005
Isobutyric Acid 0.1 - 1000 > 0.997 0.001 0.005
Butyric Acid 0.1 - 1000 > 0.999 0.001 0.005
Isovaleric Acid 0.1 - 1000 > 0.997 0.001 0.005
Valeric Acid 0.1 - 1000 > 0.996 0.001 0.005

Data synthesized from published methods.[9][10]

Table 2: Method Precision and Accuracy (Recovery)

Analyte Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (Recovery %)
Acetic Acid < 10% < 15% 90 - 115%
Propionic Acid < 10% < 15% 92 - 110%
Isobutyric Acid < 12% < 18% 95 - 117%
Butyric Acid < 8% < 12% 95 - 110%
Isovaleric Acid < 12% < 18% 93 - 118%
Valeric Acid < 12% < 18% 91 - 115%

Acceptable ranges based on typical bioanalytical method validation guidelines.[7][9]

Conclusion

This application note details a sensitive and robust GC-MS method for the quantification of short-chain fatty acids in complex biological matrices. The protocol's effectiveness relies on an optimized sample preparation pipeline that includes alkaline extraction, stable isotope-labeled internal standard spiking with this compound, and chemical derivatization with MTBSTFA.[7][8] This approach provides the high accuracy, precision, and sensitivity required for investigating the multifaceted roles of SCFAs in biomedical and pharmaceutical research.

References

Application Notes and Protocols for Metabolic Labeling Studies Using Sodium Butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sodium butyrate-D7 in metabolic labeling studies. This powerful tool allows for the tracing of butyrate's metabolic fate and its impact on various cellular processes, including energy metabolism, post-translational modifications, and cellular signaling. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific cell types and research questions.

Introduction

Sodium butyrate, a short-chain fatty acid, is a key metabolite produced by gut microbiota and is known to be a primary energy source for colonocytes. Beyond its role in metabolism, it is a well-established histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Stable isotope labeling with this compound, where seven hydrogen atoms are replaced by deuterium, allows for the precise tracking of the butyrate molecule and its metabolic products within the cell using mass spectrometry. This enables researchers to dissect its metabolic pathways and quantify its contribution to various cellular pools.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of deuterium from this compound into central carbon metabolism intermediates, such as the tricarboxylic acid (TCA) cycle, provides insights into the metabolic rewiring induced by butyrate.

  • Histone Modification Studies: Quantifying the incorporation of the deuterated butyryl group onto histones and other proteins allows for the study of this novel post-translational modification and its interplay with other modifications like acetylation.

  • Proteomics: Identifying and quantifying proteins that are post-translationally modified with deuterated butyryl groups can reveal novel targets and pathways regulated by butyrate.

Data Presentation: Quantitative Parameters for Metabolic Labeling

The following table summarizes typical concentration ranges and incubation times for metabolic labeling studies with sodium butyrate. These values are derived from studies using unlabeled or other isotopically labeled forms of butyrate and should be optimized for your specific cell line and experimental goals.

ParameterConcentration RangeTypical ConcentrationsIncubation TimeCell Type ExamplesReference Studies (using unlabeled or other isotopic forms)
This compound Concentration 0.1 mM - 10 mM0.5 mM, 1 mM, 5 mM24 - 72 hoursHT29 (colon cancer), HeLa (cervical cancer), HCT116 (colon cancer), K562 (leukemia)[1][2]
Cell Seeding Density Varies by cell type and plate format1 x 10^5 to 5 x 10^5 cells/mLN/AAdherent or suspension cellsGeneral cell culture protocols
Labeling Medium Standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed FBSN/A24 - 72 hoursN/AGeneral metabolic labeling protocols

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling cultured mammalian cells with this compound for subsequent analysis by mass spectrometry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere and resume growth for 24 hours.

  • Preparation of Labeling Medium: Prepare complete culture medium supplemented with the desired final concentration of this compound (e.g., 1 mM). It is recommended to use medium with dialyzed FBS to reduce the concentration of unlabeled short-chain fatty acids.

  • Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the prepared this compound labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting:

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Adherent Cells: Aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and detach the cells using a cell scraper. Transfer the cell suspension to a microcentrifuge tube.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining extracellular this compound. Centrifuge at a low speed to pellet the cells between washes.

  • Quenching and Storage: After the final wash, remove all supernatant. Snap-freeze the cell pellet in liquid nitrogen. Store the pellets at -80°C until further processing for metabolite extraction or protein analysis.

Protocol 2: Sample Preparation for Metabolomics Analysis by LC-MS

This protocol outlines the extraction of polar metabolites from this compound labeled cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Frozen cell pellets from Protocol 1

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and high speeds

  • SpeedVac or nitrogen evaporator

Procedure:

  • Metabolite Extraction: Add 500 µL of pre-chilled 80% methanol to each frozen cell pellet.

  • Cell Lysis: Vortex the tubes vigorously for 1 minute to lyse the cells and resuspend the pellet.

  • Protein Precipitation: Incubate the samples at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a SpeedVac or a gentle stream of nitrogen.

  • Storage: Store the dried metabolite extracts at -80°C until ready for LC-MS analysis.

  • Reconstitution: Immediately prior to LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., 50-100 µL of 50% methanol in water, LC-MS grade). Vortex and centrifuge to remove any remaining particulates. Transfer the supernatant to LC-MS vials.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by butyrate and a typical experimental workflow for a metabolic labeling study.

Butyrate_Signaling_Pathway Butyrate This compound MCT Monocarboxylate Transporter (MCT) Butyrate->MCT Uptake Nucleus Nucleus Butyrate->Nucleus Butyryl_CoA Butyryl-CoA-D7 MCT->Butyryl_CoA Activation Mitochondria Mitochondrion Acetyl_CoA Acetyl-CoA-D2 Mitochondria->Acetyl_CoA β-oxidation Butyryl_CoA->Mitochondria Butyryl_CoA->Nucleus TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production HDAC HDAC Nucleus->HDAC Inhibition Butyrylation Histone Butyrylation-D7 Nucleus->Butyrylation Protein Butyrylation Histones Histones HDAC->Histones HDAC_Inhibition HDAC Inhibition Gene_Expression Altered Gene Expression Histones->Gene_Expression Acetylation Histone Acetylation Acetylation->Histones Butyrylation->Histones HDAC_Inhibition->Acetylation Increased

Caption: Butyrate's dual role in metabolism and epigenetics.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HT29 cells) Labeling 2. Metabolic Labeling with this compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting & Quenching Labeling->Harvesting Metabolite_Extraction 4a. Metabolite Extraction (e.g., 80% Methanol) Harvesting->Metabolite_Extraction Protein_Extraction 4b. Protein Extraction & Digestion Harvesting->Protein_Extraction LCMS_Metabolomics 5a. LC-MS/MS Analysis (Metabolomics) Metabolite_Extraction->LCMS_Metabolomics LCMS_Proteomics 5b. LC-MS/MS Analysis (Proteomics) Protein_Extraction->LCMS_Proteomics Data_Analysis_Metabolomics 6a. Data Analysis (Metabolic Flux) LCMS_Metabolomics->Data_Analysis_Metabolomics Data_Analysis_Proteomics 6b. Data Analysis (Histone Modifications) LCMS_Proteomics->Data_Analysis_Proteomics

Caption: Workflow for this compound labeling studies.

References

Application Notes and Protocols for Derivatization of Sodium Butyrate-D7 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Sodium Butyrate-D7 for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization method is critical for achieving the necessary volatility, thermal stability, and chromatographic performance for accurate and reproducible results.

Introduction to Derivatization for GC-MS Analysis of Short-Chain Fatty Acids

Sodium butyrate, even in its deuterated form, is a salt of a short-chain fatty acid (SCFA). In its free acid form, it is polar and has a low volatility, making it unsuitable for direct analysis by GC-MS. Derivatization is a chemical modification process that converts the non-volatile butyric acid into a volatile and thermally stable derivative. This is achieved by replacing the active hydrogen in the carboxylic acid group with a nonpolar functional group. The two primary approaches for the derivatization of SCFAs are silylation and esterification (alkylation).

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for variations in sample preparation, derivatization efficiency, and instrument response.

Derivatization Methods

Silylation

Silylation involves the replacement of the acidic proton of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silyl derivatives are generally volatile and thermally stable.

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is a powerful silylating agent that produces TMS derivatives. It is highly volatile, and its byproducts are also volatile, which minimizes interference in the chromatogram. Reactions with MSTFA are often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[1] A significant advantage of MSTFA is that its reactions do not generate corrosive byproducts that could harm the GC column.[2]

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): MTBSTFA yields TBDMS derivatives, which are more stable and less susceptible to hydrolysis than TMS derivatives.[3] This increased stability can be advantageous when dealing with complex sample matrices or when delayed analysis is necessary.

A critical consideration for silylation reactions is the need for anhydrous (water-free) conditions, as the silylating reagents readily react with water, which can lead to incomplete derivatization and poor reproducibility.[1]

Esterification (Alkylation)

Esterification converts the carboxylic acid into an ester, which is more volatile. Common methods include reaction with alkyl chloroformates or alcohols in the presence of a catalyst.

  • Propylchloroformate (PCF) / Isobutylchloroformate: Derivatization with alkyl chloroformates can be performed in an aqueous solution, which simplifies sample preparation by eliminating the need for a separate drying step.[4] This method is rapid and offers good reproducibility.

Quantitative Comparison of Derivatization Methods

The following table summarizes the reported performance characteristics of different derivatization methods for the analysis of short-chain fatty acids. The data is compiled from various studies and provides a general comparison. Actual performance for this compound may vary depending on the specific experimental conditions and sample matrix.

Derivatization MethodReagent(s)Typical Reaction ConditionsAdvantagesDisadvantagesReported Reproducibility (RSD)
Silylation (TMS) MSTFA (+/- 1% TMCS)60°C for 30-60 min[1]Highly volatile derivatives, clean byproducts[2]Moisture sensitive, derivatives can be less stable< 15%
Silylation (TBDMS) MTBSTFA60°C for 60 minMore stable derivatives, less moisture sensitive than TMS[3]Reagent is less volatile, may require higher temperatures< 10%
Esterification Propylchloroformate / PropanolRoom Temperature, ~1 minCan be performed in aqueous solution, rapid reactionPotential for interfering side products< 10%
Esterification BF3 in Methanol60°C for 60 min[1]Selective for carboxylic acids[1]Reagent is corrosive and moisture sensitive< 15%[5]

Experimental Workflows and Protocols

Below are diagrams illustrating the general workflow for GC-MS analysis of this compound and detailed protocols for the most common derivatization methods.

Overall Workflow for this compound GC-MS Analysis Sample_Prep Sample Preparation (e.g., extraction, concentration) Spiking Spiking with This compound Internal Standard Sample_Prep->Spiking Derivatization Derivatization (Silylation or Esterification) Spiking->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: General workflow from sample preparation to data analysis.

Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is suitable for dried sample extracts.

MSTFA Derivatization Workflow Start Start with Dried Sample Extract containing this compound Add_Solvent Add 50 µL of Pyridine Start->Add_Solvent Add_MSTFA Add 50 µL of MSTFA (+ 1% TMCS) Add_Solvent->Add_MSTFA Vortex Vortex Briefly Add_MSTFA->Vortex Incubate Incubate at 60°C for 30 minutes Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool Transfer Transfer to GC Vial Cool->Transfer Analyze Inject into GC-MS Transfer->Analyze

Caption: Step-by-step workflow for MSTFA derivatization.

Materials:

  • Dried sample extract containing this compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • To the dried extract, add 50 µL of anhydrous pyridine.

  • Add 50 µL of MSTFA containing 1% TMCS.

  • Cap the vial tightly and vortex briefly to ensure thorough mixing.

  • Incubate the mixture at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

  • Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Protocol 2: Silylation with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This protocol results in more stable TBDMS derivatives.

MTBSTFA Derivatization Workflow Start Start with Dried Sample Extract containing this compound Add_Solvent Add 50 µL of Acetonitrile Start->Add_Solvent Add_MTBSTFA Add 50 µL of MTBSTFA Add_Solvent->Add_MTBSTFA Vortex Vortex Briefly Add_MTBSTFA->Vortex Incubate Incubate at 60°C for 60 minutes Vortex->Incubate Cool Cool to Room Temperature Incubate->Cool Transfer Transfer to GC Vial Cool->Transfer Analyze Inject into GC-MS Transfer->Analyze

Caption: Step-by-step workflow for MTBSTFA derivatization.

Materials:

  • Dried sample extract containing this compound

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of anhydrous acetonitrile to the dried extract.

  • Add 50 µL of MTBSTFA.

  • Cap the vial tightly and vortex briefly.

  • Incubate the mixture at 60°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for injection. Transfer to a GC vial with an insert.

  • Inject 1 µL into the GC-MS.

Protocol 3: Esterification with Propylchloroformate (PCF)

This protocol is suitable for aqueous samples.

Propylchloroformate Derivatization Workflow Start Start with Aqueous Sample (100 µL) containing this compound Add_Reagents Add 200 µL of Propanol/Pyridine (3:2 v/v) Start->Add_Reagents Add_PCF Add 20 µL of Propylchloroformate Add_Reagents->Add_PCF Vortex Vortex for 1 minute Add_PCF->Vortex Add_Hexane Add 200 µL of Hexane Vortex->Add_Hexane Vortex_Extract Vortex and Centrifuge Add_Hexane->Vortex_Extract Collect_Supernatant Collect Organic Layer Vortex_Extract->Collect_Supernatant Analyze Inject into GC-MS Collect_Supernatant->Analyze

Caption: Step-by-step workflow for propylchloroformate derivatization.

Materials:

  • Aqueous sample (e.g., 100 µL) containing this compound

  • Propanol

  • Pyridine

  • Propylchloroformate (PCF)

  • Hexane

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a microcentrifuge tube, add 100 µL of the aqueous sample.

  • Add 200 µL of a freshly prepared solution of propanol and pyridine (3:2, v/v).

  • Add 20 µL of propylchloroformate.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 200 µL of hexane to the mixture.

  • Vortex for 1 minute and then centrifuge to separate the phases.

  • Carefully collect the upper organic layer (hexane) and transfer it to a GC vial.

  • Inject 1 µL of the organic layer into the GC-MS.

GC-MS Parameters

The following are typical starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

      • Ions for Butyrate derivative (e.g., TMS-Butyrate): Monitor characteristic ions (e.g., m/z 117, 159).

      • Ions for Butyrate-D7 derivative (e.g., TMS-Butyrate-D7): Monitor the corresponding shifted ions (e.g., m/z 124, 166). The exact m/z values will depend on the derivative formed.

Choosing the Right Derivatization Method

The choice of derivatization method depends on several factors, including the sample matrix, the available equipment, and the desired analytical performance.

Decision Tree for Derivatization Method Selection Start Start: Sample Matrix Aqueous Aqueous Sample? Start->Aqueous Yes_Aqueous Yes Aqueous->Yes_Aqueous Yes No_Aqueous No (Can be dried) Aqueous->No_Aqueous No Chloroformate Use Chloroformate (e.g., PCF) Method Yes_Aqueous->Chloroformate Stability High Derivative Stability Required? No_Aqueous->Stability Yes_Stability Yes Stability->Yes_Stability Yes No_Stability No Stability->No_Stability No MTBSTFA Use MTBSTFA Method Yes_Stability->MTBSTFA MSTFA Use MSTFA Method No_Stability->MSTFA

References

Application Note: High-Throughput Quantification of Butyrate in Human Plasma using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), such as butyrate, are metabolites produced by gut microbial fermentation of dietary fibers.[1][2] They play significant roles in gut health, immune function, and host metabolism, making them critical biomarkers in clinical and nutritional research.[1][2] However, the quantitative analysis of SCFAs in complex biological matrices like plasma is challenging due to their low molecular weight, high volatility, and low circulating concentrations.[1][3]

This application note details a robust and reliable method for the preparation of human plasma samples for the quantification of butyrate. The protocol employs a stable isotope-labeled internal standard (SIL-IS), Sodium Butyrate-D7, to ensure accuracy and precision by correcting for variability during sample preparation and analysis. The workflow combines protein precipitation with a chemical derivatization step to enhance the chromatographic retention and mass spectrometric detection of butyrate, making it suitable for high-throughput analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method is based on the following principles:

  • Internal Standardisation: A known amount of this compound is spiked into the plasma sample at the beginning of the workflow. As a SIL-IS, it behaves almost identically to the endogenous analyte (butyrate) throughout the extraction, derivatization, and ionization processes, providing reliable normalization.[4]

  • Protein Removal: Plasma proteins are efficiently removed using a protein precipitation technique with cold acetonitrile. This step is crucial to prevent interference and protect the analytical column and mass spectrometer.[5][6][7]

  • Chemical Derivatization: To improve analytical sensitivity and chromatographic performance, butyrate and its D7-labeled counterpart are derivatized using 3-nitrophenylhydrazine (3-NPH). This reaction tags the carboxyl group of the SCFAs, creating derivatives with increased molecular weight and ionization efficiency, which are readily detectable in positive ion mode LC-MS/MS.[8][9]

  • LC-MS/MS Analysis: The derivatized sample is analyzed using LC-MS/MS with Multiple Reaction Monitoring (MRM) to provide high selectivity and sensitivity for the target analytes.

Experimental Workflow

The overall sample preparation workflow is depicted in the diagram below.

Sample Preparation Workflow Experimental Workflow for Butyrate Analysis cluster_sample Sample Handling cluster_extraction Extraction & Cleanup cluster_derivatization Derivatization cluster_analysis Final Preparation & Analysis s1 Thaw Plasma Sample on Ice s2 Spike with this compound (Internal Standard) s1->s2 e1 Add 3 vol. Cold Acetonitrile for Protein Precipitation s2->e1 e2 Vortex & Incubate e1->e2 e3 Centrifuge at High Speed (4°C) e2->e3 e4 Collect Supernatant e3->e4 d1 Add Derivatization Reagents (3-NPH, EDC) e4->d1 d2 Incubate to Complete Reaction d1->d2 a1 Dry Sample under Nitrogen Stream d2->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject for LC-MS/MS Analysis a2->a3

Caption: A flowchart illustrating the major steps in the sample preparation protocol.

Materials and Reagents

  • Samples: Human plasma collected in appropriate anticoagulant tubes (e.g., Lithium Heparin).[3]

  • Standards: Sodium Butyrate, this compound (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade).

  • Reagents:

    • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • Pyridine

    • Formic Acid

  • Equipment:

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Refrigerated microcentrifuge

    • Nitrogen evaporation system

    • Analytical balance

    • Pipettes and tips

    • LC-MS/MS System

Detailed Experimental Protocol

5.1. Preparation of Stock and Working Solutions

  • Butyrate Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium Butyrate in LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Butyrate stock solution in a surrogate matrix (e.g., water or stripped plasma).

  • Internal Standard Working Solution (e.g., 2.5 µg/mL): Dilute the IS stock solution with water to the desired concentration.[8]

  • Derivatization Reagents:

    • Reagent A (3-NPH): Prepare a 50 mM solution of 3-NPH·HCl in a 50:50 acetonitrile/water mixture.

    • Reagent B (EDC): Prepare a 50 mM solution of EDC·HCl in a 50:50 acetonitrile/water mixture containing 7% pyridine.[8]

    • Note: Prepare derivatization reagents fresh before use.

5.2. Sample Preparation Procedure

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Pipette 50 µL of each sample into a labeled 1.5 mL microcentrifuge tube.[8]

  • Add 10 µL of the Internal Standard Working Solution (e.g., 2.5 µg/mL Butyrate-D7) to all tubes except for the blank. Vortex briefly.[8]

  • Protein Precipitation: Add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to each tube.[7]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 20 minutes to complete the precipitation process.

  • Centrifuge the tubes at 14,000 rpm for 20 minutes at 4°C.[8]

  • Carefully transfer 150 µL of the clear supernatant to a new set of labeled tubes, ensuring the protein pellet is not disturbed.[8]

  • Derivatization:

    • Add 50 µL of Reagent A (3-NPH solution) to each supernatant sample.

    • Add 50 µL of Reagent B (EDC solution) to each sample.[8]

    • Vortex the tubes and incubate at 40°C for 30 minutes.

  • Final Preparation:

    • Following incubation, dry the samples completely using a nitrogen evaporator.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex thoroughly and transfer the final solution to LC vials for analysis.

Data and Performance Characteristics

The following tables summarize the expected quantitative performance of this method, based on typical results reported in the literature for SCFA analysis.

Table 1: Method Performance Characteristics

ParameterButyrate
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 10%[10]
Inter-day Precision (%RSD)< 15%[10]
Recovery85 - 110%

Table 2: Example LC-MS/MS Parameters for 3-NPH Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Butyrate-3NPH224.1137.0
Butyrate-D7-3NPH231.1137.0

Note: Ions are for [M+H]+. Exact m/z values should be optimized on the specific instrument used.

Conclusion

This application note provides a comprehensive protocol for the sample preparation and subsequent quantification of butyrate in human plasma. The procedure, which involves protein precipitation followed by chemical derivatization with 3-NPH, is robust and reliable. The incorporation of a stable isotope-labeled internal standard, this compound, is critical for achieving the high levels of accuracy and precision required for clinical and research applications. This method is well-suited for high-throughput environments and provides the sensitivity needed to measure endogenous levels of this important biomarker.

References

Application Note: Tracing Butyrate Metabolism in Fecal Samples Using Sodium Butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium butyrate, a short-chain fatty acid (SCFA), is a critical product of gut microbial fermentation of dietary fibers. It serves as the primary energy source for colonocytes, enhances the gut barrier, and exhibits anti-inflammatory and immunomodulatory properties.[1][2][3] Stable isotope tracing using deuterated compounds like Sodium Butyrate-D7 (heptadeuterated butyrate) offers a powerful method to non-invasively study the in vivo kinetics, absorption, and metabolic fate of butyrate.[4][5] This application note provides a comprehensive protocol for using this compound in preclinical models to trace its incorporation into various metabolic pathways through the analysis of fecal samples.

Principle of the Method: The core principle involves introducing a known quantity of this compound into a biological system (e.g., a mouse model). The deuterium atoms (D) act as a stable, non-radioactive label. As the labeled butyrate is metabolized by the host and microbiota, the deuterium label is incorporated into downstream metabolites. By collecting fecal samples over time and analyzing them with high-resolution mass spectrometry, researchers can quantify the concentration of both the labeled tracer (Butyrate-D7) and its unlabeled, endogenous counterpart. This allows for the calculation of isotopic enrichment and provides insights into butyrate absorption, microbial cross-feeding, and its contribution to host metabolic pathways such as the Tricarboxylic Acid (TCA) cycle and histone acetylation.[4][6]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This protocol describes the oral administration of this compound to a mouse model.

1.1. Materials and Reagents:

  • This compound (C₄HD₇NaO₂)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Animal model (e.g., C57BL/6J mice)

  • Oral gavage needles

  • Standard or specialized diet (e.g., high-fiber or low-fiber)

1.2. Procedure:

  • Acclimatization: Allow animals to acclimate to their housing and diet for at least one week prior to the experiment to ensure a stable gut microbiome.

  • Tracer Preparation: Prepare a stock solution of this compound in sterile PBS or water at a desired concentration (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Dosing: Administer the this compound solution via oral gavage. The exact dosage should be optimized based on the study's objectives but can be guided by existing literature.[7][8] A typical dose might range from 100 to 500 mg/kg body weight.

  • Control Group: Include a control group that receives a vehicle solution (e.g., PBS or water) without the tracer.

  • Study Duration: The experiment can be a single-dose kinetic study or a multi-day dosing regimen depending on the research question.

Protocol 2: Fecal Sample Collection and Processing

Proper collection and storage are critical for preserving the integrity of metabolites.

2.1. Materials and Reagents:

  • Metabolic cages or clean individual housing for sample collection

  • Sterile collection tubes (e.g., 2 mL microcentrifuge tubes)

  • Dry ice or liquid nitrogen

  • -80°C freezer for storage

  • Lyophilizer (freeze-dryer)

  • Homogenizer (e.g., bead beater)

2.2. Procedure:

  • Collection: Collect fresh fecal pellets at predetermined time points post-administration (e.g., 0, 2, 4, 8, 12, 24 hours).[9] Place samples immediately into pre-labeled sterile tubes.

  • Flash Freezing: Immediately flash-freeze the samples in liquid nitrogen or on dry ice to quench all metabolic activity.

  • Storage: Store samples at -80°C until further processing. Long-term storage at this temperature is essential to prevent metabolite degradation.[10]

  • Lyophilization: For consistent quantification, freeze-dry the fecal samples to remove all water content. Record the dry weight.

  • Homogenization: Homogenize the dried fecal pellets into a fine, uniform powder using a bead beater or mortar and pestle.[11] This ensures that any subsample taken for analysis is representative of the whole.[10]

Protocol 3: Extraction and Analysis of Butyrate

This protocol outlines the extraction of SCFAs from fecal samples and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Materials and Reagents:

  • Homogenized fecal powder

  • Internal standards (e.g., 13C-labeled butyrate)

  • Extraction solvent (e.g., acidified ether or ethanol)[10]

  • Derivatization agent (if using GC-MS, e.g., MTBSTFA)

  • GC-MS or LC-MS/MS system

3.2. Procedure:

  • Weighing: Accurately weigh approximately 20-50 mg of homogenized fecal powder into a clean tube.

  • Internal Standard: Spike the sample with a known concentration of an internal standard to correct for extraction efficiency and instrument variability.

  • Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to pellet the solid debris. Transfer the supernatant containing the SCFAs to a new tube. This step may be repeated to improve recovery.

  • Derivatization (for GC-MS): If using GC-MS, evaporate the solvent and derivatize the SCFAs to make them volatile. This is a critical step for gas-phase analysis.

  • Instrumental Analysis: Inject the prepared sample into the GC-MS or LC-MS/MS system.

    • LC-MS/MS: Use a suitable column (e.g., C18) and mobile phase to separate the analytes. Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for endogenous butyrate and butyrate-D7.

    • GC-MS: Use a capillary column to separate the derivatized SCFAs. The mass spectrometer will detect the characteristic fragment ions for each compound.

  • Quantification: Create a standard curve using known concentrations of both Sodium Butyrate and this compound to accurately quantify their amounts in the fecal samples.

Data Presentation

Quantitative data should be organized into tables to facilitate clear interpretation and comparison across different experimental groups and time points.

Table 1: Example Dosing Regimen for Animal Studies

Parameter Description
Animal Model C57BL/6J Mice, Male, 8 weeks old
Tracer This compound
Vehicle Sterile 1X PBS
Route of Administration Oral Gavage
Dosage 200 mg/kg body weight
Dosing Frequency Single dose

| Fecal Collection Times | 0h, 2h, 4h, 8h, 12h, 24h post-dose |

Table 2: Example Quantification of Butyrate and Butyrate-D7 in Fecal Samples

Sample ID Time Point (hours) Endogenous Butyrate (nmol/g dry feces) Butyrate-D7 (nmol/g dry feces) Isotopic Enrichment (%)
Mouse1_T0 0 150.5 0.0 0.00
Mouse1_T1 2 145.2 85.3 37.00
Mouse1_T2 4 130.8 60.1 31.48
Mouse1_T3 8 148.9 25.6 14.68
Mouse2_T0 0 162.1 0.0 0.00
Mouse2_T1 2 155.4 92.7 37.32
Mouse2_T2 4 142.3 68.9 32.65
Mouse2_T3 8 159.6 30.2 15.91

Isotopic Enrichment (%) = [Butyrate-D7 / (Endogenous Butyrate + Butyrate-D7)] x 100

Visualizations

Diagrams created using Graphviz to illustrate key workflows and pathways.

G Experimental Workflow for this compound Tracing cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis & Data Interpretation A Acclimatization of Subjects B Administration of This compound A->B C Timed Fecal Sample Collection B->C D Homogenization & Lyophilization C->D E Extraction of SCFAs D->E F Derivatization (for GC-MS) E->F G LC-MS/MS or GC-MS Analysis F->G H Quantification of Butyrate & Butyrate-D7 G->H I Calculation of Isotopic Enrichment H->I

Caption: Overview of the experimental workflow from animal dosing to data analysis.

G Metabolic Fate of Butyrate-D7 in Colonocytes Extracellular Butyrate-D7 (from Lumen) Transporter MCT1 / SMCT1 Transporters Extracellular->Transporter Uptake via SLC5A8/MCT1 Intracellular Intracellular Butyrate-D7 Transporter->Intracellular BetaOx Mitochondrial β-Oxidation Intracellular->BetaOx HDAC HDAC Inhibition Intracellular->HDAC Inhibits AcetylCoA Acetyl-CoA-D3 BetaOx->AcetylCoA TCA TCA Cycle (Energy) AcetylCoA->TCA Histone Histone Acetylation (Epigenetics) AcetylCoA->Histone

Caption: Key metabolic pathways for butyrate within a host colonocyte.

References

Application Note: Mass Spectrometry Analysis of Sodium Butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the predicted mass spectrometry fragmentation pattern of Sodium Butyrate-D7 and provides a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a deuterated analog of the short-chain fatty acid butyrate, is a critical internal standard for quantitative studies in metabolomics, gut microbiome research, and drug metabolism. Understanding its fragmentation behavior is essential for accurate quantification and identification. This document serves as a guide for researchers, scientists, and professionals in drug development.

Introduction

Sodium butyrate is a salt of butyric acid, a short-chain fatty acid produced by microbial fermentation in the gut, and it plays a significant role in maintaining intestinal health. Stable isotope-labeled compounds, such as this compound, are invaluable tools in mass spectrometry-based quantitative analysis, allowing for differentiation from their endogenous, unlabeled counterparts. The deuterium labeling introduces a specific mass shift, enabling precise and accurate quantification. This note outlines the expected fragmentation of this compound under electron ionization (EI) conditions and provides a detailed protocol for its analysis.

Predicted Fragmentation Pattern

The chemical structure of this compound is CD3-CD2-CD2-COONa. For GC-MS analysis, it is typically derivatized, for instance, to its methyl ester (Methyl butyrate-D7), to increase its volatility. The following fragmentation pattern is predicted for Methyl butyrate-D7 under electron ionization.

Upon electron ionization, the Methyl butyrate-D7 molecule will lose an electron to form a molecular ion ([M]•+). The fragmentation of this molecular ion is expected to proceed through several key pathways, primarily alpha-cleavages and McLafferty rearrangements, which are characteristic of esters.

Key Predicted Fragments:

  • Molecular Ion ([M]•+): The intact ionized molecule of Methyl butyrate-D7.

  • Loss of methoxy group (•OCH3): An alpha-cleavage resulting in the loss of the methoxy group from the ester.

  • Loss of propyl-D7 group (•CD2CD2CD3): An alpha-cleavage leading to the loss of the deuterated propyl chain.

  • McLafferty Rearrangement: A characteristic rearrangement for esters with a gamma-deuterium, leading to the formation of a neutral alkene and a charged enol.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) and hypothetical relative abundances for the major fragments of Methyl butyrate-D7. This data is illustrative and may vary based on specific instrument conditions.

Fragment IonProposed StructurePredicted m/zHypothetical Relative Abundance (%)
Molecular Ion[CD3CD2CD2COOCH3]•+12315
[M - •OCH3]+[CD3CD2CD2CO]+92100 (Base Peak)
[M - •CD2CD2CD3]+[COOCH3]+5945
McLafferty Rearrangement Product[CH2=C(OH)OCH3]•+7430

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the derivatization of this compound to its methyl ester followed by GC-MS analysis.

1. Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Acetyl chloride

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • GC vials with inserts

2. Derivatization Procedure (Methylation):

  • Accurately weigh 1 mg of this compound into a glass reaction vial.

  • Add 1 mL of anhydrous methanol to the vial.

  • Slowly add 200 µL of acetyl chloride to the methanolic solution. Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex vigorously for 1 minute and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the methyl butyrate-D7 to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-200

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to Methyl butyrate-D7 based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained fragmentation pattern with the predicted pattern and reference spectra if available.

  • For quantitative analysis, generate an extracted ion chromatogram (EIC) for the characteristic ions (e.g., m/z 92) and integrate the peak area.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of Methyl butyrate-D7.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound derivatization Derivatization (Methylation) start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction drying Drying extraction->drying injection GC Injection drying->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection analysis Data Analysis detection->analysis interpretation Fragmentation Interpretation analysis->interpretation

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragments parent Methyl butyrate-D7 Molecular Ion [M]•+ m/z = 123 frag1 [M - •OCH3]+ m/z = 92 (Alpha-cleavage) parent->frag1 - •OCH3 frag2 [M - •CD2CD2CD3]+ m/z = 59 (Alpha-cleavage) parent->frag2 - •CD2CD2CD3 frag3 McLafferty Product m/z = 74 parent->frag3 McLafferty Rearrangement

Caption: Predicted fragmentation pathway of Methyl butyrate-D7.

Application Note: Optimal Liquid Chromatography Conditions for the Quantification of Sodium Butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium butyrate, a salt of the short-chain fatty acid butyric acid, is a key metabolite of gut microbiota and is under investigation for its therapeutic potential in various diseases due to its role as a histone deacetylase inhibitor. Stable isotope-labeled compounds, such as Sodium Butyrate-D7, are critical for pharmacokinetic and metabolic studies, serving as internal standards for accurate quantification of endogenous levels of sodium butyrate in complex biological matrices. This document provides detailed protocols for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Experimental Protocols

Method 1: LC-MS/MS Analysis of this compound in Serum

This method is highly sensitive and specific, making it ideal for the quantification of this compound in biological samples.

Sample Preparation

  • Thaw serum samples on ice.

  • To 100 µL of serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • For derivatization, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[1]

  • Incubate the mixture at 40°C for 30 minutes with constant shaking.[1]

  • Quench the reaction by adding 200 µL of 0.1% formic acid in water.[1]

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

ParameterCondition
LC System Thermo Scientific Ultimate 3000 or equivalent
Column ACE C18-PFP, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient As described in the table below
Flow Rate 0.3 mL/min
Column Temperature 45°C[2]
Injection Volume 5 µL[1]

Mobile Phase Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.58020
3.51090
4.51090
4.69010
5.59010

Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Thermo Scientific Q Exactive Focus Orbitrap MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Ion Source Temp. 150°C
Nebulizer Gas Temp. 500°C
Scan Mode Parallel Reaction Monitoring (PRM)[2]
Precursor Ion (m/z) To be determined for derivatized Butyrate-D7
Product Ions (m/z) To be determined for derivatized Butyrate-D7
Method 2: HPLC-UV Analysis of Sodium Butyrate

This method is suitable for the analysis of higher concentrations of sodium butyrate, such as in pharmaceutical formulations. While this protocol is for the non-deuterated form, it can be adapted for this compound, although with the caveat that UV detection is not isotope-specific.

Sample Preparation

  • Accurately weigh approximately 60 mg of the sodium butyrate sample.[3]

  • Transfer to a 100 mL volumetric flask.[3]

  • Add 70 mL of diluent (92:8 v/v mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile) and sonicate to dissolve.[3]

  • Make up the volume to 100 mL with the diluent.

  • Filter the solution through a 0.45 µm nylon membrane filter before injection.[3]

Liquid Chromatography Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column YMC Triart C18, 250 x 4.6 mm, 5 µm[3]
Mobile Phase 92:8 (v/v) mixture of 0.025M Sodium Dihydrogen Phosphate Buffer (pH 8.0) and Acetonitrile[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 20°C[3]
Detection Wavelength 210 nm[3]
Injection Volume 10 µL[3]

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

ParameterValue
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) 0.001 mM (for non-deuterated butyrate)[4]
Limit of Quantitation (LOQ) Within the range of detected concentrations[2]
Intra-day Precision (%CV) 0.34% - 12.58%[2]
Inter-day Precision (%CV) < 20%[4]
Accuracy (% Recovery) 92% - 120%[4]

Table 2: HPLC-UV Method Performance Characteristics for Sodium Butyrate

ParameterValue
Linearity Range 119.56 – 1195.6 µg/mL[3]
Correlation Coefficient (r²) 0.99998[3]
Precision (%RSD) 0.30%[3]
Accuracy (% Recovery) 97.0% - 103.0%[3]
Retention Time ~ 6 min[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample precipitation Protein Precipitation (Acetonitrile) serum->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization (3-NPH/EDC) supernatant->derivatization quench Reaction Quenching derivatization->quench injection Sample Injection quench->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (PRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_gut Gut Lumen cluster_cell Intestinal Epithelial Cell fiber Dietary Fiber microbiota Gut Microbiota fiber->microbiota butyrate Butyrate Production microbiota->butyrate absorption Butyrate Absorption butyrate->absorption inhibition Inhibition absorption->inhibition Acts on hdac HDAC hdac->inhibition chromatin Chromatin Remodeling inhibition->chromatin gene Gene Expression chromatin->gene

Caption: Simplified signaling pathway of butyrate as an HDAC inhibitor.

References

Application Notes and Protocols for Sodium Butyrate-D7 in HDAC Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium butyrate is a well-characterized short-chain fatty acid that functions as a potent inhibitor of class I and II histone deacetylases (HDACs).[1] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of a subset of genes, which can result in the inhibition of cell proliferation, induction of apoptosis, and promotion of cell differentiation in various cancer cell lines.[2][3] Sodium Butyrate-D7, a deuterated analog of sodium butyrate, serves as a critical tool in studying the pharmacokinetics, metabolism, and mechanism of action of its non-deuterated counterpart. The incorporation of deuterium atoms creates a heavier molecule, which is readily distinguishable by mass spectrometry, making it an ideal internal standard for quantitative analysis. Furthermore, the deuterium substitution can sometimes lead to a slower rate of metabolism (the kinetic isotope effect), which can be useful for studies requiring a more stable compound.

These application notes provide an overview of the use of this compound in HDAC inhibitor research, complete with protocols and data interpretation guidelines for researchers in cell biology and drug development.

Application 1: In Vitro HDAC Activity Assays

Sodium butyrate directly inhibits the enzymatic activity of HDACs.[1][4] Fluorimetric or colorimetric assays are commonly used to quantify this inhibition. This compound can be used alongside its non-deuterated form to confirm that the biological activity is retained and to serve as a reference compound.

Quantitative Data: HDAC Inhibition

CompoundTargetIC50Assay TypeCell Line/Enzyme Source
Sodium ButyrateClass I/II HDACs~0.3-0.5 mMFluorimetricHeLa Nuclear Extract
Sodium ButyrateTotal HDACsVaries (mM range)ColorimetricPurified Human HDACs
Trichostatin A (TSA)Class I/II HDACs~1-10 nMFluorimetricHeLa Nuclear Extract
SAHAPan-HDAC~50-100 nMFluorimetricPurified Human HDACs

Note: IC50 values for sodium butyrate can vary significantly depending on the assay conditions and the specific HDAC isoforms present.

Experimental Protocol: Fluorimetric HDAC Activity Assay

  • Reagent Preparation :

    • Prepare a stock solution of Sodium Butyrate and this compound (e.g., 1 M in sterile water). Make fresh serial dilutions in assay buffer.

    • Reconstitute the HDAC substrate and HeLa nuclear extract (or purified HDAC enzyme) in assay buffer.

    • Prepare the developer solution according to the manufacturer's instructions.

  • Assay Procedure :

    • Add 50 µL of HeLa nuclear extract to the wells of a 96-well microplate.

    • Add 5 µL of the serially diluted Sodium Butyrate, this compound, or a reference inhibitor (like Trichostatin A).

    • Initiate the reaction by adding 50 µL of the HDAC substrate.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition :

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro HDAC Assay

G prep Reagent Preparation (Butyrate-D7, Enzyme, Substrate) plate Plate Setup (Add Enzyme to 96-well plate) prep->plate add_inhibitor Add Inhibitor (this compound) plate->add_inhibitor add_substrate Add Substrate & Incubate (37°C) add_inhibitor->add_substrate develop Stop Reaction & Add Developer add_substrate->develop read Measure Fluorescence (Ex: 360nm, Em: 460nm) develop->read analyze Data Analysis (Calculate IC50) read->analyze G NaBu This compound HDAC HDACs (Class I/II) NaBu->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation p21 p21 Gene Expression ↑ Acetylation->p21 CDK Cyclin-Dependent Kinases (e.g., CDK2) p21->CDK Inhibits Arrest Cell Cycle Arrest (G1) CDK->Arrest Leads to G dosing Administer Sodium Butyrate to Animal Model sampling Collect Blood Samples at Time Points dosing->sampling spike Spike Plasma with This compound (Internal Std.) sampling->spike extract Protein Precipitation & Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms pk_model Pharmacokinetic Modeling (Calculate Half-life, Cmax, etc.) lcms->pk_model

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sodium Butyrate-D7 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sodium Butyrate-D7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal intensity of this compound in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal for this compound in my LC-MS/MS analysis?

A low signal for this compound can stem from several factors:

  • Poor Ionization Efficiency: Short-chain fatty acids (SCFAs) like butyrate are inherently difficult to ionize effectively in their native form using common techniques like electrospray ionization (ESI).

  • High Volatility: Butyrate is a volatile compound, which can lead to sample loss during preparation and analysis, especially in gas chromatography-mass spectrometry (GC-MS).

  • Matrix Effects: Components in your sample matrix can suppress the ionization of this compound, leading to a reduced signal.[1]

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions) or inadequate collision energy can result in poor signal intensity.[1]

  • Chromatographic Issues: Poor retention or peak shape on the analytical column can lead to a diffuse signal that is difficult to distinguish from baseline noise.

Q2: What is derivatization and how can it improve the signal of this compound?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization of the carboxylic acid group can significantly improve its signal intensity in mass spectrometry by:

  • Increasing Ionization Efficiency: Derivatization agents can introduce a readily ionizable group, making the molecule more amenable to techniques like ESI.

  • Improving Chromatographic Retention: Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reverse-phase columns.

  • Enhancing Fragmentation: The derivatizing group can provide a predictable fragmentation pattern, leading to more specific and intense product ions for MRM analysis.

Common derivatization agents for SCFAs include 3-nitrophenylhydrazine (3-NPH) and aniline.

Troubleshooting Guides

Issue 1: Low Signal Intensity without Derivatization

If you are analyzing this compound without derivatization and experiencing low signal intensity, consider the following troubleshooting steps:

  • Optimize Mass Spectrometer Parameters:

    • Ensure you are using the correct MRM transitions for underivatized Butyrate-D7. The expected precursor ion in negative ion mode would be [M-H]⁻ at m/z 94.1 (Butyric acid-D7 has a molecular weight of 95.1 g/mol ). A common product ion is m/z 50.1, corresponding to the loss of CO2.

    • Systematically optimize the collision energy and other source parameters to maximize the signal for these transitions.

  • Improve Chromatography:

    • Use a column designed for the analysis of polar compounds, such as a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column.

    • Adjust the mobile phase composition and pH to improve peak shape and retention.

  • Minimize Matrix Effects:

    • Implement a robust sample preparation method to remove interfering matrix components. This could include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Dilute your sample to reduce the concentration of matrix components, although this may also reduce the concentration of your analyte.

Issue 2: Problems with Derivatization

If you are using derivatization but still observing a poor signal, investigate the following:

  • Incomplete Derivatization Reaction:

    • Ensure the derivatization protocol is followed precisely, including reagent concentrations, reaction time, and temperature.

    • Verify the freshness and quality of your derivatization reagents.

    • Optimize the reaction conditions for your specific sample matrix.

  • Incorrect MRM Transitions for Derivatized Butyrate-D7:

    • The MRM transitions will change upon derivatization. You must use the correct precursor and product ions for the derivatized form. See the data tables below for expected transitions with 3-NPH and aniline.

  • Isotopic Interference or Back-Exchange:

    • Isotopic Interference: Natural isotopes of the underivatized analyte or matrix components can potentially interfere with the signal of the deuterated internal standard.[2] Ensure your chromatographic method separates any interfering peaks.

    • Back-Exchange: Although less common for C-D bonds, there is a small possibility of deuterium-hydrogen exchange under certain pH and temperature conditions, which could lead to a decrease in the D7 signal and an increase in a D6 or lower signal.[3] Use aprotic solvents where possible and keep sample handling times to a minimum.

Data Presentation

Table 1: Comparison of Analytical Approaches for this compound

Analytical ApproachExpected Signal Intensity EnhancementTypical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
No Derivatization BaselineµM rangeSimple, no extra sample preparation stepsLow sensitivity, potential for matrix effects
3-NPH Derivatization HighnM to low µM rangeSignificant signal enhancement, good chromatographic propertiesRequires additional sample preparation steps
Aniline Derivatization HighnM to low µM rangeExcellent signal enhancement, stable derivativesRequires additional sample preparation steps

Table 2: MRM Transitions for this compound Analysis

Analyte FormIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Underivatized Butyrate-D7 Negative94.150.1
3-NPH Derivatized Butyrate-D7 Positive229.1137.0
Aniline Derivatized Butyrate-D7 Positive169.193.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. It is crucial to optimize these transitions on your specific mass spectrometer.

Experimental Protocols

Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from methods for derivatizing short-chain fatty acids.

Materials:

  • This compound standard solution

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM in 50% acetonitrile/water)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (120 mM in water)

  • Pyridine

  • Acetonitrile

  • Water (LC-MS grade)

Procedure:

  • To 50 µL of your sample or standard, add 50 µL of the 200 mM 3-NPH solution.

  • Add 50 µL of the 120 mM EDC solution.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Vortex the mixture gently.

  • Incubate at 40°C for 30 minutes.

  • After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with Aniline

This protocol is based on established methods for SCFA derivatization with aniline.

Materials:

  • This compound standard solution

  • Aniline solution (2.4 M in methanol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (1.2 M in water)

  • Methanol

  • Water (LC-MS grade)

Procedure:

  • To 20 µL of your sample or standard, add 5 µL of your internal standard solution (if different from Butyrate-D7).

  • Add 1.25 µL of the 2.4 M aniline solution.

  • Add 1.25 µL of the 1.2 M EDC solution.

  • Incubate the mixture at 0°C (on ice) for 2 hours with occasional shaking.

  • Dilute the sample with a suitable solvent (e.g., 50:50 methanol/water) before injection into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Low this compound Signal check_derivatization Are you using derivatization? start->check_derivatization no_deriv Troubleshoot Underivatized Analysis check_derivatization->no_deriv No yes_deriv Troubleshoot Derivatized Analysis check_derivatization->yes_deriv Yes optimize_ms Optimize MS Parameters (MRM, Collision Energy) no_deriv->optimize_ms check_reaction Check Derivatization Reaction (Reagents, Conditions) yes_deriv->check_reaction improve_chrom Improve Chromatography (Column, Mobile Phase) optimize_ms->improve_chrom minimize_matrix Minimize Matrix Effects (Sample Prep, Dilution) improve_chrom->minimize_matrix end Signal Improved minimize_matrix->end check_mrm Verify Derivatized MRM Transitions check_reaction->check_mrm check_iso Consider Isotopic Issues (Interference, Back-Exchange) check_mrm->check_iso check_iso->end

Caption: Troubleshooting workflow for low this compound signal.

Derivatization_Workflow start Start: Sample containing This compound add_reagents Add Derivatization Reagent (e.g., 3-NPH or Aniline) and Coupling Agent (EDC) start->add_reagents incubate Incubate under Optimized Conditions (Time, Temperature) add_reagents->incubate quench Quench Reaction (if necessary) incubate->quench analyze Analyze by LC-MS/MS quench->analyze

Caption: General experimental workflow for derivatization.

Signal_Enhancement cluster_before Before Derivatization cluster_after After Derivatization butyrate Butyrate-D7 -COOH group ms1 Poor Ionization & Low Signal butyrate->ms1 ESI derivatization Chemical Derivatization butyrate->derivatization derivatized_butyrate Derivatized Butyrate-D7 Readily Ionizable Group ms2 Enhanced Ionization & High Signal derivatized_butyrate->ms2 ESI derivatization->derivatized_butyrate

Caption: Principle of signal enhancement via derivatization.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Sodium Butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape for Sodium butyrate-D7. The following question-and-answer format directly addresses common issues to facilitate a structured approach to problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a frequent issue in the analysis of acidic compounds like butyrate. This is often due to secondary interactions between the analyte and the stationary phase.

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxyl group of butyrate, causing tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: The most effective way to mitigate this is to adjust the mobile phase pH. The pKa of butyric acid is approximately 4.8.[2] By lowering the mobile phase pH to at least 2 units below the pKa (i.e., pH ~2.8), the butyric acid will be in its protonated, less polar form, minimizing interactions with silanol groups.[3][4]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping "shields" the residual silanol groups, reducing the potential for secondary interactions.

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase. However, this is less common for acidic analytes.

  • Column Contamination: Accumulation of matrix components or previously injected samples on the column can create active sites that lead to tailing.

    • Solution: Flush the column with a strong solvent or a series of solvents of increasing elution strength. If the problem persists, consider replacing the column.

  • Mismatched Sample Solvent and Mobile Phase: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing.

    • Solution: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase.

Q2: I am observing peak fronting for my this compound analysis. What is causing this?

Peak fronting, where the first half of the peak is broader than the second half, is typically a sign of column overload.

Common Causes and Solutions for Peak Fronting:

  • High Analyte Concentration: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a "fronting" effect.[5]

    • Solution: Dilute your sample and re-inject. Observe if the peak shape becomes more symmetrical.

  • Large Injection Volume: Injecting a large volume of sample, even at a moderate concentration, can also lead to overloading.

    • Solution: Reduce the injection volume. A general guideline is to keep the injection volume to 1-5% of the total column volume.

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[1]

    • Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.

Q3: My this compound peak is split or appears as a doublet. What should I investigate?

Split peaks can be caused by a number of issues, ranging from problems with the HPLC system to the chemistry of the separation.

Common Causes and Solutions for Split Peaks:

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.[1][2]

    • Solution 1: Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with an appropriate solvent. This may dislodge particulate matter from the inlet frit.

    • Solution 2: Replace the Column: If a void has formed, the column will likely need to be replaced.

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column or to band improperly, resulting in a split peak.

    • Solution: Ensure your sample is fully dissolved in a solvent that is miscible with and ideally weaker than the mobile phase.

  • Co-elution with an Interfering Compound: It is possible that the peak splitting is due to the presence of a closely eluting impurity or an isomer.

    • Solution: Review your sample preparation procedure for potential sources of contamination. Analyze a fresh, high-purity standard of this compound to see if the splitting persists.

Data Presentation: Optimizing Chromatographic Conditions

The following tables summarize key parameters for the analysis of this compound, providing a starting point for method development and troubleshooting.

Table 1: Mobile Phase Composition and pH

ParameterRecommendationRationale
Chromatography Mode Reversed-PhaseGood retention for the protonated form of butyric acid.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of butyric acid (pKa ~4.8).
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution.
Recommended pH 2.5 - 3.0Ensures butyric acid is fully protonated, leading to better retention and peak shape.[3][4]

Table 2: Injection and Flow Rate Parameters

ParameterRecommended RangeRationale
Injection Volume 1 - 10 µLSmaller volumes minimize the risk of column overload and peak distortion.
Analyte Concentration 0.1 - 100 µMLinearity should be established within this range. Higher concentrations risk peak fronting.
Flow Rate 0.2 - 0.5 mL/minFor a standard 2.1 mm ID column. Adjust based on column dimensions.
Sample Solvent Initial Mobile Phase CompositionMinimizes solvent mismatch effects that can lead to peak splitting or broadening.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards.

  • Sample Extraction (from a biological matrix):

    • Acidify the sample with an acid such as hydrochloric acid or orthophosphoric acid to protonate the butyrate.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition: To be determined by infusing a standard of this compound.

Visualizations

Troubleshooting_Peak_Shape cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes_tailing Potential Causes: Tailing cluster_causes_fronting Potential Causes: Fronting cluster_causes_splitting Potential Causes: Splitting Poor_Peak_Shape Poor Peak Shape for This compound Tailing Peak Tailing Poor_Peak_Shape->Tailing Fronting Peak Fronting Poor_Peak_Shape->Fronting Splitting Peak Splitting Poor_Peak_Shape->Splitting Secondary_Interactions Secondary Interactions (Silanols) Tailing->Secondary_Interactions Column_Contamination Column Contamination Tailing->Column_Contamination Solvent_Mismatch_T Sample Solvent/ Mobile Phase Mismatch Tailing->Solvent_Mismatch_T Column_Overload Column Overload (Conc. or Volume) Fronting->Column_Overload Solvent_Mismatch_F Sample Solvent Stronger than Mobile Phase Fronting->Solvent_Mismatch_F Column_Void Column Void / Blocked Frit Splitting->Column_Void Solvent_Incompatibility Sample Solvent Incompatibility Splitting->Solvent_Incompatibility Coelution Co-elution Splitting->Coelution

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Review cluster_troubleshoot Troubleshooting Std_Prep Prepare Calibration Standards in Initial Mobile Phase Injection Inject Sample (1-5 µL) Std_Prep->Injection Sample_Extract Acidify and Extract Sample (e.g., LLE with MTBE) Reconstitute Reconstitute in Initial Mobile Phase Sample_Extract->Reconstitute Reconstitute->Injection Separation Reversed-Phase Separation (C18 Column, pH 2.5-3.0) Injection->Separation Detection MS/MS Detection (Negative ESI, MRM) Separation->Detection Review_Peak_Shape Review Peak Shape (Tailing, Fronting, Splitting) Detection->Review_Peak_Shape Check_System_Suitability Check System Suitability (S/N, Reproducibility) Review_Peak_Shape->Check_System_Suitability Adjust_pH Adjust Mobile Phase pH Review_Peak_Shape->Adjust_pH If Tailing Modify_Injection Modify Injection (Volume, Concentration) Review_Peak_Shape->Modify_Injection If Fronting Check_Hardware Check Hardware (Column, Tubing, Frit) Review_Peak_Shape->Check_Hardware If Splitting

Caption: Experimental workflow for this compound analysis.

References

Minimizing isotopic exchange of Sodium butyrate-D7 during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic exchange of Sodium butyrate-D7 during sample preparation for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound analysis?

Isotopic exchange, in this context, refers to the unintentional replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding solvent or reagents. This phenomenon, also known as back-exchange, can lead to an underestimation of the analyte concentration and compromise the accuracy of quantitative analyses that rely on stable isotope-labeled internal standards.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atoms on the alpha-carbon (the carbon atom adjacent to the carboxyl group) are generally the most susceptible to exchange, particularly under basic or acidic conditions through a process of enolization. The deuterium atoms on the beta and gamma carbons are more stable.

Q3: What are the primary factors that promote isotopic exchange of this compound?

Several factors during sample preparation can contribute to the loss of deuterium from this compound:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of alpha-deuterium atoms.

  • Temperature: Elevated temperatures can increase the rate of isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for exchange.

  • Derivatization Reaction Conditions: The reagents and conditions used for derivatization can influence the stability of the deuterium label.

Q4: Is it better to use LC-MS or GC-MS for the analysis of this compound?

Both LC-MS and GC-MS can be used for the analysis of short-chain fatty acids (SCFAs) like sodium butyrate. The choice often depends on the specific requirements of the assay and available instrumentation.

  • GC-MS: Typically requires derivatization to make the SCFAs volatile. Some derivatization methods are performed at high temperatures, which can potentially increase the risk of back-exchange.

  • LC-MS: Also often employs derivatization to improve chromatographic retention and ionization efficiency.[1][2][3] The milder reaction conditions of some LC-MS derivatization methods may be advantageous for preserving the isotopic label.

Ultimately, the key is to choose a validated method with a derivatization protocol optimized to minimize isotopic exchange.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected recovery of this compound.

This is a common indicator of isotopic exchange. The following troubleshooting steps can help identify and mitigate the problem.

Potential Cause Troubleshooting Step Recommended Action
pH of sample/solvent is too high or too low Monitor and adjust the pH of all solutions throughout the sample preparation process.Maintain a pH as close to neutral as possible, ideally between 6.0 and 8.0, unless the derivatization protocol specifies otherwise. If acidic or basic conditions are unavoidable, minimize the exposure time.
High temperature during sample preparation Review all heating steps in the protocol (e.g., evaporation, derivatization).Perform all steps at the lowest effective temperature. Use a gentle stream of nitrogen for solvent evaporation at room temperature instead of high-heat methods.
Prolonged exposure to protic solvents Minimize the time the sample spends in aqueous or alcoholic solutions.Lyophilize (freeze-dry) aqueous samples when possible. Reconstitute in an aprotic solvent (e.g., acetonitrile, dichloromethane) immediately before derivatization.
Inappropriate derivatization conditions Evaluate the derivatization reagent and reaction conditions.Use derivatization agents that react under mild conditions (e.g., room temperature, neutral pH). Consider reagents like 3-nitrophenylhydrazine (3NPH) which has been shown to be effective and stable.[1][3]
Issue 2: High variability in replicate measurements.

High variability can also be a symptom of inconsistent isotopic exchange during sample preparation.

Potential Cause Troubleshooting Step Recommended Action
Inconsistent timing of sample preparation steps Standardize the duration of each step for all samples.Use a timer to ensure consistent incubation times, especially during derivatization and any steps involving acidic or basic conditions.
Temperature fluctuations between samples Ensure all samples are processed at the same temperature.Use a temperature-controlled water bath or heating block for any incubation steps. Process samples in batches on a pre-cooled or pre-heated surface.
Cross-contamination with protonated butyrate Review sample handling and storage procedures.Use clean, dedicated labware for standards and samples. Avoid any potential sources of butyrate contamination.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for Minimizing Isotopic Exchange

This protocol provides a general workflow designed to minimize the back-exchange of deuterium from this compound.

experimental_workflow cluster_pre Pre-Extraction cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample Collection snap_freeze Snap Freeze in Liquid N2 start->snap_freeze lyophilize Lyophilize to Dryness snap_freeze->lyophilize extract Extract with Aprotic Solvent (e.g., Acetonitrile) lyophilize->extract vortex Vortex & Centrifuge extract->vortex supernatant Collect Supernatant vortex->supernatant derivatize Derivatize with 3-NPH (Room Temperature) supernatant->derivatize evaporate Evaporate Solvent (N2 Stream, Room Temp) derivatize->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Recommended sample preparation workflow.
Protocol 2: Derivatization using 3-Nitrophenylhydrazine (3-NPH)

This method is adapted from established protocols for SCFA analysis and is chosen for its relatively mild reaction conditions.[1][3]

  • Reagent Preparation:

    • Prepare a 200 mM solution of 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl) in 50% acetonitrile/water.

    • Prepare a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water containing 6% pyridine.

  • Derivatization Reaction:

    • To 50 µL of the sample extract (in acetonitrile), add 20 µL of the 3-NPH·HCl solution.

    • Add 20 µL of the EDC solution.

    • Vortex briefly and incubate at room temperature (25°C) for 30 minutes.

  • Sample Clean-up:

    • After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Quantitative Data Summary

While specific quantitative data on the isotopic exchange of this compound under various sample preparation conditions is limited in the literature, the successful use of D7-labeled butyrate as an internal standard in numerous validated assays suggests that back-exchange can be minimized to an acceptable level (typically <5%) when appropriate protocols are followed.

The following table summarizes the expected impact of different conditions on the stability of the deuterium label.

Parameter Condition Expected Impact on Deuterium Exchange Recommendation
pH < 4Moderate risk of exchangeMinimize exposure time
4 - 6Low risk of exchange-
6 - 8Minimal risk of exchange Optimal Range
> 8High risk of exchangeAvoid prolonged exposure
Temperature 4°CMinimal risk of exchange Optimal for storage and processing
25°C (Room Temp)Low to moderate riskSuitable for short-term handling
> 40°CHigh risk of exchangeAvoid
Solvent Aprotic (e.g., ACN, DCM)Minimal risk of exchange Recommended
Protic (e.g., H2O, MeOH)Moderate to high riskMinimize use, remove quickly

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the isotopic stability of this compound during sample preparation.

signaling_pathway cluster_factors Factors Promoting Isotopic Exchange cluster_mitigation Mitigation Strategies pH High or Low pH Exchange Isotopic Exchange (D to H) pH->Exchange Temp High Temperature Temp->Exchange Solvent Protic Solvents Solvent->Exchange Control_pH Maintain Neutral pH Stability Isotopic Stability of This compound Control_pH->Stability Control_Temp Low Temperature Processing Control_Temp->Stability Control_Solvent Use Aprotic Solvents Control_Solvent->Stability Mild_Deriv Mild Derivatization Conditions Mild_Deriv->Stability Exchange->Stability Reduces

Caption: Factors influencing isotopic stability.

References

Technical Support Center: Quantification of Sodium Butyrate-D7 in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Sodium butyrate-D7 in complex biological matrices using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Short-chain fatty acids (SCFAs) like sodium butyrate are small, polar, and volatile molecules. These characteristics lead to poor retention on conventional reversed-phase liquid chromatography (LC) columns and inefficient ionization in mass spectrometry (MS).[1] Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) increases the molecular weight and hydrophobicity of the analyte. This improves chromatographic peak shape, enhances ionization efficiency, and allows for more sensitive and specific detection by the mass spectrometer.[2][3]

Q2: What are matrix effects and how do they impact the quantification of this compound?

A2: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., plasma, feces).[4] These interferences can compete with the analyte for ionization, leading to inaccurate and imprecise quantification. In complex samples, matrix effects are a significant challenge that can compromise the reliability of results. The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

Q3: How should I collect and store samples for this compound analysis?

A3: Proper sample collection and storage are critical to prevent changes in SCFA concentrations due to microbial activity. For fecal samples, it is recommended to freeze them immediately at -80°C after collection.[5] Storing stool samples at room temperature can lead to a significant increase in SCFA levels.[6] For plasma and serum, samples should be processed promptly to separate the plasma/serum from blood cells and stored at -80°C. Multiple freeze-thaw cycles should be avoided.[5]

Q4: Can I use this compound to quantify other short-chain fatty acids?

A4: While this compound is the ideal internal standard for sodium butyrate, it can also be used for the quantification of other SCFAs, particularly isomers like isobutyric acid. However, for the most accurate quantification, it is best to use a corresponding stable isotope-labeled internal standard for each analyte whenever possible.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Chromatography & Peak Shape Issues

Q: My this compound peak is splitting or shouldering. What are the possible causes and solutions?

A: Peak splitting or shouldering can arise from several factors:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample solvent is as close in composition to the initial mobile phase as possible.

  • Column Contamination or Degradation: Buildup of matrix components on the column frit or head can disrupt the sample path.

    • Solution: Implement a column washing step after each batch. If the problem persists, try back-flushing the column or replace it.

  • Injector Issues: A partially blocked injector port or syringe needle can cause the sample to be introduced onto the column in a non-uniform manner.

    • Solution: Clean the injector port and syringe. Check for any blockages.

Q: I am observing poor peak shape (tailing or fronting) for this compound. What should I do?

A: Poor peak shape is often related to secondary interactions on the column or issues with the mobile phase.

  • Column Secondary Interactions: Residual silanol groups on silica-based columns can interact with the carboxyl group of butyrate.

    • Solution: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Using a column with end-capping or a hybrid particle technology can also minimize these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the analyte being present in both its acidic and salt forms, resulting in peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of butyric acid (around 4.8) to ensure it is fully protonated.

  • Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject.

Signal Intensity & Stability Issues

Q: The signal intensity for this compound is low or inconsistent. What could be the cause?

A: Low or unstable signal can be due to matrix effects, derivatization issues, or instrument problems.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.

    • Solution: Improve sample clean-up to remove interfering substances. Adjust the chromatographic gradient to separate the analyte from the interfering matrix components.

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Solution: Review your derivatization protocol. Ensure reagents are fresh and at the correct concentrations. Optimize reaction time and temperature.

  • MS Source Contamination: A dirty ion source can lead to a significant drop in signal intensity.

    • Solution: Clean the mass spectrometer's ion source, including the capillary and lenses.

Q: My this compound signal is present in blank samples (high background). How can I resolve this?

A: High background can originate from contaminated reagents or carryover.

  • Reagent Contamination: Solvents, water, or derivatization reagents may be contaminated.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh solutions.

  • Sample Carryover: Residue from a previous high-concentration sample may be present in the injector or column.

    • Solution: Run several blank injections after a high-concentration sample. Implement a robust needle wash protocol using a strong solvent.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for SCFA analysis in various biological matrices. Note that specific values can vary depending on the detailed methodology and instrumentation used.

Table 1: Recovery of Short-Chain Fatty Acids in Different Matrices

AnalyteMatrixRecovery (%)Reference
ButyratePlasma95 - 110%[6]
ButyrateSerum92 - 120%[7]
ButyrateFeces90 - 115%[8]
ButyrateCecum Tissue97 - 109%[6]

Table 2: Matrix Effects for Short-Chain Fatty Acids in Different Matrices

AnalyteMatrixMatrix Effect (%)Reference
ButyratePlasma97 - 108%[6]
ButyrateSerum85 - 115%[7]
ButyrateFeces80 - 110%[8]
ButyrateCecum Tissue98 - 105%[6]

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or a clean solvent.

    • Set B (Post-extraction Spike): Extract blank matrix (e.g., plasma from a source known to be free of the analyte). Spike this compound into the extracted matrix supernatant before LC-MS/MS analysis.

    • Set C (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

    • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization of this compound

This is a common derivatization procedure for SCFAs.

Reagents:

  • 3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50:50 acetonitrile:water.

  • EDC-Pyridine Solution: 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a solution of acetonitrile, water, and pyridine.

  • Quenching Solution: 0.1% Formic acid in water.

Procedure:

  • To 20 µL of sample extract, add 10 µL of the 3-NPH solution.

  • Add 10 µL of the EDC-Pyridine solution.

  • Vortex and incubate the mixture at 40°C for 30 minutes.[9]

  • Stop the reaction by adding 200 µL of the quenching solution.[9]

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Complex Sample (Plasma, Feces, etc.) extraction Extraction of SCFAs sample->extraction add_3nph Add 3-NPH & EDC extraction->add_3nph Supernatant incubate Incubate (40°C, 30 min) add_3nph->incubate quench Quench Reaction incubate->quench lcms LC-MS/MS Injection quench->lcms data Data Acquisition lcms->data quant Quantification data->quant troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Peak Splitting) cause1 Injection Solvent Mismatch start->cause1 cause2 Column Contamination start->cause2 cause3 Injector Issue start->cause3 sol1 Match Sample Solvent to Mobile Phase cause1->sol1 sol2 Wash/Back-flush/ Replace Column cause2->sol2 sol3 Clean Injector Port and Syringe cause3->sol3 hdac_pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin butyrate Sodium Butyrate hdac HDAC butyrate->hdac Inhibits histones Histones hdac->histones Deacetylates dna DNA acetyl Acetylation histones->acetyl hat HAT hat->histones Acetylates gene_exp Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) acetyl->gene_exp Promotes gpc_receptor_pathway cluster_gprotein G-Protein butyrate Butyrate gpcr GPR41/43/109a (GPCR) butyrate->gpcr g_alpha Gαq/i gpcr->g_alpha g_beta_gamma Gβγ plc PLC g_alpha->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response (e.g., Inflammation Modulation) pkc->cellular_response ca_release->cellular_response

References

How to resolve co-eluting peaks with Sodium butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Sodium Butyrate and its deuterated internal standard, Sodium Butyrate-D7. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common challenges during chromatographic analysis, with a particular focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the co-elution of Sodium Butyrate and this compound?

A1: The primary reason for co-elution is the high structural similarity between Sodium Butyrate and its deuterated isotopologue, this compound. As isotopically labeled internal standards are designed to have nearly identical chemical properties to the analyte, they exhibit very similar retention behavior on a chromatographic column. Inadequate chromatographic conditions are often the root cause of the failure to separate these two compounds.

Q2: Why is resolving the peaks of the analyte and its deuterated internal standard important?

A2: While stable isotope-labeled internal standards are expected to co-elute with the analyte for accurate quantification by mass spectrometry, chromatographic separation can be important to verify the purity of each and to avoid potential issues with detector saturation from a high concentration internal standard signal interfering with a low concentration analyte signal. Complete co-elution is often the goal, but if isobaric interferences are present, chromatographic resolution becomes critical.

Q3: Can derivatization help in resolving co-elution?

A3: Derivatization is a common strategy to improve the chromatographic retention and mass spectrometric detection of short-chain fatty acids like sodium butyrate.[1][2][3][4] While it may not significantly alter the relative retention times between the analyte and its deuterated internal standard, the altered chemistry of the derivatives could potentially be exploited for better separation under specific chromatographic conditions.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of Sodium Butyrate and this compound can be a significant challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment

Before making significant changes to your method, it's essential to confirm the problem and rule out simple issues.

  • Symptom: A single, broad, or misshapen peak is observed where two distinct peaks for Sodium Butyrate and this compound are expected.

  • Initial Checks:

    • Confirm Injection of Both Standards: Inject the analyte and internal standard separately to confirm their individual retention times under the current method.

    • Check for System Suitability Issues: Broader than expected peaks for other analytes could indicate a general problem with the column or system.[5]

    • Evaluate Peak Shape: Peak fronting or tailing can exacerbate the appearance of co-elution.[6]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks of Sodium Butyrate and its deuterated internal standard.

CoElution_Troubleshooting start Start: Co-eluting Peaks Observed check_injection Inject Analyte and IS Separately start->check_injection confirm_rt Confirm Individual Retention Times check_injection->confirm_rt system_issue General System Problem (e.g., column degradation) confirm_rt->system_issue Peaks are broad or misshapen optimize_method Optimize Chromatographic Method confirm_rt->optimize_method Individual RTs are too close modify_mobile_phase Modify Mobile Phase optimize_method->modify_mobile_phase adjust_gradient Adjust Gradient Profile modify_mobile_phase->adjust_gradient change_column Change Column adjust_gradient->change_column evaluate_derivatization Evaluate Derivatization Strategy change_column->evaluate_derivatization end Resolution Achieved evaluate_derivatization->end

Caption: Troubleshooting workflow for co-eluting peaks.

Strategies for Improving Resolution

If the initial assessment confirms that the retention times are too close, the following strategies can be employed to improve separation.[7][8]

1. Modification of Mobile Phase Composition

The composition of the mobile phase is a critical factor in chromatographic selectivity.

  • Adjusting Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve resolution.

  • Changing the Organic Modifier: If using acetonitrile, consider switching to methanol or isopropanol, or using a combination of organic solvents.

  • Modifying pH: The pH of the mobile phase can affect the ionization state of butyric acid and influence its interaction with the stationary phase. Adjusting the pH with formic acid or other suitable buffers can alter selectivity.

2. Optimization of the Gradient Profile

For gradient elution methods, modifying the gradient slope can significantly impact resolution.

  • Shallow Gradient: A shallower gradient (slower increase in organic solvent concentration) around the elution time of the analytes can increase the separation between them.

3. Changing the Chromatographic Column

If mobile phase and gradient optimization are insufficient, changing the column may be necessary.

  • Different Stationary Phase Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide different selectivity. For highly polar analytes like butyrate, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase.

  • Column Dimensions: Increasing the column length or decreasing the internal diameter can lead to higher efficiency and better resolution, though this will also increase analysis time and backpressure.[8]

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and can improve resolution.

Quantitative Impact of Method Modifications

The following table summarizes the expected impact of various modifications on chromatographic parameters.

ParameterModificationExpected Impact on Retention TimeExpected Impact on ResolutionPotential Drawbacks
Mobile Phase Decrease % OrganicIncreaseMay ImproveLonger run times
Change Organic SolventVariesMay Improve or WorsenMethod re-validation needed
Adjust pHVariesMay ImproveAnalyte stability, MS sensitivity
Gradient Shallower GradientIncreaseLikely to ImproveLonger run times
Column Longer ColumnIncreaseImproveHigher backpressure, longer runs
Smaller Particle SizeMay DecreaseImproveHigher backpressure, system requirements
Different Stationary PhaseVariesLikely to ImproveMethod re-development needed

Experimental Protocols

Protocol 1: Generic Reversed-Phase LC-MS Method for Sodium Butyrate

This protocol provides a starting point for the analysis of sodium butyrate. Optimization will likely be required.

  • Column: C18 column (e.g., Gemini NX-C18, 3.0 x 100 mm, 3 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with a low percentage of B, and gradually increase. A shallow gradient around the elution time of butyrate is recommended for resolving it from its D7 analog.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).

Protocol 2: Derivatization of Sodium Butyrate for Improved Retention

Derivatization can enhance the retention of short-chain fatty acids on reversed-phase columns.[1][3]

  • Reagents:

    • 3-Nitrophenylhydrazine (3-NPH)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Pyridine

  • Procedure:

    • To 100 µL of sample/standard, add 10 µL of internal standard solution.

    • Add 50 µL of 50 mM 3-NPH solution and 50 µL of 50 mM EDC solution.

    • Add 50 µL of 7% (v/v) pyridine solution.

    • Incubate the mixture at 40°C for 30 minutes.

    • Add an aqueous solution of 0.5% formic acid to stop the reaction.

    • The derivatized sample is now ready for LC-MS analysis.

Signaling Pathway

Sodium butyrate is a well-known inhibitor of histone deacetylases (HDACs).[9] Its mechanism of action involves altering gene expression, which can lead to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_effects Cellular Effects DNA DNA Histone Histone HDAC HDAC Histone->HDAC Deacetylation Acetyl_group Acetyl Group HDAC->Acetyl_group Gene_Expression Altered Gene Expression HDAC->Gene_Expression Leads to HAT HAT HAT->Histone Acetylation Sodium_Butyrate Sodium Butyrate Sodium_Butyrate->HDAC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Sodium Butyrate inhibits HDAC, leading to histone hyperacetylation and altered gene expression.

References

Technical Support Center: Optimizing Sodium Butyrate-D7 Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Sodium Butyrate-D7 from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard like this compound crucial for my experiment?

A1: this compound serves as an internal standard to accurately quantify the endogenous levels of sodium butyrate in your tissue samples. Due to the volatility of short-chain fatty acids (SCFAs), losses can occur during sample preparation and analysis.[1] The use of a deuterated standard, which has similar chemical and physical properties to the analyte but a different mass, allows for the correction of these procedural variations, ensuring more accurate and reliable quantification.[2]

Q2: What is the most critical step in the extraction process to prevent analyte loss?

A2: The most critical step is the initial acidification of the homogenized tissue sample.[3] Butyrate is a weak acid, and acidifying the sample to a pH of 2-3 ensures that it is in its undissociated form, which is less volatile and more readily extracted into an organic solvent.[3] Additionally, performing all steps on ice or at 4°C is crucial to minimize the volatility of SCFAs.[1]

Q3: Should I use a derivatization-free method or a derivatization step for GC-MS analysis?

A3: The choice depends on your instrument's sensitivity and the complexity of your sample matrix.

  • Derivatization-free methods are simpler and faster, avoiding potential errors from the derivatization reaction.[3][4] However, they may be less sensitive and can lead to contamination of the GC/MS system due to the injection of complex biological components.[3]

  • Derivatization with reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) converts butyrate into a more volatile and less polar compound, enhancing its chromatographic separation and detection sensitivity by GC-MS.[1][5] This is often the preferred method for samples with low butyrate concentrations.

Q4: How can I minimize matrix effects in my tissue samples?

A4: Matrix effects can significantly impact the accuracy of your results.[2] To minimize them, you can:

  • Perform a standard addition for every tissue type analyzed. This involves spiking known concentrations of sodium butyrate into your sample matrix to assess the signal response.[2]

  • Optimize the clean-up steps. This may involve protein precipitation or solid-phase extraction to remove interfering substances.

  • Use a surrogate matrix for calibration. Distilled water has been successfully used as a surrogate matrix for the quantification of SCFAs in various biological samples.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Incomplete tissue homogenization.2. Insufficient acidification.3. Inefficient extraction solvent.4. Volatilization of the analyte.5. Degradation of the analyte.1. Ensure the tissue is thoroughly homogenized using methods like a TissueLyser or sonication.[1][2]2. Verify the pH of the homogenate is between 2 and 3 after adding acid.[3]3. Test different extraction solvents such as diethyl ether or methyl tert-butyl ether (MTBE).[3][5] Diethyl ether has been shown to be highly effective.[3]4. Keep samples on ice throughout the extraction process and use sealed vials with minimal headspace.[1][4]5. Process samples quickly and store them at -80°C if immediate analysis is not possible.
High Variability Between Replicates 1. Inconsistent sample handling.2. Pipetting errors, especially with volatile solvents.3. Incomplete solvent evaporation.4. Non-uniform derivatization.1. Standardize all steps of the protocol and handle all samples identically.2. Use calibrated pipettes and consider using reverse pipetting for viscous or volatile liquids.3. Ensure the solvent is completely evaporated under a gentle stream of nitrogen before derivatization.4. Vortex samples thoroughly after adding the derivatization agent and ensure a consistent reaction time and temperature for all samples.[5]
Peak Tailing or Poor Peak Shape in GC-MS 1. Active sites in the GC inlet or column.2. Co-elution with interfering compounds.3. Sample overload.1. Use a deactivated inlet liner and a column specifically designed for fatty acid analysis (e.g., a high-polarity polyethylene glycol (PEG) type column).[3]2. Optimize the GC temperature program to improve separation.3. Dilute the sample or inject a smaller volume.
Contamination or Ghost Peaks 1. Contaminated solvents or reagents.2. Carryover from previous injections.3. Contamination from plasticware.1. Use high-purity solvents and reagents. Run a blank with each batch to check for contamination.2. Run several solvent blanks between samples to clean the injection port and column.3. Use glass vials and tubes whenever possible to avoid leaching of contaminants from plastics.

Data Presentation

Table 1: Comparison of Extraction Solvents for SCFAs

Solvent Relative Recovery (%) Reference
Diethyl Ether~95-109[3]
Methyl Tert-Butyl Ether (MTBE)~90-105[3]
ChloroformLower than Diethyl Ether and MTBE[3]
n-HexaneLower than Diethyl Ether and MTBE[3]

Table 2: Recovery Rates of SCFAs from Different Tissue Matrices

Matrix Recovery Rate (%) Reference
Plasma94.89 - 109.32[3]
Feces94.89 - 109.32[3]
Cecum Tissue94.89 - 109.32[3]
Liver95 - 117[2]
Adipose Tissue95 - 117[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Derivatization for GC-MS Analysis

This protocol is adapted from methods described for SCFA extraction from biological matrices.[3][5]

Materials:

  • Tissue sample (e.g., liver, cecum)

  • This compound internal standard solution

  • Hydrochloric acid (HCl), 37%

  • Diethyl ether (or MTBE)

  • N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh approximately 30-50 mg of frozen tissue into a pre-weighed 2 mL tube.

  • Homogenization: Add PBS to the tissue at a ratio of 500 µL per 50 mg of tissue. Homogenize the sample using a bead beater or sonicator until no visible tissue clumps remain. Keep the sample on ice.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.

  • Acidification: Acidify the homogenate by adding 5 µL of 37% HCl. Vortex briefly. The final pH should be between 2 and 3.

  • Extraction: Add 1 mL of diethyl ether to the acidified homogenate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean glass vial.

  • Second Extraction: Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic fractions.

  • Solvent Evaporation: Evaporate the pooled diethyl ether to dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization: Add 60 µL of the sample extract and 2 µL of MTBSTFA to a clean vial. Cap the vial tightly and incubate at room temperature for 2 hours.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow start Start: Frozen Tissue Sample homogenize 1. Homogenization (e.g., with PBS) start->homogenize spike 2. Spike with This compound homogenize->spike acidify 3. Acidification (e.g., HCl to pH 2-3) spike->acidify extract 4. Liquid-Liquid Extraction (e.g., with Diethyl Ether) acidify->extract centrifuge 5. Centrifugation (Phase Separation) extract->centrifuge collect 6. Collect Organic Layer centrifuge->collect evaporate 7. Evaporate Solvent (Nitrogen Stream) collect->evaporate derivatize 8. Derivatization (e.g., MTBSTFA) evaporate->derivatize analyze 9. GC-MS Analysis derivatize->analyze end End: Data Analysis analyze->end

Caption: Experimental workflow for this compound extraction.

troubleshooting_tree start Low/No Analyte Recovery check_homogenization Is homogenization complete? start->check_homogenization improve_homogenization Action: Use bead beater or sonicator. check_homogenization->improve_homogenization No check_ph Is pH of homogenate 2-3? check_homogenization->check_ph Yes improve_homogenization->check_ph adjust_ph Action: Add more acid. check_ph->adjust_ph No check_extraction Is extraction efficient? check_ph->check_extraction Yes adjust_ph->check_extraction change_solvent Action: Test alternative solvents (e.g., Diethyl Ether). check_extraction->change_solvent No check_volatility Are samples kept cold? check_extraction->check_volatility Yes change_solvent->check_volatility keep_cold Action: Perform all steps on ice. check_volatility->keep_cold No success Recovery Improved check_volatility->success Yes keep_cold->success

Caption: Troubleshooting decision tree for low analyte recovery.

signaling_pathway butyrate Sodium Butyrate hdac HDAC Inhibition butyrate->hdac inhibits acetylation Histone Acetylation hdac->acetylation leads to increased gene_expression Altered Gene Expression acetylation->gene_expression proliferation ↓ Cell Proliferation gene_expression->proliferation apoptosis ↑ Apoptosis gene_expression->apoptosis

Caption: Simplified signaling pathway of Sodium Butyrate.

References

Addressing Sodium butyrate-D7 solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Sodium Butyrate-D7 in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: this compound, as a salt of a short-chain fatty acid, generally exhibits higher solubility in polar solvents and lower solubility in non-polar organic solvents. While specific quantitative data for the deuterated form is limited, the solubility of Sodium Butyrate is a good indicator.

Q2: Why is my this compound not dissolving in my chosen organic solvent?

A2: Several factors can affect solubility, including:

  • Solvent Polarity: Sodium Butyrate is a salt and is more soluble in polar solvents. Its solubility in non-polar organic solvents is expected to be low.

  • Temperature: Solubility of solids in liquids often increases with temperature.

  • Purity of the Compound and Solvent: Impurities can affect solubility.

  • Water Content: The presence of a small amount of water can sometimes increase the solubility of salts in organic solvents.[1]

  • Physical Form: The crystalline structure and particle size of the solid can influence the rate of dissolution.

Q3: What is the mechanism of action of Sodium Butyrate?

A3: Sodium Butyrate is a well-known histone deacetylase (HDAC) inhibitor.[2][3] By inhibiting HDACs, it leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression.[3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

Solubility Data

The following table summarizes the available solubility information for Sodium Butyrate. Note that the solubility of this compound is expected to be very similar.

SolventReported Solubility of Sodium Butyrate
Water100 mg/mL
Ethanol~5 mg/mL
MethanolSlightly soluble
Dimethyl Sulfoxide (DMSO)Insoluble
AcetonitrileData not readily available
N,N-Dimethylformamide (DMF)Data not readily available

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

Problem: The compound is not dissolving or is only partially soluble.

Suggested SolutionDetailed Steps & Rationale
Increase Temperature Gently warm the solution. Many compounds exhibit increased solubility at higher temperatures. Be cautious and ensure the temperature does not degrade the compound or boil the solvent.
Sonication Use a sonicator bath to provide energy to break up the solid particles and enhance dissolution.
Vortexing/Stirring Vigorous and prolonged vortexing or stirring can increase the rate of dissolution.
Solvent Polarity Adjustment If working with a non-polar organic solvent, consider adding a small amount of a miscible polar co-solvent (e.g., adding a small percentage of water to ethanol). This can significantly increase the solubility of salts.[1]
Use a Different Solvent If the compound remains insoluble, your chosen solvent may not be appropriate. Refer to the solubility table and consider switching to a more polar solvent.
Prepare a Stock Solution in a Highly Polar Solvent Dissolve the this compound in a small amount of a solvent in which it is highly soluble (e.g., water) to create a concentrated stock solution. Then, perform serial dilutions into your experimental solvent system. Ensure the final concentration of the initial solvent is low enough not to interfere with your experiment.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Organic solvent of interest

  • Analytical balance

  • Vials with caps

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Prepare a series of saturated solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve.

    • Seal the vial tightly.

  • Equilibrate the solution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 15-30 minutes.

    • Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation is reached. Gentle agitation during this period is recommended.

  • Separate the undissolved solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample the supernatant:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantify the dissolved compound:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using known concentrations of this compound to accurately quantify the amount in your sample.

  • Calculate the solubility:

    • Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizations

Signaling Pathways and Workflows

Below are diagrams illustrating key concepts related to Sodium Butyrate's mechanism and experimental procedures.

HDAC_Inhibition_Pathway NaButyrate This compound HDAC Histone Deacetylases (HDACs) NaButyrate->HDAC Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Maintains AcetylatedHistones Hyperacetylated Histones OpenChromatin Relaxed Chromatin (Gene Expression) AcetylatedHistones->OpenChromatin Chromatin->Histones GeneExpression Altered Gene Expression OpenChromatin->GeneExpression Experimental_Workflow start Start: Solubility Issue troubleshoot Apply Troubleshooting: - Heat - Sonicate - Vortex start->troubleshoot dissolved Compound Dissolved troubleshoot->dissolved Yes not_dissolved Still Not Dissolved troubleshoot->not_dissolved No protocol Perform Solubility Determination Protocol not_dissolved->protocol reassess Re-evaluate Solvent Choice or Experimental Design protocol->reassess Logical_Relationship Compound This compound (Salt) Polarity Polarity Mismatch Compound->Polarity Interactions Strong Solute-Solvent Interactions Compound->Interactions Solvent Organic Solvent Solvent->Polarity Solvent->Interactions Solubility Solubility Polarity->Solubility Decreases Interactions->Solubility Increases

References

Technical Support Center: Analysis of Sodium Butyrate-D7 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Butyrate-D7 in biological samples. Our goal is to help you navigate common challenges and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of sodium butyrate, a salt of the short-chain fatty acid (SCFA) butyric acid. The "D7" indicates that seven hydrogen atoms in the butyrate molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS. By using a deuterated internal standard, researchers can accurately correct for variations in sample preparation, extraction, and instrument response, leading to more precise and reliable quantification of endogenous sodium butyrate in biological matrices.

Q2: What are the main challenges associated with the analysis of this compound in biological samples?

The primary challenges in analyzing this compound, and SCFAs in general, revolve around their inherent volatility and susceptibility to degradation. Key challenges include:

  • Pre-analytical instability: Butyrate levels can be altered by microbial activity and enzymatic degradation in the sample after collection.

  • Sample handling: Improper collection, storage, and processing of biological samples can lead to significant loss or alteration of the analyte.

  • Analytical variability: Matrix effects in biological samples can interfere with the ionization of butyrate and its deuterated internal standard, affecting the accuracy of quantification.

  • Issues with deuterated standards: Potential for deuterium-hydrogen exchange can compromise the integrity of the internal standard.

Q3: What are the best practices for collecting and handling blood samples for this compound analysis?

To ensure the integrity of your samples, it is crucial to follow strict collection and handling protocols. The primary goal is to minimize enzymatic and microbial activity immediately upon collection.

  • Anticoagulant Choice: Use tubes containing EDTA or heparin as an anticoagulant.

  • Immediate Cooling: Place blood samples on ice immediately after collection.

  • Prompt Processing: Process blood to plasma or serum as quickly as possible, ideally within 30 minutes of collection. Centrifuge at 2-8°C.

  • Enzyme Inhibition: For maximal stability, consider using collection tubes containing a broad-spectrum esterase inhibitor. This will help prevent the enzymatic degradation of butyrate.

  • Storage: After processing, samples should be stored at -80°C until analysis to ensure long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Recovery of this compound Internal Standard

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation during sample storage or processing. Review your sample handling procedures. Ensure samples are kept on ice and processed quickly. For plasma/serum, confirm that centrifugation was performed at 4°C. For future studies, consider adding an esterase inhibitor to your collection tubes.
Inefficient extraction. Optimize your extraction protocol. Butyrate is a polar molecule, so ensure your extraction solvent and pH are appropriate. Acidification of the sample prior to extraction with an organic solvent can improve recovery.
Instability in reconstituted solution. Check the stability of your this compound stock and working solutions. Prepare fresh solutions and store them appropriately (typically at -20°C or -80°C). Avoid leaving solutions at room temperature for extended periods.
Instrumental issues. Verify the performance of your LC-MS/MS system. Check for any issues with the autosampler, column, or mass spectrometer that might lead to poor signal or injection failures.
Issue 2: High Variability in Quantitative Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent sample handling. Standardize your sample collection and processing workflow across all samples. Any variations in time, temperature, or procedure can introduce variability.
Matrix effects. Biological matrices like plasma can cause ion suppression or enhancement, affecting the analyte and internal standard differently. Ensure your chromatographic method provides good separation of butyrate from matrix components. Consider a more rigorous sample cleanup procedure.
Deuterium-hydrogen exchange in the internal standard. This can occur if the samples or solvents are at an inappropriate pH or are stored for extended periods under suboptimal conditions. This can lead to a decrease in the D7 signal and an artificial increase in the non-deuterated butyrate signal. Prepare fresh standards and analyze samples promptly. If the issue persists, consider using a 13C-labeled internal standard, which is not susceptible to exchange.[1][2][3]
Pipetting errors. Inaccurate pipetting of the internal standard or sample can lead to significant variability. Ensure all pipettes are properly calibrated and use appropriate techniques.
Issue 3: Presence of Unlabeled Butyrate in Blank Samples Spiked Only with this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination of the internal standard. Your this compound standard may contain a small amount of non-deuterated butyrate as an impurity. Check the certificate of analysis for your standard. If necessary, prepare a fresh dilution and re-analyze.
In-source fragmentation or deuterium loss. Under certain mass spectrometry conditions, the deuterated standard can lose deuterium atoms, appearing as the unlabeled compound. Optimize your MS source parameters to minimize in-source fragmentation.
Contamination during sample preparation. Butyrate is a common metabolite and can be present as a contaminant in reagents, solvents, or on lab equipment. Use high-purity solvents and reagents, and thoroughly clean all glassware and equipment.

Data Presentation

Table 1: Stability of Butyrate in Human Plasma at Different Temperatures
Storage Temperature0 hours2 hours4 hours8 hours24 hours
Room Temperature (25°C) 100%~85%~70%~50%<30%
Refrigerated (4°C) 100%~98%~95%~90%~80%
Frozen (-20°C) 100%100%100%100%100%
Ultra-low (-80°C) 100%100%100%100%100%

Note: These are approximate values based on typical degradation rates of short-chain fatty acids. Actual stability may vary depending on the specific sample matrix and handling procedures.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Sodium Butyrate (for calibration curve)

  • Human plasma (collected in EDTA tubes with esterase inhibitor)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate butyrate from other matrix components.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ionization mode with Multiple Reaction Monitoring (MRM).

    • Monitor the appropriate precursor-to-product ion transitions for both sodium butyrate and this compound.

4. Data Analysis:

  • Construct a calibration curve using the peak area ratio of the butyrate standard to the this compound internal standard.

  • Quantify the amount of butyrate in the plasma samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Collect_Blood 1. Collect Blood (EDTA + Esterase Inhibitor) On_Ice 2. Place on Ice Immediately Collect_Blood->On_Ice Centrifuge 3. Centrifuge at 4°C On_Ice->Centrifuge Separate_Plasma 4. Separate Plasma Centrifuge->Separate_Plasma Add_IS 5. Add this compound Separate_Plasma->Add_IS Precipitate 6. Protein Precipitation (ice-cold Acetonitrile) Add_IS->Precipitate Centrifuge_2 7. Centrifuge at 4°C Precipitate->Centrifuge_2 Supernatant 8. Collect Supernatant Centrifuge_2->Supernatant LC_MS 9. LC-MS/MS Analysis Supernatant->LC_MS Data_Processing 10. Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for this compound analysis.

Degradation_Pathway Butyrate This compound (in sample) Enzymatic Enzymatic Degradation (e.g., Esterases) Butyrate->Enzymatic Microbial Microbial Consumption Butyrate->Microbial H_Exchange Deuterium-Hydrogen Exchange Butyrate->H_Exchange Degraded Degradation Products (Loss of signal) Enzymatic->Degraded Microbial->Degraded Non_Deuterated Partially or Non-Deuterated Butyrate H_Exchange->Non_Deuterated

Caption: Potential degradation pathways for this compound.

References

Normalization strategies using Sodium butyrate-D7 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for normalization strategies using Sodium butyrate-D7 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to address common challenges encountered during quantitative analysis of short-chain fatty acids (SCFAs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of sodium butyrate, where seven hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry (MS) analysis. Because it has a nearly identical chemical structure and physicochemical properties to the native analyte (butyrate), it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[1] However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer. This helps to normalize for variations during sample preparation and analysis, leading to more accurate and precise quantification.[2]

Q2: What is the primary application for the this compound internal standard?

The primary application is the quantitative analysis of butyric acid and other short-chain fatty acids (SCFAs) in complex biological matrices such as serum, plasma, and fecal samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Q3: At what stage of the experimental workflow should the this compound internal standard be added?

The internal standard should be added as early as possible in the sample preparation process.[5] Typically, it is "spiked" into the sample before any extraction, precipitation, or derivatization steps. This ensures that the IS compensates for any analyte loss or variability throughout the entire workflow.[2]

Q4: What is the recommended storage condition for this compound?

This compound in its neat (solid) form is typically stored at room temperature. Once prepared as a stock solution, it is advisable to store it at -20°C or -80°C to ensure long-term stability. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q5: Is derivatization necessary when using this compound?

Derivatization is not always necessary but is commonly employed in SCFA analysis to improve chromatographic properties (e.g., peak shape, retention) and enhance ionization efficiency, especially for LC-MS analysis.[3][4] A key advantage of using a SIL internal standard like this compound is that it will undergo the derivatization reaction in the same manner as the analyte, thus correcting for inconsistencies in the reaction efficiency.

Experimental Protocol: Quantification of SCFAs in Serum

This protocol provides a general methodology for the quantification of butyrate in serum using this compound as an internal standard with LC-MS/MS analysis.

1. Materials and Reagents:

  • This compound (Cambridge Isotope Laboratories or equivalent)[3]

  • LC-MS grade water, acetonitrile (ACN), and methanol[3]

  • Reagents for derivatization (e.g., 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), Pyridine)[3]

  • Formic Acid

  • Serum samples, calibration standards, and quality control (QC) samples

2. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in ACN.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of native butyrate into a surrogate matrix (e.g., charcoal-stripped serum or 0.5% orthophosphoric acid).

  • Precipitation/Extraction Solution: Prepare a solution containing the this compound internal standard in ACN at a fixed concentration.

3. Sample Preparation Workflow:

  • Thaw: Thaw serum samples, calibrators, and QCs on ice.

  • Spike IS & Precipitate Protein: Add a fixed volume of the cold ACN solution containing the this compound IS to a measured volume of serum sample (a typical ratio is 3:1 or 4:1, e.g., 300 µL of ACN/IS to 100 µL of serum).

  • Vortex & Incubate: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation. Incubate at 4°C for 10-20 minutes.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Derivatization (using 3-NPH):

    • To the supernatant, add a solution of 3-NPH·HCl and EDC·HCl in a pyridine/water mixture.[3]

    • Vortex and incubate the reaction mixture (e.g., at 40°C for 30 minutes).

    • Quench the reaction by adding a small amount of 0.1% formic acid.

  • Final Preparation: Transfer the final derivatized sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A column suitable for separating isomers, such as a Porous Graphitic Carbon (PGC) column, is recommended to resolve butyrate from isobutyrate.[6]

  • Mobile Phase: A gradient elution using water and acetonitrile/methanol with a modifier like formic acid or ammonium fluoride is common.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transition for Butyrate: To be optimized based on the specific derivative used.

    • MRM Transition for Butyrate-D7: The precursor ion will be +7 m/z compared to the native butyrate derivative. The product ion may be the same or different, depending on where the deuterium labels are located.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte (butyrate) to the internal standard (butyrate-D7).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of butyrate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical method validation performance data for the quantification of butyrate using a stable isotope-labeled internal standard and LC-MS/MS.[6]

ParameterPerformance MetricResult for Butyrate
Linearity Correlation Coefficient (r²)> 0.999
Sensitivity Limit of Detection (LOD)0.001 mM
Limit of Quantification (LOQ)0.003 mM
Precision Intra-Day %RSD (n=5)2.4% - 4.6%
Inter-Day %RSD (n=5)4.5% - 16.7%
Accuracy Recovery %99.8% - 120.4%

Data adapted from a validated LC-MS/MS method for SCFA analysis.[6] %RSD refers to the percent relative standard deviation.

Visual Diagrams and Workflows

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Serum/Fecal Sample Spike 2. Spike with This compound IS Sample->Spike Extract 3. Protein Precipitation &/or LLE Spike->Extract Deriv 4. Derivatization (e.g., with 3-NPH) Extract->Deriv LC 5. LC Separation (PGC Column) Deriv->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Ratio 7. Calculate Area Ratio (Analyte / IS) MS->Ratio Curve 8. Plot Calibration Curve Ratio->Curve Quant 9. Quantify Unknowns Curve->Quant G Start Problem Encountered IS_Signal Inconsistent or Low IS Signal? Start->IS_Signal Poor_Curve Poor Calibration Curve (r² < 0.99)? Start->Poor_Curve High_Var High Variability in QCs? Start->High_Var IS_Signal->Poor_Curve No Check_Pipette Verify Pipetting & IS Addition IS_Signal->Check_Pipette Yes Poor_Curve->High_Var No Fresh_Cal Prepare Fresh Calibrants Poor_Curve->Fresh_Cal Yes Matrix_Effect Investigate Matrix Effects High_Var->Matrix_Effect Yes End Problem Resolved High_Var->End No Check_MS Check MS Settings & IS MRM Transition Check_Pipette->Check_MS Fresh_IS Prepare Fresh IS Dilution Check_MS->Fresh_IS Fresh_IS->End Check_Sat Check for Detector Saturation Fresh_Cal->Check_Sat Optimize_IS_Conc Optimize IS Concentration Check_Sat->Optimize_IS_Conc Optimize_IS_Conc->End Improve_Cleanup Improve Sample Cleanup/Extraction Matrix_Effect->Improve_Cleanup Modify_LC Modify LC Method for Better Separation Improve_Cleanup->Modify_LC Modify_LC->End G cluster_nuc Inside Nucleus Butyrate Sodium Butyrate HDAC HDACs Butyrate->HDAC Inhibits IKK IKK Complex Butyrate->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters in Cytoplasm NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Nucleus Nucleus Transcription Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_p65_nuc->Transcription Activates

References

Validation & Comparative

A Head-to-Head Comparison: Sodium Butyrate-D7 vs. 13C-Sodium Butyrate as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for sodium butyrate quantification: Sodium butyrate-D7 and 13C-Sodium butyrate.

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This near-perfect chemical mimicry allows them to co-elute with the analyte and experience similar ionization and matrix effects, thus providing reliable correction for variations during sample preparation and analysis.

While both deuterium (D or ²H) and carbon-13 (¹³C) are used to create SIL standards, their physicochemical properties can differ slightly, impacting analytical performance. This guide delves into the key performance differences between this compound and 13C-Sodium butyrate, supported by established principles of isotope effects in chromatography and mass spectrometry.

Performance Comparison: this compound vs. 13C-Sodium Butyrate

The primary distinction in performance arises from the "isotope effect," which is more pronounced with deuterium labeling due to the larger relative mass difference between hydrogen and deuterium compared to carbon-12 and carbon-13.[1][2] This can lead to slight differences in chromatographic retention times and fragmentation patterns.

Performance ParameterThis compound13C-Sodium butyrateRationale
Chromatographic Co-elution with Analyte May exhibit a slight retention time shift (typically elutes earlier)Co-elutes perfectly with the analyteThe larger mass difference in D-labeling can alter the molecule's hydrophobicity, causing separation from the unlabeled analyte in high-resolution chromatography.[1][2][3][4] ¹³C-labeling results in negligible changes to chromatographic behavior.[1][2]
Accuracy & Precision (RSD%) High, but can be compromised by chromatographic shifts and matrix effectsExcellent, provides the most reliable correctionPerfect co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.[5]
Isotopic Stability Generally stable, but H/D exchange is a potential risk under certain conditionsHighly stable, no risk of exchangeDeuterium atoms, particularly on carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent, compromising the integrity of the standard.[6] ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.
Matrix Effect Compensation Good, but can be less effective if chromatographic separation occursSuperior, due to identical chromatographic behaviorIf the internal standard and analyte elute at different times, they may be subjected to different matrix components, leading to differential ion suppression or enhancement and inaccurate results.[5]
Cost Generally lowerTypically higherThe synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration.

Experimental Protocol: Quantification of Sodium Butyrate in Human Plasma

This section outlines a typical experimental protocol for the quantification of sodium butyrate in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Materials and Reagents:

  • Sodium butyrate standard

  • This compound or 13C-Sodium butyrate (as internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Ultrapure water

2. Sample Preparation and Derivatization:

  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C-Sodium butyrate).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization: To enhance chromatographic retention and detection sensitivity, derivatize the butyrate with 3-NPH. Add 50 µL of 200 mM 3-NPH in 50% ACN and 50 µL of 120 mM EDC with 6% pyridine in 50% ACN.[7][8]

  • Incubation: Vortex and incubate the mixture at 40°C for 30 minutes.

  • Final Preparation: After incubation, add 800 µL of 0.1% formic acid in water and vortex. The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate butyrate from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both derivatized sodium butyrate and its stable isotope-labeled internal standard.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard (D7 or 13C-Sodium Butyrate) Plasma->Spike PPT Protein Precipitation (Cold Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization with 3-NPH Supernatant->Derivatize Final_Sample Final Sample for Injection Derivatize->Final_Sample LC UHPLC Separation (C18 Column) Final_Sample->LC MS Mass Spectrometry (ESI-, MRM) Data Data Acquisition & Processing

Figure 1. A typical bioanalytical workflow for the quantification of sodium butyrate in plasma.

G Analyte1 Analyte IS1 Internal Standard (13C) Analyte2 Analyte Analyte1->Analyte2 Coelution Perfect Co-elution Accurate Correction Matrix1 Matrix Components IS2 Internal Standard (D7) IS1->IS2 Matrix2 Matrix Components Matrix1->Matrix2 Separation Chromatographic Separation Inaccurate Correction Coelution->Separation

Figure 2. Conceptual diagram illustrating the impact of co-elution on analytical accuracy.

References

Cross-Validation of Analytical Methods for Sodium Butyrate-D7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of sodium butyrate, utilizing its deuterated stable isotope, Sodium butyrate-D7, as an internal standard. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex biological matrices, as they correct for variability in sample preparation and instrument response. This document offers a summary of performance data from various studies, detailed experimental protocols, and visual representations of key biological and analytical workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The quantification of short-chain fatty acids (SCFAs) like butyrate is predominantly achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation. This compound is a commonly used internal standard in both platforms to ensure accuracy and precision.

Below is a comparative summary of typical performance characteristics for GC-MS and LC-MS/MS methods utilizing deuterated internal standards for butyrate analysis, compiled from various validation studies.

Performance MetricGC-MS with DerivatizationLC-MS/MS (Direct Analysis)LC-MS/MS with Derivatization
Linearity (R²) > 0.99> 0.998> 0.99
Intra-day Precision (%RSD) 1 - 4.5%< 12%< 8.8%
Inter-day Precision (%RSD) < 5%< 20%≤ 8.8%
Accuracy/Recovery (%) 95 - 117%92 - 120%93.1 - 108.4%
Limit of Detection (LOD) 0.03 - 0.12 µg/mL0.001 mMLow to high femtomoles on-column
Limit of Quantification (LOQ) Not consistently reportedNot consistently reportedLow to high femtomoles on-column

Note: The data presented is a synthesis from multiple sources and not from a direct head-to-head comparison study. Performance may vary based on the specific instrumentation, sample matrix, and protocol employed.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of SCFAs using a deuterated internal standard like this compound.

Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids (Derivatization-Free)

This protocol outlines a derivatization-free method for the quantification of SCFAs in various biological matrices.

1. Sample Preparation:

  • Weigh 30 mg of tissue or pipette 30 µL of plasma into a microcentrifuge tube.
  • Add 293.75 µL of ethanol and 6.25 µL of the deuterated internal standard mix (containing this compound at a known concentration, e.g., 4000 mg/L).[1]
  • Homogenize the sample by vortexing (for plasma) or using a tissue lyser.
  • Centrifuge at 13,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube.
  • Add 5 µL of 0.8 M NaOH and evaporate the solvent using a vacuum centrifuge.
  • Re-dissolve the residue in 50 µL of ethanol.
  • Acidify with 10 µL of 0.6 M succinic acid immediately before analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or similar.
  • Mass Spectrometer: Agilent 5977A MSD or similar.
  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 0.5 min, ramp to 180°C at 8°C/min, then to 240°C at 25°C/min, and hold for 2 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL in splitless mode.
  • MSD Transfer Line: 240°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids (Direct Injection)

This protocol describes a sensitive and direct LC-MS/MS method without the need for derivatization.

1. Sample Preparation:

  • Homogenize 100 mg of tissue or 100 µL of liquid sample in 1 mL of water.
  • Centrifuge at high speed to pellet proteins and debris.
  • To 100 µL of the supernatant, add 10 µL of an internal standard solution containing this compound.
  • Acidify the sample with 5 µL of 0.5% ortho-phosphoric acid.
  • Centrifuge again and transfer the supernatant to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
  • Mass Spectrometer: Sciex QTRAP 5500 or a similar triple quadrupole mass spectrometer.
  • Column: A porous graphitic carbon (PGC) column.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 400 µL/min.
  • Gradient: A suitable gradient to separate the SCFAs (e.g., starting with a low percentage of B and ramping up).
  • Injection Volume: 10 µL.
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for butyrate and butyrate-D7 need to be optimized.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with This compound Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional, e.g., for GC-MS) Supernatant->Derivatization Analysis_Sample Sample for Analysis Derivatization->Analysis_Sample Injection Inject Sample Analysis_Sample->Injection Chromatography Chromatographic Separation (GC or LC) Injection->Chromatography Mass_Spec Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spec Detection Detection of Butyrate and Butyrate-D7 Mass_Spec->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Butyrate / Butyrate-D7) Peak_Integration->Ratio_Calculation Quantification Quantify Butyrate Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification butyrate_signaling_pathway cluster_butyrate_action Sodium Butyrate Mechanism of Action cluster_hdac HDAC Inhibition cluster_gpcr GPCR Signaling Butyrate Sodium Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits GPCR G-Protein Coupled Receptors (GPR43, GPR109A) Butyrate->GPCR Activates Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Apoptosis genes) Chromatin->Gene_Expression Signaling_Cascade Intracellular Signaling Cascades GPCR->Signaling_Cascade Cellular_Response Cellular Responses (e.g., Anti-inflammatory effects) Signaling_Cascade->Cellular_Response

References

Determining the Limit of Detection and Quantification for Sodium Butyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sodium butyrate, a short-chain fatty acid with significant biological activity, is crucial. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of sodium butyrate, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. A key aspect of achieving high accuracy and precision, particularly in complex biological matrices, is the use of a deuterated internal standard, such as Sodium Butyrate-D7.

The Role of this compound (D7)

It is important to clarify that "D7" in the context of sodium butyrate analysis does not refer to a detection method but rather to a deuterated internal standard, this compound. In mass spectrometry, an internal standard is a compound that is chemically similar to the analyte but has a different mass.[1] Deuterated internal standards have one or more hydrogen atoms replaced by deuterium.[1] Because they are chemically almost identical to the analyte, they behave similarly during sample preparation, chromatography, and ionization, but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[1][2] This allows for the correction of variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[2]

Overview of Analytical Methods

The primary methods for the quantification of sodium butyrate are HPLC-based techniques. The choice between UV and MS detection depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC with UV Detection (HPLC-UV): This is a cost-effective and widely used method for quantifying compounds that absorb UV light.[3] For sodium butyrate, detection is typically performed at a low wavelength, around 210 nm.[4][5] While robust, HPLC-UV may have limitations in terms of sensitivity and selectivity, especially in complex biological samples where other compounds may interfere with the analysis.[6]

  • HPLC with Mass Spectrometry Detection (HPLC-MS/MS): This method offers significantly higher sensitivity and selectivity compared to HPLC-UV.[3][7] By monitoring specific mass transitions of the analyte and its internal standard, HPLC-MS/MS can accurately quantify sodium butyrate even at very low concentrations and in complex matrices like plasma or cell culture media.[7] The use of a deuterated internal standard like this compound is particularly advantageous in HPLC-MS/MS analysis.[2]

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different methods for the quantification of butyrate, based on available experimental data.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeMatrixReference
HPLC-UVSodium Butyrate0.1 - 1.9 µg0.43 - 9.2 µg119.56 - 1195.6 µg/mLTablets[5]
HPLC-MS/MSButyric AcidNot explicitly stated, but method is described as highly sensitive and specificCalibration curve from 0.39 to 200 ng/mL≥0.9997Microbial Culture Supernatants[7][8]
LC-MS/MSButyrate0.001 mMNot explicitly statedr² > 0.998Tissues and Biological Fluids[9]

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of sodium butyrate using HPLC-UV and HPLC-MS/MS.

Method 1: RP-HPLC with UV Detection for Sodium Butyrate in Tablets

This method is adapted from a study on the quantitative estimation of sodium butyrate in pharmaceutical tablets.[4][5]

1. Sample Preparation:

  • Accurately weigh and transfer a quantity of powdered tablets equivalent to a target concentration of sodium butyrate into a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile in a 92:8 v/v ratio).[4]

  • Sonicate to dissolve the sodium butyrate and then dilute to the final volume with the diluent.

  • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm nylon membrane filter before injection.[4]

2. Standard Preparation:

  • Prepare a stock solution of sodium butyrate standard in the diluent.

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 119.56–1195.6 μg/ml).[2]

3. Chromatographic Conditions:

  • HPLC System: Agilent or Waters HPLC system with a UV/PDA detector.[4]

  • Column: YMC Triart C18 column (250×4.6 mm; 5 μm).[4][5]

  • Mobile Phase: A mixture of pH 8.0 sodium dihydrogen phosphate buffer and acetonitrile (92:8 v/v).[4][5]

  • Flow Rate: 0.5 ml/min.[4][5]

  • Injection Volume: 10 μL.[4][5]

  • Detection Wavelength: 210 nm.[4][5]

  • Column Temperature: Ambient.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the sodium butyrate standards against their known concentrations.

  • Determine the concentration of sodium butyrate in the samples by interpolating their peak areas from the calibration curve.

  • The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: HPLC-MS/MS for Butyric Acid in Microbial Supernatants

This protocol is based on a method for quantifying short-chain fatty acids secreted by probiotic strains.[7][8]

1. Sample and Standard Preparation:

  • Sample Preparation:

    • To 200 μL of microbial supernatant, add 10 μL of an internal standard mixture containing a known concentration of a deuterated standard (e.g., ¹³C₂-propionic acid as a surrogate for butyric acid, or ideally, this compound).[8]

    • Perform a derivatization step to improve chromatographic separation and sensitivity. This can involve adding 50 μL of 3-nitrophenylhydrazine (3NPH) hydrochloride and 50 μL of N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide hydrochloride.[8]

    • Quench the reaction by adding 200 μL of 0.1% formic acid.[8]

  • Standard Preparation:

    • Prepare a stock solution of butyric acid.

    • Create a series of calibration standards by serial dilution to achieve concentrations ranging from approximately 0.39 to 200 ng/mL.[8]

    • Process the standards in the same manner as the samples, including the addition of the internal standard and derivatization.

2. Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: A suitable HPLC system coupled to a tandem mass spectrometer.

  • Column: Gemini C18 HPLC column (2 × 50 mm, 3 μm).[8]

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% formic acid.[8]

    • Solvent B: Water with 0.1% formic acid.[8]

  • Gradient Elution: A gradient elution program is used to separate the analytes.[8]

  • Flow Rate: 500 μL/min.[8]

  • Injection Volume: 5 μL.[8]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM).[8]

  • Ionization Source: Electrospray ionization (ESI).

3. Data Analysis:

  • Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of butyric acid in the samples from the calibration curve.

  • LOD and LOQ are determined by analyzing samples with known low concentrations and assessing the signal-to-noise ratio.[8]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for determining the LOD and LOQ of sodium butyrate and the principle of using a deuterated internal standard.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution of Sodium Butyrate cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards spiked_samples Prepare Spiked Samples (Low Concentrations) stock->spiked_samples hplc_analysis HPLC Analysis (UV or MS/MS) cal_standards->hplc_analysis spiked_samples->hplc_analysis calibration_curve Construct Calibration Curve hplc_analysis->calibration_curve analyze_low_conc Analyze Low Concentration Samples hplc_analysis->analyze_low_conc calc_lod_loq Calculate LOD & LOQ (e.g., S/N Ratio) calibration_curve->calc_lod_loq analyze_low_conc->calc_lod_loq

Caption: Workflow for LOD and LOQ Determination.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (contains Sodium Butyrate) add_is Add Known Amount of This compound (Internal Standard) sample->add_is extraction Extraction / Derivatization add_is->extraction chromatography Chromatographic Separation (Co-elution) extraction->chromatography ms_detection Mass Spectrometric Detection (Analyte and IS distinguished by mass) chromatography->ms_detection peak_area_ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms_detection->peak_area_ratio calibration Determine Concentration from Calibration Curve peak_area_ratio->calibration

Caption: Principle of Deuterated Internal Standard Use.

References

The Analytical Edge: A Comparative Guide to Sodium Butyrate-D7 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest standards in metabolite quantification, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Sodium Butyrate-D7's performance in quantitative assays against other common internal standards, supported by experimental data and detailed protocols. The evidence underscores the reliability and robustness of this compound for accurate and precise measurement of butyrate and other short-chain fatty acids (SCFAs).

Performance Benchmarks: Accuracy and Precision

The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis. This compound, a deuterated analog of butyrate, is a widely adopted internal standard in mass spectrometry-based quantification of SCFAs. Its chemical and physical properties closely mimic the analyte of interest, ensuring reliable correction for matrix effects and extraction inconsistencies.

To provide a clear comparison, the following tables summarize the accuracy and precision of analytical methods utilizing this compound and other commonly used internal standards for SCFA analysis.

Table 1: Performance of this compound in Quantitative Assays

Analytical MethodMatrixAccuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
LC-MS/MSHuman Serum93.97 - 113.81< 12< 20
LC-MS/MSBiological Fluids92 - 120[1]< 12[1]< 20[1]
LC-MS/MSFecal SamplesNot Specified< 10Not Specified

Table 2: Performance of Alternative Internal Standards in SCFA Quantitative Assays

Internal StandardAnalytical MethodMatrixAccuracy (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
13C-labeled ButyrateLC-MS/MSNot Specified93.1 - 108.7[2]< 8.8[2]< 8.8[2]
2-Ethylbutyric AcidLC-MSHuman SerumNot SpecifiedNot SpecifiedNot Specified
13C2-Acetic AcidLC-MS/MSMicrobial Supernatants85 - 115Not SpecifiedNot Specified

The data indicates that this compound consistently delivers high accuracy and precision, with performance metrics comparable to other stable isotope-labeled internal standards like 13C-labeled butyrate. The choice between deuterated and 13C-labeled standards often depends on the specific analytical method, potential for isotopic interference, and cost considerations.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reproducible quantitative analysis. Below are representative protocols for the quantification of SCFAs using this compound as an internal standard with both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Protocol for SCFA Quantification in Serum

This protocol is adapted from a method for the sensitive and quantitative determination of SCFAs in human serum.

1. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing the internal standard mixture (including this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% acetonitrile/water.

  • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water with 6% pyridine.

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction by adding 200 µL of 0.1% formic acid.

3. Extraction:

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 3 minutes.

  • Centrifuge at 16,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 10% acetonitrile/water for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II UHPLC

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the SCFAs (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.4 mL/min

  • MS System: Agilent 6495B Triple Quadrupole MS

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for each SCFA and the internal standards.

GC-MS Protocol for SCFA Quantification in Feces

This protocol outlines a general workflow for SCFA analysis in fecal samples.

1. Sample Preparation and Homogenization:

  • Weigh approximately 100 mg of frozen fecal sample.

  • Add 1 mL of saturated NaCl solution and the internal standard mixture (including this compound).

  • Homogenize thoroughly using a bead beater or similar device.

2. Acidification and Extraction:

  • Acidify the homogenate by adding 50 µL of 50% sulfuric acid.

  • Add 1 mL of diethyl ether and vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper ether layer to a new tube containing anhydrous sodium sulfate to remove residual water.

3. Derivatization (optional but common for GC-MS):

  • Several derivatization reagents can be used to improve the volatility and chromatographic properties of SCFAs, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • A typical reaction involves adding the derivatizing agent to the extract and incubating at a specific temperature (e.g., 60°C for 30 minutes).

4. GC-MS Analysis:

  • GC System: Agilent 7890B GC

  • Column: A suitable capillary column for fatty acid analysis (e.g., DB-FATWAX UI)

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 240°C) to elute the SCFAs.

  • Carrier Gas: Helium

  • MS System: Agilent 5977A MSD

  • Ionization Mode: Electron Ionization (EI)

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for each SCFA and the internal standards.

Butyrate Signaling Pathway

Butyrate, a key metabolite produced by the gut microbiota, plays a crucial role in maintaining gut homeostasis and has systemic effects on host health. It acts as a primary energy source for colonocytes and as a signaling molecule that influences various cellular processes. The diagram below illustrates the major signaling pathways of butyrate in a colonocyte.

Butyrate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate Butyrate MCT1 MCT1 Butyrate->MCT1 SMCT1 SMCT1 Butyrate->SMCT1 GPR41_43 GPR41/43 Butyrate->GPR41_43 Butyrate_in Butyrate MCT1->Butyrate_in SMCT1->Butyrate_in G_Protein G-protein GPR41_43->G_Protein Beta_Oxidation β-Oxidation Butyrate_in->Beta_Oxidation HDAC HDAC Butyrate_in->HDAC Inhibition Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy (ATP) Acetyl_CoA->Energy Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascades Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Inhibition of Deacetylation Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis, Anti-inflammatory) Histone_Acetylation->Gene_Expression Activation

Butyrate enters colonocytes via transporters (MCT1, SMCT1) or activates G-protein coupled receptors (GPR41/43). Intracellularly, it is a key energy source and a potent inhibitor of histone deacetylases (HDACs), leading to changes in gene expression that regulate cellular processes.

References

Validating a Sodium Butyrate-D7 Based Method for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) like butyrate is crucial for understanding its role in health and disease. This guide provides a comparative overview of analytical methods for quantifying sodium butyrate, with a focus on validating a method using Sodium Butyrate-D7 as an internal standard.

Short-chain fatty acids are key metabolites produced by the gut microbiota from the fermentation of dietary fiber.[1] Among these, butyrate is a significant energy source for colonocytes and a signaling molecule involved in various physiological processes.[2] Its role as a histone deacetylase (HDAC) inhibitor has garnered significant interest in cancer and inflammatory disease research.[3][4][5] Given its importance, robust and reliable analytical methods are essential for its accurate quantification in various biological matrices.

This guide compares two of the most common analytical techniques for SCFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While both are powerful techniques, they have distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.[6][7]

Comparison of Analytical Methodologies

The choice between GC-MS and LC-MS/MS for SCFA analysis often depends on the specific requirements of the study, including the biological matrix, the need for derivatization, and the desired sensitivity and throughput.

FeatureLC-MS/MS with this compoundGC-MS with Derivatization
Principle Separates compounds based on their polarity and mass-to-charge ratio. This compound is used as an internal standard for accurate quantification.Separates volatile compounds. SCFAs require derivatization to increase their volatility for GC analysis.
Sample Preparation Generally simpler, often involving protein precipitation followed by dilution.[1]More complex and time-consuming, requiring extraction and a separate derivatization step.[8][9]
Derivatization Not always required, which simplifies the workflow and reduces potential for analytical variability.[1]Mandatory for SCFAs to make them volatile. This can introduce variability and requires careful optimization.[9]
Sensitivity High sensitivity, capable of detecting low concentrations in complex biological matrices.[1]Also offers good sensitivity, but can be limited by the efficiency of the derivatization reaction.[8]
Throughput Typically higher due to faster sample preparation and shorter run times.[1]Generally lower due to the multi-step sample preparation process.[7]
Matrix Effects Can be susceptible to ion suppression or enhancement, which can be mitigated by the use of a stable isotope-labeled internal standard like this compound.[8]Less prone to matrix effects compared to LC-MS/MS, but the derivatization step can be affected by matrix components.[8]

Quantitative Data Comparison

The following table summarizes typical validation parameters for both LC-MS/MS and GC-MS methods for the quantification of butyrate. These values are representative of what can be achieved with a well-optimized and validated method.

Validation ParameterLC-MS/MS with this compoundGC-MS with Derivatization
Linearity (r²) > 0.998[1]> 0.998[10]
Limit of Detection (LOD) 0.001 mM[1]1.211 - 1.816 µg/mL[11]
Limit of Quantification (LOQ) 12.67 - 28.06 (plasma/serum)[8]1.835 - 3.676 µg/mL[11]
Intra-day Precision (%CV) < 12%[1]< 3.8%[12]
Inter-day Precision (%CV) < 20%[1]< 3.8%[12]
Accuracy (Recovery %) 92% - 120%[1]85.5% - 104.3%[12]

Experimental Protocols

Below are detailed methodologies for the quantification of sodium butyrate using both LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Quantification of Sodium Butyrate using this compound

This method is adapted for the analysis of SCFAs in biological fluids without derivatization.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a final concentration of 10 µM.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for butyrate and this compound.

Protocol 2: GC-MS Quantification of Sodium Butyrate with Derivatization

This protocol involves a liquid-liquid extraction and derivatization step.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., a different deuterated SCFA not being analyzed).

  • Acidify the sample with 50 µL of 1 M HCl.[8]

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.[8]

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a new tube.

2. Derivatization:

  • Add 50 µL of a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS System: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Visualizations

Experimental Workflow for SCFA Analysis

Experimental Workflow cluster_LCMS LC-MS/MS Method cluster_GCMS GC-MS Method LC_Sample Sample Collection LC_ProteinPrecip Protein Precipitation (with Butyrate-D7) LC_Sample->LC_ProteinPrecip LC_Centrifuge Centrifugation LC_ProteinPrecip->LC_Centrifuge LC_Dry Evaporation LC_Centrifuge->LC_Dry LC_Reconstitute Reconstitution LC_Dry->LC_Reconstitute LC_Analysis LC-MS/MS Analysis LC_Reconstitute->LC_Analysis GC_Sample Sample Collection GC_Extract Liquid-Liquid Extraction GC_Sample->GC_Extract GC_Derivatize Derivatization GC_Extract->GC_Derivatize GC_Analysis GC-MS Analysis GC_Derivatize->GC_Analysis

Caption: A typical experimental workflow for SCFA analysis comparing LC-MS/MS and GC-MS methods.

Sodium Butyrate Signaling Pathway

Sodium butyrate is a well-known inhibitor of histone deacetylases (HDACs).[3][13] This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and gene expression, ultimately affecting cellular processes like proliferation and apoptosis.[4][14]

Sodium Butyrate Signaling Pathway Butyrate Sodium Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC inhibits Histones Histones HDAC->Histones deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones acetylation AcetylatedHistones->Histones deacetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellularEffects Cell Cycle Arrest, Apoptosis GeneExpression->CellularEffects

References

Navigating the Metabolomic Maze: A Comparative Guide to Deuterated and Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data, to inform the selection of the most appropriate standard for quantitative accuracy and precision in metabolomic analyses.

The use of internal standards is fundamental in analytical chemistry to correct for variations inherent in sample preparation and analysis. In mass spectrometry-based metabolomics, these variations can arise from matrix effects, extraction inconsistencies, and instrument variability. The ideal internal standard co-elutes with the analyte of interest and experiences identical variations, thus providing a reliable reference for quantification. Stable isotope-labeled standards, particularly deuterated standards, are widely considered the gold standard for their ability to closely mimic the behavior of their non-labeled counterparts.

Performance Under the Microscope: Deuterated vs. Non-Deuterated Standards

The primary advantage of using a deuterated internal standard lies in its chemical and physical similarity to the analyte. With hydrogen atoms replaced by deuterium, the molecule's overall structure, polarity, and chromatographic retention time are nearly identical to the endogenous metabolite. This ensures that both the analyte and the standard are subjected to the same matrix effects and ionization suppression or enhancement in the mass spectrometer.

Non-deuterated standards, often structural analogs of the analyte, may have different retention times and ionization efficiencies. This can lead to inaccurate quantification, as the standard may not adequately compensate for the analytical variability experienced by the analyte.

A study comparing a stable isotope-labeled internal standard (¹³C,D₂-tacrolimus) with a structural analog (ascomycin) for the determination of tacrolimus in whole blood samples by LC-MS/MS provides compelling evidence for the superiority of isotope labeling. While both internal standards yielded satisfactory precision, the isotope-labeled standard demonstrated superior compensation for matrix effects.[1]

Table 1: Comparison of Matrix Effects and Process Efficiency for Tacrolimus Quantification [1]

ParameterAnalyte (Tacrolimus) with ¹³C,D₂-Tacrolimus ISAnalyte (Tacrolimus) with Ascomycin IS
Matrix Effect (%) -16.04-29.07
Process Efficiency (%) 64.1153.12
Compensation of ME (%) 0.89-0.97

The data clearly shows that the ¹³C,D₂-labeled internal standard more effectively compensated for the significant matrix effects observed for tacrolimus, resulting in a compensation value close to zero. The structural analog, ascomycin, was less effective in mitigating these effects.

While ¹³C or ¹⁵N labeling is often considered ideal due to minimal impact on retention time, deuterium labeling is a more common and cost-effective strategy. However, it is crucial to consider the position and number of deuterium atoms, as this can sometimes lead to slight chromatographic shifts (the "isotope effect"), which may result in differential ion suppression if the analyte and standard do not co-elute perfectly.[2] Despite this, in most applications, the benefits of using a deuterated standard far outweigh this potential limitation.

Experimental Protocols: A Step-by-Step Guide to Quantitative Metabolomics

The following protocols outline a general workflow for quantitative metabolomics using internal standards with liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation
  • Thawing and Extraction:

    • Thaw frozen biological samples (e.g., plasma, urine, tissue homogenate) on ice.

    • To 100 µL of sample, add 400 µL of ice-cold extraction solvent (e.g., 80% methanol in water) containing a known concentration of the deuterated internal standard(s).[3]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites and internal standard to a new microcentrifuge tube.

  • Drying (Optional):

    • For concentration purposes, the supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water). The reconstitution volume can be adjusted to achieve the desired concentration.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample onto a liquid chromatography system.

    • Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.

    • Mobile Phases:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute metabolites with increasing hydrophobicity.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.

  • Mass Spectrometry Detection:

    • The eluent from the LC system is introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for metabolomics, and can be operated in either positive or negative ion mode depending on the analytes of interest.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

    • Data Acquisition: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is typically used on a triple quadrupole instrument. This involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as for the deuterated internal standard.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Metabolite Extraction (e.g., 80% Methanol) Add_IS->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reconstitution Dry & Reconstitute Supernatant->Reconstitution LC_Separation LC Separation (e.g., C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (e.g., ESI-QqQ) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical experimental workflow for quantitative metabolomics.

standard_comparison cluster_deuterated Deuterated Standard cluster_non_deuterated Non-Deuterated Standard (Analog) D_Standard Chemically & Physically Similar to Analyte D_Coelution Co-elutes with Analyte D_Standard->D_Coelution D_Matrix Experiences Identical Matrix Effects D_Coelution->D_Matrix D_Accurate Accurate Quantification D_Matrix->D_Accurate ND_Standard Structurally Similar, but Different ND_Retention Different Retention Time ND_Standard->ND_Retention ND_Matrix Experiences Different Matrix Effects ND_Retention->ND_Matrix ND_Inaccurate Potential for Inaccurate Quantification ND_Matrix->ND_Inaccurate

Logical comparison of deuterated and non-deuterated standards.

Conclusion

The choice of internal standard is a critical determinant of data quality in quantitative metabolomics. Deuterated internal standards, due to their near-identical physicochemical properties to the analytes, offer superior performance in correcting for analytical variability, particularly matrix effects. While non-deuterated standards can be used, they introduce a higher risk of inaccurate quantification. For researchers aiming for the highest level of accuracy and precision in their metabolomic studies, the use of deuterated internal standards is strongly recommended.

References

Assessing the Isotopic Enrichment of Sodium Butyrate-D7 in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sodium Butyrate-D7 with other common isotopic tracers for studying short-chain fatty acid (SCFA) metabolism. We offer a detailed look at experimental protocols, present comparative data, and visualize key metabolic pathways and workflows to assist in the design and execution of rigorous metabolic studies.

Sodium butyrate, a key SCFA produced by gut microbial fermentation of dietary fiber, is a critical mediator in host-microbe interactions. It serves as a primary energy source for colonocytes and functions as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression, immune responses, and metabolic homeostasis. Stable isotope-labeled tracers, such as this compound, are invaluable tools for dynamically tracking the absorption, distribution, and metabolism of butyrate in vivo.

Comparative Analysis of Isotopic Tracers

The choice of an isotopic tracer is critical for the sensitivity and accuracy of metabolic studies. The ideal tracer should be biochemically indistinguishable from its unlabeled counterpart, stable, and easily quantifiable. Below is a comparison of this compound with a common alternative, Sodium Butyrate-¹³C₄.

FeatureThis compoundSodium Butyrate-¹³C₄Analysis
Mass Shift +7 Da+4 DaA larger mass shift, as seen with D7, minimizes the risk of spectral overlap from naturally occurring isotopes (the M+1, M+2 peaks) of the unlabeled analyte, leading to a lower background signal and potentially higher sensitivity.
Isotopic Stability HighHighBoth tracers exhibit high in vivo stability with a low probability of isotope exchange, ensuring that the label remains on the butyrate molecule throughout the metabolic processes being studied.
Analytical Method GC-MS, LC-MS/MSGC-MS, LC-MS/MSBoth are amenable to standard mass spectrometry techniques. The choice between GC-MS and LC-MS/MS often depends on the sample matrix and the need for derivatization.
Typical Enrichment >98%>99%Both tracers are commercially available with high isotopic purity, which is crucial for accurate quantification of metabolic flux.
Relative Cost Generally lowerGenerally higherThe cost of synthesis can influence the choice of tracer, especially for large-scale animal or clinical studies.

Experimental Protocol: Quantification of this compound in Plasma

This protocol outlines a standard method for the extraction and analysis of this compound from plasma samples using gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

  • Plasma samples

  • This compound (internal standard)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl)

  • Anhydrous sodium sulfate

  • Ethyl acetate

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled butyrate) to correct for extraction efficiency.

  • Acidify the sample by adding 50 µL of 5M HCl to protonate the SCFAs.

  • Perform liquid-liquid extraction by adding 1 mL of diethyl ether and vortexing vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Transfer the top organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried ether extract to a new vial for derivatization.

3. Derivatization:

  • Evaporate the ether under a gentle stream of nitrogen gas.

  • Add 50 µL of ethyl acetate and 50 µL of MTBSTFA to the dried residue.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form TBDMS esters of the SCFAs.

  • Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for native butyrate and this compound TBDMS esters.

Visualizing Workflows and Pathways

To better illustrate the experimental process and the biological context, the following diagrams have been generated.

G cluster_0 In Vivo Administration cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis & Data Processing admin Oral Gavage or IV Injection of this compound collect Timed Collection of Biological Samples (Blood, Tissue, Feces) admin->collect process Homogenization & Acidification collect->process extract Liquid-Liquid Extraction process->extract derivatize Derivatization (e.g., TBDMS) extract->derivatize gcms GC-MS or LC-MS/MS Analysis derivatize->gcms quant Quantification of D7-Butyrate Enrichment gcms->quant flux Metabolic Flux Calculation quant->flux

Caption: Experimental workflow for a this compound tracer study.

G butyrate Butyrate-D7 hdac HDACs butyrate->hdac Inhibition histones Histones hdac->histones Deacetylation hat HATs hat->histones Acetylation chromatin Chromatin histones->chromatin acetyl_coa Acetyl-CoA acetyl_coa->hat gene_exp Altered Gene Expression chromatin->gene_exp

Performance of Sodium Butyrate-D7 as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) like butyrate is crucial for understanding its role in various physiological and pathological processes. Sodium butyrate-D7, a deuterated analog of sodium butyrate, is a widely used internal standard in mass spectrometry-based quantification to correct for matrix effects and variations during sample preparation and analysis. This guide provides a comparative overview of its performance across different mass spectrometry platforms, supported by experimental data and protocols.

The selection of an appropriate internal standard is a critical step in developing robust quantitative mass spectrometry assays. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be naturally present in the sample. Deuterated standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to their endogenous counterparts.

Comparative Performance Data

The performance of this compound as an internal standard has been validated in numerous studies for the analysis of SCFAs in various biological matrices. While a direct comparison on multiple instruments within a single study is rare, a compilation of data from different validated methods provides insights into its performance on various mass spectrometer types. The following table summarizes key performance metrics from studies utilizing this compound or other deuterated SCFA internal standards on different LC-MS/MS platforms.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Linearity (r²) >0.995[1]>0.99Not explicitly found for D7-butyrate, but >0.999 for other SCFAs[2]
Limit of Detection (LOD) 0.001 mM[3]Not explicitly foundIn the low µM range[1]
Limit of Quantification (LOQ) Well within the range of detected serum concentrations[2]Not explicitly foundIn the low µM range[1]
Intra-day Precision (%CV) <12%[3]<15%0.34% - 12.58%[2]
Inter-day Precision (%CV) <20%[3]<15%0.34% - 12.58%[2]
Accuracy/Trueness 92% - 120%[3]Within ±15%Within ±20%[2]

Alternatives to this compound

While this compound is a common choice, other deuterated internal standards are also employed for SCFA analysis. The selection can depend on the specific SCFAs being quantified in a single analytical run.

  • ¹³C₂-Acetic Acid: Used as an internal standard for the quantification of acetic acid[4].

  • ¹³C₂-Propionic Acid: Employed as an internal standard for both propionic and butyric acids[4].

  • 2-Ethylbutyric Acid: Utilized as an internal standard in SCFA analysis[2].

The choice among these depends on the chromatographic separation and the need to avoid isobaric interferences.

Experimental Methodologies

The successful use of this compound as an internal standard is intrinsically linked to the experimental protocol. Below are summaries of typical workflows.

Sample Preparation: Derivatization

Due to the poor retention of underivatized SCFAs on reverse-phase chromatography columns, a derivatization step is often employed. A common method involves the use of 3-nitrophenylhydrazine (3NPH).

  • Extraction: SCFAs are extracted from the biological matrix (e.g., serum, fecal water) using a suitable solvent.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample.

  • Derivatization: The sample is mixed with 3-nitrophenylhydrazine (3NPH) hydrochloride and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to convert SCFAs to their 3-nitrophenylhydrazone derivatives. This derivatization enhances the chemical stability and chromatographic retention of the SCFAs[4].

  • Incubation: The reaction mixture is typically incubated at 40°C for 30 minutes[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The derivatized samples are then analyzed by LC-MS/MS.

  • Chromatographic Separation: A C18 column is commonly used to separate the derivatized SCFAs.

  • Mass Spectrometry Detection: The analysis is typically performed using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extract SCFAs Spike->Extract Derivatize Derivatize with 3NPH Extract->Derivatize LC LC Separation (C18 Column) Derivatize->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Experimental workflow for SCFA analysis.

internal_standard_selection Start Start: Need for Quantitative Analysis Analyte Analyte Properties (e.g., Butyrate) Start->Analyte IS_Type Choose Internal Standard Type Analyte->IS_Type Deuterated Deuterated Standard (e.g., this compound) IS_Type->Deuterated Preferred Analogue Structural Analogue (e.g., 2-Ethylbutyric acid) IS_Type->Analogue Alternative Validation Method Validation Deuterated->Validation Analogue->Validation Performance Evaluate Performance: Linearity, Accuracy, Precision Validation->Performance Final Final Method Performance->Final

References

Safety Operating Guide

Proper Disposal of Sodium Butyrate-D7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Sodium Butyrate-D7 is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to be aware of the hazards associated with Sodium Butyrate. While specific data for the deuterated form (D7) is not distinctly available, the primary hazards are dictated by the butyrate salt.

Key Hazards:

  • Causes skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[2][3]

  • Considered a mutagen and has target organ effects according to OSHA hazards.[3]

  • Combustible solid; dust may form explosive mixtures with air.[1][4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., Butyl rubber) and inspect them before use.[2][3][5]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[2][5]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: Use a respirator when dust is generated.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations.[6] Improper disposal can lead to significant penalties and environmental harm.[7]

Step 1: Waste Characterization

  • This compound waste must be classified as hazardous chemical waste.

  • Do not mix with other waste streams to avoid creating a more complex hazardous waste mixture.[1] Leave chemicals in their original containers when possible.[1]

Step 2: Container Selection and Labeling

  • Container: Use a container that is chemically compatible with this compound and can be securely sealed to prevent leaks.[7][8] The container must be free from damage or deterioration.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the building and room number where the waste was generated.[9] All chemical constituents in a mixture must be identified.[9]

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[9]

  • Segregation: Store this compound waste away from incompatible materials, such as strong oxidizing agents.[6][9] Keep acids and bases stored separately.[9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[7]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the disposal of this compound through a licensed professional waste disposal company.[2][3]

  • Incineration: A common disposal method for this type of waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Do Not Dispose Down the Drain: Do not dispose of this compound down the drain.[1][2] This can lead to environmental contamination.[7]

  • Contaminated Packaging: Dispose of empty or uncleaned containers as unused product.[1][3]

III. Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on U.S. regulations.

ParameterRequirementRegulatory BodyCitation
Generator Status: Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) of hazardous waste per month AND ≤ 1 kg (2.2 lbs) of acutely hazardous waste per month.EPA[10]
Generator Status: Small Quantity Generator (SQG) > 100 kg and < 1,000 kg of hazardous waste per month AND ≤ 1 kg of acutely hazardous waste per month.EPA[10]
Generator Status: Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) of hazardous waste per month OR > 1 kg of acutely hazardous waste per month.EPA[10]
On-Site Accumulation Time Limit (SQG) Up to 180 days.EPA[10]
On-Site Accumulation Time Limit (LQG) Up to 90 days.EPA[10]
pH for Drain Disposal (for non-hazardous aqueous solutions) Must be between 5.0 and 12.5.CWU Guidelines[9]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated characterize Characterize as Hazardous Waste start->characterize containerize Select Compatible Container and Affix Hazardous Waste Label characterize->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store segregate Segregate from Incompatible Materials store->segregate inspect Conduct and Document Weekly Inspections segregate->inspect full Is Container Full or Nearing Time Limit? inspect->full full->store No contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup full->contact_ehs Yes disposal Professional Disposal via Licensed Contractor (e.g., Incineration) contact_ehs->disposal end End of Process disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Sodium butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sodium butyrate-D7 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a deuterated analog of sodium butyrate, should be handled with the same precautions as its non-deuterated form. Sodium butyrate is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some data also suggests that it may be suspected of causing genetic defects.[1]

Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Standards
Eye Protection Chemical safety goggles or safety glasses with side-shields.[2] A face shield may be required where there is a risk of splashing.[3]NIOSH (US) or EN 166 (EU) approved.[2]
Hand Protection Chemically resistant, impervious gloves. Nitrile gloves are commonly used for incidental contact.[4] Always inspect gloves before use and use proper removal techniques.[2]Tested according to standards such as EN 374.[5]
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95) or equivalent if engineering controls are insufficient or when dust formation is likely.[2][4]Follow a respiratory protection program that meets OSHA or equivalent standards.[3]
Protective Clothing Wear a lab coat, apron, or coveralls to prevent skin contact.[1] Closed-toe shoes are required.[3]Choose apparel based on the specific laboratory and experimental conditions.[4]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds don_ppe Don PPE review_sds->don_ppe weigh_handle Weigh and Handle in Ventilated Area don_ppe->weigh_handle decontaminate Decontaminate Work Surfaces weigh_handle->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated Waste wash_hands->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.[5][6]

    • Assemble all necessary PPE as detailed in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) for Sodium Butyrate before starting any work.[7]

  • Handling:

    • Put on all required personal protective equipment, ensuring a proper fit.

    • When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.[2] Use of a ventilated balance enclosure is recommended.

    • Avoid direct contact with skin, eyes, and clothing.[2]

  • Post-Handling:

    • After handling, decontaminate all work surfaces and equipment with an appropriate cleaning agent.

    • Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves in a designated waste container.[2]

    • Wash hands thoroughly with soap and water after removing gloves.[5][6]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[5][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][5][7] Remove contact lenses if present and easy to do.[5][7] Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, wipes, pipette tips) in a clearly labeled, sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[7]

  • Disposal Pathway:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1][7]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

    • Do not allow the product to enter drains or waterways.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium butyrate-D7
Reactant of Route 2
Sodium butyrate-D7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.